3-(Methylthio)propyl acetate
Description
3-(Methylthio)propyl acetate, also known as fema 3883 or methionol acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from 3-methylthiopropanol. This compound is an ester and fatty tasting compound that can be found in alcoholic beverages, fruits, and pomes. This makes this compound a potential biomarker for the consumption of these food products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylpropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQTNIAYMRVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168087 | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with fatty, estery odour | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
201.00 to 202.00 °C. @ 760.00 mm Hg | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohol and oils | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.036-1.044 | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16630-55-0 | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylthio)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(METHYLTHIO)PROPYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN6YR3CJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methylthio)propyl Acetate: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(methylthio)propyl acetate. It is a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. This document includes detailed information on the compound's physicochemical properties, spectroscopic data, and both chemical and biochemical synthesis routes. The guide also presents experimental protocols and visualizations to facilitate a deeper understanding of this multifaceted compound.
Introduction
This compound, also known as methionol acetate, is an organic compound that plays a significant role as a flavor and fragrance agent.[1][2] It is found naturally in various fruits and beverages such as apples, melons, pineapples, and beer.[3][4] Its characteristic odor profile is described as herbal, mushroom-like, and reminiscent of cabbage and asparagus.[3] Beyond its sensory applications, this compound serves as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] This guide delves into the core chemical and structural aspects of this compound, providing a technical foundation for its application in research and development.
Chemical Structure and Identifiers
This compound is an acetate ester characterized by the presence of a methylthio ether group.[2] The molecule consists of a propyl chain with a methylthio group at the 3-position and an acetate group esterified to the 1-position.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(methylsulfanyl)propyl acetate[2] |
| CAS Number | 16630-55-0[3] |
| Molecular Formula | C6H12O2S[2] |
| Molecular Weight | 148.22 g/mol [5] |
| InChI | InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3[5] |
| InChIKey | LPZQTNIAYMRVMF-UHFFFAOYSA-N[5] |
| SMILES | CSCCCOC(C)=O[6] |
| Synonyms | Methionol acetate, 3-(Methylmercapto)-propyl acetate, Acetic acid 3-(methylthio)propyl ester[3][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application, and analysis. A summary of these properties is presented in the table below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[3] |
| Boiling Point | 96 °C at 14 mmHg[3] |
| Density | 1.041 g/cm³[3] |
| Refractive Index | 1.4610 - 1.4650[3] |
| Flash Point | 198.00 °F (92.22 °C)[7] |
| logP (Octanol/Water Partition Coefficient) | 1.303 (Calculated)[6] |
| Vapor Pressure | 0.247 mmHg at 25 °C (Estimated) |
| Water Solubility | Log10 of Water solubility in mol/l = -1.08 (Calculated)[6] |
| Storage Temperature | 2-8°C, stored under nitrogen[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra are available upon request from various suppliers, a summary of expected signals is provided below.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group, the methylene protons of the propyl chain, and the methyl protons of the thioether group.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the propyl chain, and the methyl carbons of the acetate and thioether groups.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1740 cm⁻¹) and C-O stretching vibrations.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 148, along with characteristic fragment ions resulting from the cleavage of the ester and thioether functionalities.
Synthesis of this compound
This compound can be synthesized through both chemical and biochemical methods.
5.1. Chemical Synthesis: Fischer Esterification
A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 3-(methylthio)propan-1-ol is reacted with acetic acid in the presence of a strong acid catalyst such as sulfuric acid.
Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylthio)propan-1-ol (1 equivalent) and glacial acetic acid (2-3 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the alcohol weight) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction and Neutralization: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to yield the pure product.
5.2. Biochemical Synthesis: The Ehrlich Pathway
In certain yeasts, such as Saccharomyces cerevisiae, this compound can be produced from the amino acid L-methionine via the Ehrlich pathway.[1][8][9] This metabolic route involves a series of enzymatic reactions.
The biochemical production of this compound begins with the catabolism of L-methionine. The key intermediate, 3-(methylthio)propan-1-ol (methionol), is first synthesized through the Ehrlich pathway. Subsequently, methionol is esterified to this compound by the action of alcohol acetyltransferases.[10]
Analytical Methodologies
6.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
Experimental Protocol (Representative):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation, for example, starting at 50°C and ramping up to 250°C.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.
6.2. Purity Assessment
The purity of this compound can be determined by gas chromatography with a flame ionization detector (GC-FID). The peak area percentage of the main component corresponds to its purity.
Safety and Handling
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
The primary application of this compound is in the food and fragrance industries as a flavoring and aroma compound.[1][2] It is also utilized as a versatile chemical intermediate in organic synthesis for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[4]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented herein is intended to be a valuable resource for professionals in research, development, and related scientific fields. The combination of tabulated data, experimental protocols, and pathway visualizations offers a comprehensive understanding of this important compound.
References
- 1. amino acid catabolic process to alcohol via Ehrlich pathway | SGD [frontend.qa.yeastgenome.org]
- 2. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16630-55-0 [chemicalbook.com]
- 4. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound (CAS 16630-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 8. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Aroma of Ripening: A Technical Guide to 3-(Methylthio)propyl Acetate in Fruits
For Immediate Release
This technical guide provides an in-depth analysis of the natural occurrence of 3-(methylthio)propyl acetate, a key sulfur-containing volatile compound, in various fruits. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on its quantitative presence, biosynthetic pathways, and the analytical methodologies used for its characterization.
Introduction
This compound is a significant contributor to the aroma profile of several fruits, imparting characteristic ripe and fruity notes. As a volatile ester derived from the amino acid methionine, its presence and concentration are intricately linked to the ripening process and the specific enzymatic machinery of the fruit. Understanding the biosynthesis and natural variation of this compound is crucial for flavor science, fruit breeding, and the development of natural flavoring agents. This guide offers a comprehensive overview of the current state of research on this compound in the context of fruit biochemistry.
Quantitative Occurrence in Fruits
The concentration of this compound varies significantly across different fruit species and even between cultivars. The following table summarizes the available quantitative data for its presence in select fruits. It is important to note that the methodologies for quantification can differ, leading to variations in reported values.
| Fruit Species | Cultivar/Variety | Fruit Part | Concentration/Abundance | Reference(s) |
| Melon | Breeding Lines | Whole Fruit | 0–70.41 µg/kg FW | [1] |
| Pineapple | Not Specified | Peel | 1.6% (relative abundance of total volatiles) | |
| Apple | Not Specified | Fruit | Detected (in apple brandy) |
Biosynthesis of this compound
The formation of this compound in fruits originates from the catabolism of L-methionine via the Ehrlich pathway. This metabolic route is a well-established pathway for the synthesis of fusel alcohols from amino acids. The process culminates in an esterification step catalyzed by alcohol acyltransferases (AATs).
The key steps in the biosynthesis are as follows:
-
Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyrate.
-
Decarboxylation: α-keto-γ-(methylthio)butyrate is decarboxylated to form 3-(methylthio)propanal (methional).
-
Reduction: Methional is reduced to 3-(methylthio)propanol (methionol).
-
Esterification: Finally, 3-(methylthio)propanol is esterified with acetyl-CoA by an alcohol acyltransferase (AAT) to produce this compound.
Experimental Protocols
The analysis of volatile sulfur compounds like this compound in complex fruit matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method.
Workflow for HS-SPME-GC-MS Analysis
Detailed Methodology for HS-SPME-GC-MS Analysis
The following is a representative protocol synthesized from common practices for the analysis of volatile sulfur compounds in fruits.
4.2.1 Sample Preparation
-
Homogenization: A representative sample of the fruit tissue (e.g., 5 g of fresh pulp) is homogenized, often under cryogenic conditions to minimize enzymatic activity.
-
Vial Preparation: The homogenized sample is immediately transferred to a 20 mL headspace vial.
-
Matrix Modification: To enhance the release of volatiles, a saturated solution of sodium chloride (NaCl) is often added to the vial to increase the ionic strength of the matrix.
-
Internal Standard: A known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for quantification.
4.2.2 Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile and semi-volatile compounds, including sulfur compounds.
-
Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with constant agitation to allow the volatiles to equilibrate in the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.
4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes).
-
Chromatographic Separation: The desorbed compounds are separated on a capillary column suitable for volatile compound analysis (e.g., a DB-5ms or equivalent). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.
-
Mass Spectrometry Detection: The separated compounds are detected by a mass spectrometer. Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and targeted quantification.
4.2.4 Data Analysis
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantification: The concentration of this compound is determined by constructing a calibration curve using authentic standards and normalizing the peak area to that of the internal standard.
Conclusion
This compound is a crucial, yet often low-concentration, component of the aroma of several important fruits. Its biosynthesis from L-methionine via the Ehrlich pathway highlights the intricate connection between primary and secondary metabolism in fruit development. The analytical methodologies, particularly HS-SPME-GC-MS, provide the necessary sensitivity and selectivity for its detection and quantification. Further research into the genetic and environmental factors influencing the expression of the enzymes in its biosynthetic pathway will be pivotal for the targeted enhancement of fruit flavor profiles and the development of novel natural flavorings.
References
Unveiling the Aroma Profile of 3-(Methylthio)propyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propyl acetate is a volatile sulfur-containing compound that plays a significant role in the aroma profiles of a variety of fruits and fermented beverages. Its potent and complex aroma, characterized by a combination of fruity, savory, and sulfurous notes, makes it a molecule of great interest in the fields of food science, flavor chemistry, and sensory analysis. This technical guide provides an in-depth exploration of the aroma profile of this compound, its natural occurrence, and the analytical methodologies used for its characterization.
Sensory Profile and Occurrence
This compound is recognized for its multifaceted aroma, which can be described as a blend of fruity, tropical, and savory notes, with some sources also indicating herbal, mushroom, cabbage, asparagus, potato, and cheesy undertones. Its low odor detection threshold of 30 parts per billion (ppb) signifies its high impact on the overall aroma of products in which it is present, even at trace concentrations.[1]
This compound has been identified as a natural volatile constituent in a range of fruits and beverages, contributing to their characteristic sensory experience.
Quantitative Data Summary
| Food/Beverage | Concentration Range |
| Melon | 0 - 13.47 µg/kg |
| Pineapple | Present, but not quantified |
| Apple | Reported, but not quantified |
| White Wine | Reported, but not quantified |
| Beer | Reported, but not quantified |
| Malt Whiskey | Reported, but not quantified |
Experimental Protocols
The identification and quantification of this compound, along with the characterization of its aroma profile, require specialized analytical and sensory evaluation techniques.
Chemical Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas chromatography-olfactometry (GC-O) is a powerful technique used to separate volatile compounds and assess their individual aroma characteristics.
Sample Preparation:
-
Solid Phase Microextraction (SPME): This is a common technique for extracting and concentrating volatile and semi-volatile compounds from a sample matrix. For beverage analysis, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used. The sample is typically diluted to reduce the ethanol concentration (e.g., to 2.5% v/v), and salt (e.g., 20% w/v NaCl) is added to improve the extraction efficiency of volatile sulfur compounds. The extraction is performed at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 30 minutes).
-
Purge-and-Trap: This method involves purging the sample with an inert gas to release volatile compounds, which are then trapped on a sorbent material. The trapped compounds are subsequently desorbed thermally into the GC system. This technique is particularly useful for trace-level analysis of sulfur compounds.
Gas Chromatography (GC) Conditions:
-
Column: A capillary column with a polar stationary phase, such as a CP-WAX 58 (FFAP)-CB (50 m x 0.32 mm, 0.3 µm film thickness), is suitable for separating sulfur compounds.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C, hold for 5 minutes), ramps up to a higher temperature (e.g., 220°C at 2°C/min), and holds for an extended period (e.g., 20 minutes).
-
Injector: A splitless injection is often used to maximize the transfer of analytes to the column.
-
Detector: A sulfur-specific detector is crucial for the sensitive and selective detection of this compound. Common choices include:
-
Flame Photometric Detector (FPD)
-
Pulsed Flame Photometric Detector (PFPD)
-
Sulfur Chemiluminescence Detector (SCD)
-
Olfactometry:
The effluent from the GC column is split between the detector and an olfactometry port, where a trained sensory panelist sniffs the eluting compounds and describes their aroma.
Sensory Evaluation: Descriptive Analysis
Descriptive sensory analysis is used to identify and quantify the specific sensory attributes of a compound.
Panelist Selection and Training:
-
A panel of trained assessors (typically 8-12 individuals) is selected based on their sensory acuity and ability to describe aromas.
-
Panelists undergo extensive training to familiarize themselves with a wide range of aroma standards, including those representative of fruity, savory, and sulfurous notes.
Evaluation Procedure:
-
Samples of this compound are prepared in a neutral solvent (e.g., mineral oil or propylene glycol) at various concentrations.
-
Panelists evaluate the samples in a controlled environment (i.e., sensory booths with controlled lighting and temperature).
-
Using a standardized scoresheet, panelists rate the intensity of various aroma descriptors (e.g., fruity, pineapple, savory, sulfury, cooked vegetable) on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Data is collected and analyzed statistically to generate a sensory profile of the compound.
Biosynthetic Pathway
In yeast, such as Saccharomyces cerevisiae, this compound can be produced from the amino acid L-methionine via the Ehrlich pathway. This metabolic route involves a series of enzymatic reactions:
-
Transamination: The amino group of L-methionine is removed.
-
Decarboxylation: The carboxyl group is removed, forming an aldehyde.
-
Reduction: The aldehyde is reduced to the corresponding alcohol, 3-(methylthio)-1-propanol (methionol).
-
Esterification: The alcohol is then esterified by an alcohol acetyltransferase (AAT) to form this compound.[2]
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Biosynthetic pathway of this compound from L-methionine.
References
Unveiling the Sensory Potential: A Technical Guide to 3-(Methylthio)propyl Acetate in Flavor and Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylthio)propyl acetate, a volatile organic compound, is a significant contributor to the sensory profile of a diverse range of food products and a valuable ingredient in the flavor and fragrance industry. This technical guide provides a comprehensive overview of its chemical properties, flavor and fragrance applications, synthesis methodologies, and analytical protocols. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental procedures, and a visualization of its biocatalytic synthesis pathway.
Introduction
This compound, also known as methionyl acetate, is an ester characterized by its complex and potent aroma profile.[1][2] It is found naturally in various fruits such as pineapple, apple, and melon, as well as in fermented beverages like beer and white wine.[3] Its unique sensory characteristics, which range from fruity and tropical to savory and herbaceous, make it a versatile ingredient for enhancing the flavor and fragrance of a wide array of products.[1][4] This guide delves into the technical aspects of this compound, offering a valuable resource for its application in research and development.
Physicochemical and Sensory Properties
A thorough understanding of the physicochemical and sensory properties of this compound is crucial for its effective application. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H12O2S | [5] |
| Molecular Weight | 148.23 g/mol | [5] |
| CAS Number | 16630-55-0 | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 96 °C at 14 mmHg | [3] |
| Flash Point | 84.54 °C | [3] |
| Density | 1.022 - 1.044 g/cm³ at 25 °C | [3][7] |
| Refractive Index | 1.4610 - 1.4670 at 20 °C | [3][7] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [5] |
| Vapor Pressure | 0.247 mmHg at 25 °C | [3] |
Table 2: Flavor and Fragrance Profile of this compound
| Attribute | Description | Reference |
| Odor Type | Sulfurous, herbal, mushroom, cabbage, asparagus, potato, cheesy, fruity, tropical, savory | [1][4][7] |
| Flavor Profile | Green, enhances ripeness in cheese, fruit, and vegetable flavors | [7] |
| Odor Threshold | 30 ppb (parts per billion) | [3] |
Table 3: Reported Natural Occurrence and Application Levels
| Product | Reported Occurrence/Application Level | Reference |
| Natural Occurrence | ||
| Pineapple | Naturally present | [3] |
| Apple | Naturally present | [3] |
| Melon | Naturally present | [3] |
| Beer | Naturally present | [3] |
| White Wine | Naturally present | [3] |
| Malt Whiskey | Naturally present | [3] |
| Application Levels | ||
| Soups and Sauces | 1-5 ppm | [7] |
| Seasonings | 300-500 ppm | [7] |
Synthesis of this compound
This compound can be synthesized through both chemical and biocatalytic methods.
Chemical Synthesis: Fischer Esterification
This protocol describes a general method for the synthesis of this compound via Fischer esterification of 3-(methylthio)propan-1-ol with acetic acid.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 mole of 3-(methylthio)propan-1-ol and 1.2 moles of glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount (e.g., 0.05 moles) of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Extraction and Drying: Extract the aqueous layers with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by fractional distillation to yield pure this compound.
Biocatalytic Synthesis using Saccharomyces cerevisiae
This protocol is based on the production of this compound from L-methionine using engineered Saccharomyces cerevisiae.[4]
Experimental Protocol:
-
Yeast Strain and Pre-culture: Use a Saccharomyces cerevisiae strain, potentially overexpressing an alcohol acetyltransferase (e.g., ATF1).[4] Prepare a pre-culture by inoculating a single colony into a suitable yeast medium (e.g., YPD) and incubate at 30 °C with shaking until the culture reaches the exponential growth phase.
-
Fermentation Medium: Prepare a fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (L-methionine as the primary nitrogen source to drive the Ehrlich pathway), yeast extract, and other essential nutrients.
-
Inoculation and Fermentation: Inoculate the fermentation medium with the pre-culture to a starting optical density (OD600) of approximately 0.1. Conduct the fermentation in a bioreactor at a controlled temperature (e.g., 30 °C) and pH.
-
Fed-batch Strategy: Employ a fed-batch strategy by feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter, which can optimize product yield.
-
Product Extraction: After the desired fermentation time (e.g., 48-72 hours), harvest the culture broth. The product, this compound, can be extracted from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the concentration of this compound in the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodology: Quantification by SPME-GC-MS
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and robust method for the quantification of this compound in complex matrices like food and beverages.
Experimental Protocol:
-
Sample Preparation: Homogenize liquid samples or create a slurry of solid samples in deionized water. For enhanced extraction efficiency, add a known amount of salt (e.g., NaCl) to the sample vial to increase the ionic strength of the matrix. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added for accurate quantification.
-
SPME: Place the sample vial in a temperature-controlled autosampler. Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 50 °C) with agitation.
-
GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the hot inlet of the gas chromatograph.
-
GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 43, 61, 75, 106, 148).
-
-
Quantification: Create a calibration curve using standards of this compound of known concentrations. Calculate the concentration of the analyte in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
Biocatalytic Synthesis Pathway
The biocatalytic production of this compound in yeast follows the Ehrlich pathway, starting from the amino acid L-methionine. The following diagram illustrates this metabolic route.
Caption: Biocatalytic synthesis of this compound via the Ehrlich pathway in yeast.
Conclusion
This compound is a multifaceted aroma compound with significant potential in the flavor and fragrance industry. Its complex sensory profile allows for nuanced applications in a variety of products. This technical guide has provided a detailed overview of its properties, synthesis, and analysis, offering a solid foundation for researchers and developers to explore its full potential. The provided experimental protocols serve as a starting point for further investigation and optimization in specific applications. As research continues, a deeper understanding of its sensory perception and potential biological interactions will further expand its utility.
References
- 1. This compound (CAS 16630-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 7. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
An In-depth Technical Guide to 3-(Methylthio)propyl Acetate: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(methylthio)propyl acetate (CAS No. 16630-55-0). It is a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization. Furthermore, logical workflows for its synthesis and potential chemical modifications are presented using Graphviz diagrams.
Introduction
This compound is an organic compound that belongs to the class of thioethers and acetate esters.[1][2] It is recognized for its characteristic fruity and sulfurous aroma and is found naturally in various fruits such as apples and melons, as well as in beverages like wine and beer.[3] In addition to its use as a flavoring and fragrance agent, its bifunctional nature, containing both an ester and a thioether group, makes it a potentially useful building block in organic synthesis. This guide aims to provide a detailed technical overview of its properties and experimental procedures relevant to a scientific audience.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. This data has been compiled from various scientific sources and databases.
Identification and General Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Methionyl acetate, 3-methylsulfanylpropyl acetate | [1] |
| CAS Number | 16630-55-0 | [2] |
| Molecular Formula | C₆H₁₂O₂S | [4][5] |
| Molecular Weight | 148.22 g/mol | [4][5] |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, sulfurous, estery | [1] |
Physical Properties
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 96 °C | at 14 mmHg | [2] |
| Density | 1.041 g/cm³ | at 25 °C | [3] |
| Refractive Index | 1.4610 - 1.4650 | at 20 °C | [3] |
| Flash Point | 84.5 °C | ||
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] | |
| Vapor Pressure | 0.247 mmHg | at 25 °C |
Spectroscopic Data
| Technique | Key Data/Peaks | Reference(s) |
| GC-MS | Major fragments (m/z): 43, 88, 73 | [1] |
| ¹H NMR | Spectral data available. | [6] |
| ¹³C NMR | Spectral data available. | [1] |
| Infrared (IR) | Spectral data available. | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and key chemical reactions of this compound.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 3-(methylthio)propan-1-ol and acetic acid using an acid catalyst.
Materials:
-
3-(Methylthio)propan-1-ol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Diethyl Ether
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 3-(methylthio)propan-1-ol (0.1 mol), glacial acetic acid (0.12 mol), and a magnetic stir bar.
-
Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Caption: Synthesis of this compound.
Oxidation of this compound
This protocol details the selective oxidation of the thioether group in this compound to a sulfoxide or a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[7]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Sulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure for Sulfoxide Synthesis:
-
Dissolve this compound (1 mmol) in 10 mL of dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding 10 mL of saturated sodium sulfite solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the sulfoxide.
Procedure for Sulfone Synthesis:
-
Follow the same initial steps as for the sulfoxide synthesis.
-
Use at least 2.2 equivalents of m-CPBA and allow the reaction to warm to room temperature after the addition.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Follow the same workup procedure as for the sulfoxide to isolate the sulfone.
Caption: Oxidation pathway of the thioether.
Hydrolysis of this compound
This protocol describes the base-catalyzed hydrolysis of the ester functional group.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric Acid (HCl, 1M)
-
Diethyl Ether
-
Round-bottom flask, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (0.05 mol) in 50 mL of methanol.
-
Add a solution of sodium hydroxide (0.1 mol) in 20 mL of water.
-
Heat the mixture to reflux for 2 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling, neutralize the reaction mixture with 1M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(methylthio)propan-1-ol.
Spectroscopic Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
Parameters:
-
Injector Temperature: 250 °C[7]
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min and hold for 5 min.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Ion Source Temperature: 230 °C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse.
-
Spectral Width: Appropriate for the proton spectrum.
-
Number of Scans: 16-64.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled.
-
Spectral Width: Appropriate for the carbon spectrum.
-
Number of Scans: 1024 or more for good signal-to-noise.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
For a neat liquid sample, place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Logical and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.
Caption: A typical workflow for synthesis and analysis.
Conclusion
This technical guide provides essential data and detailed protocols for working with this compound. The tabulated physicochemical properties offer a quick reference, while the experimental procedures for synthesis, reactions, and analysis provide a solid foundation for laboratory work. The inclusion of logical diagrams helps in visualizing the experimental processes. This comprehensive resource is intended to support the research and development activities of scientists and professionals in relevant fields.
References
- 1. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16630-55-0 [chemicalbook.com]
- 3. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 4. GSRS [precision.fda.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-(Methylthio)propyl Acetate: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(methylthio)propyl acetate, a versatile chemical compound with applications ranging from flavor and fragrance to its emerging role as a key intermediate in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and known applications, with a focus on data relevant to research and development.
Nomenclature and Synonyms
This compound is systematically known by its IUPAC name, 3-methylsulfanylpropyl acetate .[1] It is also widely recognized by a variety of synonyms in commercial and scientific literature. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.
| Nomenclature Type | Name |
| IUPAC Name | 3-methylsulfanylpropyl acetate |
| CAS Name | 1-Propanol, 3-(methylthio)-, acetate |
| Common Synonyms | This compound, Methionyl acetate, Acetic acid 3-(methylthio)propyl ester, 3-Acetoxypropyl methyl sulfide, 3-(Methylmercapto)-propyl acetate, 3-(Methylthio)-1-propanol acetate |
| FEMA Number | 3883 |
| JECFA Number | 478 |
| EINECS Number | 240-679-2 |
CAS Registry Number: 16630-55-0[2]
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following tables summarize key quantitative data and spectral characteristics.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂S | [2] |
| Molecular Weight | 148.22 g/mol | [2] |
| Boiling Point | 96 °C at 14 mmHg | [3] |
| Density | 1.041 g/cm³ | [3] |
| Refractive Index | 1.4610 - 1.4650 | [3] |
| Flash Point | 92.22 °C (198.00 °F) | [4] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |
Spectral Data
Spectral data is critical for the identification and characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| CH₃-S- | ~2.1 | Singlet | - |
| -S-CH₂- | ~2.5 | Triplet | ~7 Hz |
| -CH₂-CH₂-O- | ~1.9 | Quintet | ~7 Hz |
| -O-CH₂- | ~4.1 | Triplet | ~7 Hz |
| CH₃-C(=O)- | ~2.0 | Singlet | - |
Note: Approximate chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Assignment | Chemical Shift (ppm) |
| C H₃-S- | ~15 |
| -S-C H₂- | ~30 |
| -C H₂-CH₂-O- | ~28 |
| -O-C H₂- | ~63 |
| C H₃-C(=O)- | ~21 |
| -C (=O)- | ~171 |
Note: Approximate chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of this compound exhibits characteristic fragmentation patterns.
| m/z | Relative Intensity | Possible Fragment |
| 43 | High | [CH₃CO]⁺ |
| 73 | Medium | [CH₃SCH₂CH₂]⁺ |
| 88 | High | [M - CH₃SCH₃]⁺ or [CH₂=CH-O-C(=O)CH₃]⁺ |
| 148 | Low | [M]⁺ (Molecular Ion) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2950-2850 | Medium-Strong | C-H stretch (alkyl) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1370 | Medium | C-H bend (methyl) |
Synthesis and Production
This compound can be produced through both biological and chemical synthesis routes.
Biocatalytic Synthesis: The Ehrlich Pathway
In nature, this compound is a metabolite found in various fruits and fermented beverages. Its formation in organisms like Saccharomyces cerevisiae (baker's yeast) occurs via the Ehrlich pathway, starting from the amino acid L-methionine.[5] This biosynthetic route involves a series of enzymatic reactions: transamination, decarboxylation, and reduction to form 3-(methylthio)propan-1-ol (methionol), which is subsequently esterified.[5]
Chemical Synthesis
The most common laboratory and industrial synthesis of this compound is achieved through the esterification of 3-(methylthio)propan-1-ol with an acetylating agent.
This protocol describes a standard Fischer esterification for the synthesis of this compound.
Materials:
-
3-(Methylthio)propan-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylthio)propan-1-ol and a molar excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Applications in Research and Development
While well-established in the flavor and fragrance industry, this compound is also a valuable building block in organic synthesis, including applications relevant to drug discovery and development.
As a Chemical Intermediate
The bifunctional nature of this compound, possessing both an ester and a thioether group, makes it a versatile intermediate.[6] The ester functionality can undergo hydrolysis or transesterification, while the thioether can be oxidized to the corresponding sulfoxide or sulfone, or participate in alkylation reactions.[6] These transformations allow for the introduction of the 3-(methylthio)propyl moiety or its derivatives into more complex molecular scaffolds.
Role in the Synthesis of Bioactive Molecules
While direct incorporation into final drug structures is not extensively documented in readily available literature, its precursor, 3-(methylthio)propan-1-ol, and related structures are used in the synthesis of various bioactive compounds. For instance, derivatives of 3-(methylthio)propan-1-ol have been used to prepare amphiphilic diblock copolymers that are sensitive to reactive oxygen species (ROS), with potential applications as nanocarriers in photodynamic therapy and chemotherapy. Furthermore, there are mentions of its use in the synthesis of prostaglandins and as an auxiliary in the production of hypolipidemic drugs like lovastatin and simvastatin.[3] The unique properties imparted by the flexible thioether chain can be exploited in the design of new chemical entities.
Safety and Handling
For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a general guideline, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound is a valuable chemical entity with a well-defined profile of properties and reactivity. For researchers, scientists, and drug development professionals, its significance extends beyond its traditional use as a flavor and fragrance compound. Its utility as a versatile chemical intermediate, accessible through both biocatalytic and straightforward chemical synthesis, presents opportunities for the development of novel molecules with potential applications in medicine, agriculture, and material science. A thorough understanding of its nomenclature, properties, and reactivity is key to unlocking its full potential in research and development endeavors.
References
- 1. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16630-55-0 [chemicalbook.com]
- 3. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 4. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Spectroscopic Profile of 3-(Methylthio)propyl Acetate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-(Methylthio)propyl acetate (CAS No. 16630-55-0), a compound of interest in various chemical and biological research fields. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols to facilitate replication and further investigation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: Methionol acetate, Acetic acid 3-(methylthio)propyl ester
-
Molecular Formula: C₆H₁₂O₂S[1]
-
Molecular Weight: 148.22 g/mol [1]
-
Chemical Structure:
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| a | ~4.1 | Triplet (t) | -O-CH₂- | |
| b | ~2.5 | Triplet (t) | -S-CH₂- | |
| c | ~2.1 | Singlet (s) | S-CH₃ | |
| d | ~2.0 | Singlet (s) | C(=O)-CH₃ | |
| e | ~1.9 | Quintet | -CH₂-CH₂-CH₂- |
Note: Predicted values based on typical chemical shifts. For definitive assignments, experimental data from a high-resolution instrument is required.
¹³C NMR (Carbon-13 NMR) Data
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O | ~171.0 |
| -O-CH₂- | ~63.0 |
| -S-CH₂- | ~30.0 |
| -CH₂-CH₂-CH₂- | ~29.0 |
| C(=O)-CH₃ | ~21.0 |
| S-CH₃ | ~15.5 |
Note: Predicted values. Experimental verification is recommended.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1040 | Medium | C-O stretch |
| ~650 | Weak | C-S stretch |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 148 | Moderate | [M]⁺ (Molecular Ion) |
| 88 | High | [CH₃SCH₂CH₂CH₂O]⁺ |
| 73 | High | [CH₃SCH₂CH₂]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is typically used.
-
Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in a sample holder.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is first recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a volatile liquid like this compound, Gas Chromatography (GC) is an ideal separation and introduction technique (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Biosynthesis of 3-(Methylthio)propyl Acetate in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(Methylthio)propyl acetate is a sulfur-containing volatile ester that contributes significantly to the characteristic aroma of various fruits, such as melons and pineapples.[1][2] Its biosynthesis is intrinsically linked to the catabolism of the essential amino acid L-methionine.[3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound in plants, detailing the key enzymatic steps, precursor molecules, and relevant catabolic branches. The document includes structured quantitative data, detailed experimental protocols for the analysis of related sulfur-containing metabolites, and visualizations of the biochemical pathways and experimental workflows to support advanced research and development.
Core Biosynthetic Pathway from L-Methionine
The primary pathway for the formation of this compound in plants is a multi-step process originating from L-methionine, largely following the Ehrlich pathway for amino acid catabolism.[5] This pathway involves a sequence of transamination, decarboxylation, and reduction, followed by a final esterification step.
-
Transamination of L-Methionine: The pathway initiates with the removal of the amino group from L-methionine. This reaction is catalyzed by an L-methionine aminotransferase , yielding 4-(methylthio)-2-oxobutanoate (KMBA).[3][4]
-
Decarboxylation of KMBA: The resulting α-keto acid, KMBA, is then decarboxylated by an α-keto acid decarboxylase to produce 3-(methylthio)propanal, also known as methional.
-
Reduction to Methionol: Methional is subsequently reduced to its corresponding alcohol, 3-(methylthio)-1-propanol (methionol), through the action of an alcohol dehydrogenase (ADH) .
-
Esterification to this compound: The final step is the formation of the acetate ester.[6] This occurs via the esterification of 3-(methylthio)-1-propanol with acetyl-CoA, a reaction catalyzed by an alcohol acetyltransferase (AAT) .[5][7] The availability of substrates like 3-methylbutanol and benzyl alcohol can also be utilized by AATs, indicating a concealed potential in some plants to accumulate various volatile esters.[7]
Alternative L-Methionine Catabolism
In plants such as melon, L-methionine can be catabolized via at least two distinct routes.[3][4] While the Ehrlich pathway leads to the formation of alcohols and esters, a parallel pathway exists that involves the enzyme L-methionine-γ-lyase .[3] This enzyme acts directly on L-methionine to produce methanethiol, α-ketobutyrate, and ammonia.[4] The released methanethiol serves as a precursor for other thiol-derived aroma volatiles.[3] This alternative pathway represents a significant branch point in methionine metabolism and competes for the common substrate, L-methionine.
Quantitative Data
Quantitative data on the biosynthesis of this compound in plants is limited in current literature. However, studies in other biological systems, such as the yeast Saccharomyces cerevisiae, provide valuable insights into production capabilities. Overexpression of the alcohol acetyltransferase gene ATF1 in yeast has been shown to significantly increase the production of both 3-(methylthio)-1-propanol and its acetate ester.[5]
| Compound | Organism | Genetic Modification | Culture Condition | Concentration (g/L) | Reference |
| 3-(Methylthio)-1-propanol | S. cerevisiae | Wild Type CEN.PK113-7D | Bioreactor | 3.5 | [5] |
| This compound | S. cerevisiae | Wild Type CEN.PK113-7D | Bioreactor | Traces | [5] |
| 3-(Methylthio)-1-propanol | S. cerevisiae | ATF1 Overexpression | Optimized Glucose Feed | 2.5 | [5] |
| This compound | S. cerevisiae | ATF1 Overexpression | Optimized Glucose Feed | 2.2 | [5] |
Experimental Protocols
The analysis of sulfur-containing esters and their precursors in plant tissues requires robust methodologies for extraction and quantification. The following protocols are adapted from established methods for analyzing plant metabolites like glucosinolates, which share similar analytical requirements.[8][9][10]
Protocol: Extraction and HPLC Analysis of Sulfur-Containing Metabolites
This protocol describes a method for the extraction and analysis of metabolites from plant material, suitable for compounds like this compound and its precursors.
1. Sample Preparation and Extraction:
- Flash-freeze 50-100 mg of fresh plant tissue (e.g., fruit flesh, leaf) in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
- Add 1.0 mL of ice-cold 70% methanol (v/v) to the powder.[9] For quantitative analysis, add a known amount of an appropriate internal standard at this stage.
- Vortex the mixture vigorously for 1 minute and incubate at 70°C for 10 minutes to inactivate enzymes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV Analysis:
- Instrumentation: A high-pressure liquid chromatography system equipped with a UV or photodiode array (PDA) detector.
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[9]
- Mobile Phase:
- Solvent A: Ultrapure water.
- Solvent B: Acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
- Flow Rate: 0.75 mL/min.[9]
- Column Temperature: 40°C.[9]
- Detection: Monitor absorbance at 229 nm, a common wavelength for sulfur-containing compounds, although the optimal wavelength should be determined empirically.[9]
- Quantification: Calculate the concentration of the target analyte by comparing its peak area to a calibration curve generated from pure standards.[9]
// Nodes
Start [label="Plant Tissue Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Grind [label="Grind in Liquid N2"];
Extract [label="Extract with 70% Methanol\n+ Internal Standard"];
Centrifuge [label="Centrifuge to Pellet Debris"];
Filter[label="Filter Supernatant (0.22 µm)"];
HPLC [label="Inject into HPLC-UV System"];
Analyze [label="Data Acquisition & Analysis\n(Peak Integration, Quantification)"];
End [label="Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Grind;
Grind -> Extract;
Extract -> Centrifuge;
Centrifuge -> Filter;
Filter -> HPLC;
HPLC -> Analyze;
Analyze -> End;
}
Protocol: In Vitro Alcohol Acetyltransferase (AAT) Enzyme Assay
This protocol outlines a method to measure the activity of alcohol acetyltransferase in plant-derived cell-free extracts.[7]
1. Preparation of Cell-Free Extract:
- Homogenize 1 g of fresh plant tissue in 3 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1% PVPP).
- Filter the homogenate through four layers of cheesecloth.
- Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.
- Collect the supernatant (cell-free extract) and determine its protein concentration using a Bradford assay.
2. Enzyme Reaction:
- Prepare a reaction mixture containing:
- 100 µL of cell-free extract
- 50 mM Tris-HCl, pH 7.5
- 10 mM 3-(methylthio)-1-propanol (substrate)
- 10 mM Acetyl-CoA (co-substrate)
- Bring the total reaction volume to 500 µL with extraction buffer.
- Initiate the reaction by adding Acetyl-CoA.
- Incubate at 30°C for 30-60 minutes.
- Stop the reaction by adding 100 µL of 1 M HCl and vortexing.
3. Product Extraction and Analysis:
- Add 500 µL of a water-immiscible solvent (e.g., hexane or methyl tert-butyl ether) containing an internal standard.
- Vortex vigorously for 2 minutes to extract the formed ester.
- Centrifuge at 5,000 x g for 5 minutes to separate the phases.
- Transfer the organic (upper) phase to a new vial for analysis.
- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.
References
- 1. This compound | 16630-55-0 [chemicalbook.com]
- 2. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 3. Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Concealed ester formation and amino acid metabolism to volatile compounds in table grape (Vitis vinifera L.) berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Sensory Gatekeeper: An In-depth Technical Guide to the Olfactory Threshold of 3-(Methylthio)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the olfactory threshold of 3-(methylthio)propyl acetate, a sulfur-containing ester recognized for its potent and complex aroma profile. By synthesizing available data and established scientific methodologies, this document offers a detailed exploration of its sensory detection, the experimental protocols for its determination, and the underlying biochemical signaling pathways of olfaction.
Quantitative Olfactory Threshold Data
The olfactory threshold is a critical parameter in flavor and fragrance science, defining the minimum concentration of a substance detectable by the human sense of smell. For this compound, a distinct detection threshold has been reported.
Table 1: Olfactory Detection Threshold of this compound
| Compound Name | Chemical Formula | CAS Number | Olfactory Threshold (in air) |
| This compound | C6H12O2S | 16630-55-0 | 30 ppb (parts per billion) |
This low threshold value underscores the compound's high odor potency, enabling it to impart significant aroma characteristics even at trace concentrations. Its aroma is often described as fruity, tropical, and slightly savory.
Experimental Protocols for Olfactory Threshold Determination
While the specific study that established the 30 ppb threshold is not detailed in publicly available literature, a standard methodology for determining such values involves Gas Chromatography-Olfactometry (GC-O) coupled with sensory panel analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory perception. The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to an olfactometry port where a trained panelist sniffs the eluting compounds.
Key GC-O Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for flavor and fragrance analysis (e.g., DB-1, HP-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of volatile compounds.
-
Injection: A precise volume of a diluted solution of this compound is injected.
-
Olfactometry Port: Heated to prevent condensation and supplied with humidified air to prevent nasal dehydration of the panelists.
Sensory Panel and Threshold Determination Method
The determination of the olfactory threshold relies on a panel of trained human subjects. A common and robust method employed is the 3-Alternative Forced Choice (3-AFC) test.
3-AFC Protocol:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to recognize the specific aroma of this compound.
-
Sample Preparation: A series of dilutions of this compound are prepared in a neutral solvent. These are presented to the panelists via the GC-O port or in sniffing bottles.
-
Presentation: In each trial, the panelist is presented with three samples (e.g., sniffing ports or bottles), two of which contain only the diluent (blanks) and one containing the odorant at a specific concentration.
-
Task: The panelist's task is to identify the sample that is different from the other two.
-
Ascending Concentration Series: The test begins with concentrations below the expected threshold and gradually increases.
-
Threshold Calculation: The threshold is statistically determined as the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the odorant above chance.
Olfactory Signaling Pathway
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that results in the perception of smell in the brain. The following diagram illustrates this generalized pathway.
Pathway Description:
-
Binding: The odorant molecule, this compound, binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons.
-
G-protein Activation: This binding causes a conformational change in the OR, leading to the activation of a specialized G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf subunit then activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP), a secondary messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Depolarization: The opening of these channels allows for an influx of positively charged ions (Ca2+ and Na+), leading to the depolarization of the olfactory neuron.
-
Signal Transmission: This depolarization generates an action potential that travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific odor.
This guide provides a foundational understanding of the olfactory threshold of this compound, grounded in established scientific principles and methodologies. Further research to identify the specific olfactory receptors that bind to this molecule would provide deeper insights into its unique sensory properties.
The Pivotal Role of 3-(Methylthio)propyl Acetate as a Volatile Sulfur Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylthio)propyl acetate, a volatile sulfur compound (VSC), is a significant contributor to the aroma and flavor profiles of a diverse range of fruits and fermented beverages. Its potent and complex sensory characteristics, described as fruity, tropical, and slightly savory, underscore its importance in the food and fragrance industries.[1] This technical guide provides an in-depth exploration of the core chemical and physical properties of this compound, its natural prevalence, and biosynthetic origins. Furthermore, this document details the analytical methodologies for its detection and quantification and delves into its potential biological significance. The information is presented to support researchers, scientists, and professionals in drug development in understanding and harnessing the characteristics of this multifaceted molecule.
Chemical and Physical Properties
This compound, also known as methionyl acetate, is an ester characterized by the presence of a methylthio group.[2] Its unique structure imparts a distinctive aroma that is detectable at very low concentrations.[3] A comprehensive summary of its chemical and physical properties is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C6H12O2S | [2][3] |
| Molecular Weight | 148.22 g/mol | [3] |
| CAS Number | 16630-55-0 | [2] |
| Appearance | Colorless clear liquid | [4] |
| Boiling Point | 96 °C at 14 mmHg | [3] |
| Density | 1.041 g/cm³ | [4] |
| Refractive Index | 1.4610 - 1.4650 | [1] |
| Flash Point | 84.544 °C | [3] |
| Vapor Pressure | 0.247 mmHg at 25 °C | [3] |
| Odor Threshold | 30 ppb | [3] |
| Synonyms | Methionol acetate, 3-acetoxypropyl methyl sulfide, 3-methylthiopropyl acetate, 3-(methylmercapto)-propyl acetate, 3-(methylthio)-1-propanol acetate | [2][3] |
Natural Occurrence and Flavor Contribution
This compound is a naturally occurring volatile compound that has been identified in a variety of fruits and beverages, where it plays a crucial role in defining their characteristic aroma.[3] Its flavor contribution is often described as a complex blend of fruity, tropical, and savory notes, with nuances of passionfruit and guava.[1][5] In food products, it is used to enhance taste profiles, particularly in beverages, dairy, and processed foods.[5] In the fragrance industry, it is valued for its ability to create exotic and umami accords.[1][5] Table 2 summarizes the reported concentrations of this compound in several natural sources.
| Source | Concentration Range | Reference(s) |
| Pineapple | Present, but not quantified in all studies. | [3] |
| Melon | Present, but not quantified in all studies. | [3] |
| Apple | Present, but not quantified in all studies. | [3][6] |
| White Wine | Present, but not quantified in all studies. | [3] |
| Beer | Present, but not quantified in all studies. | [3] |
| Malt Whiskey | Present, but not quantified in all studies. | [3] |
Biosynthesis via the Ehrlich Pathway
The formation of this compound in organisms such as yeast occurs through the Ehrlich pathway, a metabolic route for the catabolism of amino acids.[7] The precursor for this compound is the sulfur-containing amino acid, L-methionine. The pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and reduction, to first produce 3-(methylthio)propanol (methionol). This alcohol is then esterified to form this compound, a reaction catalyzed by alcohol acetyltransferases.[7]
Caption: Biosynthesis of this compound via the Ehrlich Pathway.
Experimental Protocols: Analysis of this compound
The analysis of volatile sulfur compounds like this compound in complex matrices such as food and beverages requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for this purpose.[8][9]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is ideal for the analysis of volatile and semi-volatile compounds. The following protocol is a generalized procedure that can be optimized for specific sample matrices.
-
Sample Dilution: For alcoholic beverages, dilute the sample with deionized water to reduce the ethanol concentration to approximately 2.5% (v/v). This enhances the extraction efficiency of volatile sulfur compounds.[8][9]
-
Vial Preparation: Place a known volume (e.g., 5-10 mL) of the diluted sample into a 20 mL headspace vial.
-
Matrix Modification: Add a salt, such as sodium chloride (NaCl), to the vial at a concentration of 10-20% (w/v) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.[8]
-
Internal Standard: Add an appropriate internal standard for quantification.
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 35-45 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[4][8]
-
Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.[4][8]
Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., 250 °C for 5 minutes).[4]
-
Gas Chromatography:
-
Column: Use a capillary column suitable for the separation of volatile compounds (e.g., DB-WAX or equivalent).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[4]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 35-40 °C), holds for a few minutes, then ramps up to a final temperature (e.g., 220-240 °C). The specific ramp rates and hold times should be optimized for the target analytes.[4]
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of target compounds to enhance sensitivity and selectivity.[8]
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by matching against mass spectral libraries (e.g., NIST).
-
Caption: General workflow for the analysis of this compound.
Biological Activity and Signaling Pathways
While this compound itself has not been extensively studied for its specific biological activities or its direct impact on cellular signaling pathways, as a volatile sulfur compound, it belongs to a class of molecules known to have various biological effects. Gaseous sulfur-containing signal molecules, such as hydrogen sulfide (H₂S), are known to be generated endogenously and play roles in cardiovascular physiology and pathophysiology by regulating ion channels and other cellular processes.[10][11][12]
Further research is required to elucidate the specific interactions of this compound with biological systems. Its structural similarity to other biologically active sulfur compounds suggests potential for further investigation in areas such as cell signaling and oxidative stress responses.[13]
Synthesis
Industrially, this compound can be synthesized through the esterification of 3-(methylthio)propanol with acetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction, often through techniques like reactive distillation.[14]
Caption: Fisher esterification synthesis of this compound.
Conclusion
This compound is a volatile sulfur compound of considerable interest due to its significant contribution to the sensory qualities of various foods and its applications in the fragrance industry. Its biosynthesis from L-methionine via the Ehrlich pathway highlights a key metabolic route for the formation of important flavor compounds. The analytical methodologies detailed in this guide provide a robust framework for its accurate identification and quantification. While its specific biological roles are yet to be fully elucidated, its classification as a volatile sulfur compound suggests potential for interesting biological activities. This technical guide serves as a comprehensive resource for professionals seeking to understand and utilize the properties of this compound in their respective fields.
References
- 1. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 2. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. treefruitresearch.org [treefruitresearch.org]
- 7. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfur-containing gaseous signal molecules, ion channels and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfur signaling pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sulfur signaling pathway in cardiovascular disease [frontiersin.org]
- 13. Secondary sulfur metabolism in cellular signalling and oxidative stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
3-(Methylthio)propyl Acetate: An In-Depth Technical Guide to a Key Food Flavor Component
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylthio)propyl acetate is a volatile sulfur-containing ester that plays a pivotal role in the characteristic aroma of a wide array of fruits and fermented beverages. Its potent aroma, described as fruity, sweet, and reminiscent of pineapple and melon, combined with a low odor threshold, makes it a significant contributor to the sensory profile of numerous food products. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, biosynthesis, and analytical and sensory evaluation of this compound. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers and professionals in the fields of food science, flavor chemistry, and related disciplines.
Introduction
This compound, also known as methionol acetate, is a naturally occurring flavor compound that imparts desirable fruity and sweet notes to foods and beverages.[1][2] Its presence is crucial in defining the characteristic aroma of fruits like pineapple and melon.[1] Understanding the physicochemical properties, biosynthesis, and sensory impact of this compound is essential for the food and beverage industry in areas such as quality control, product development, and flavor formulation.
Physicochemical Properties
This compound is a colorless liquid with a distinct fruity and sulfury aroma.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂S | [4] |
| Molecular Weight | 148.22 g/mol | [4] |
| CAS Number | 16630-55-0 | [5] |
| FEMA Number | 3883 | [3] |
| Boiling Point | 96 °C at 14 mmHg | [6] |
| Refractive Index | 1.4610 - 1.4650 | [3] |
| Flavor Threshold | 30 ppb | [6] |
| Sensory Descriptors | Fruity, sweet, pineapple, melon, sulfury | [3] |
Natural Occurrence and Concentration
This compound is a natural volatile component in a variety of fruits and beverages. Its concentration can vary significantly depending on the cultivar, ripeness, and processing conditions.
| Food/Beverage | Concentration Range (µg/kg) | Reference |
| Melon (breeding lines) | 0 - 70.41 | |
| Pineapple (Pulp) | Not explicitly quantified, but present | [7] |
| Pineapple (Core) | Not explicitly quantified, but present | [7] |
| Asian Pears | Detected, not quantified | [7] |
| Alcoholic Beverages | Detected, not quantified | [7] |
Biosynthesis: The Ehrlich Pathway
The primary biosynthetic route for this compound in yeasts and likely in plants is the Ehrlich pathway, which involves the catabolism of the amino acid L-methionine.[8][9] The pathway consists of three main steps: transamination, decarboxylation, and reduction, followed by an esterification step.[10]
Caption: Biosynthesis of this compound.
Experimental Protocols
Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and analysis of volatile compounds like this compound from food matrices.[11][12]
Methodology:
-
Sample Preparation:
-
Homogenize a known amount of the solid or liquid food sample (e.g., 5 g of fruit pulp).
-
Transfer the homogenate to a headspace vial (e.g., 20 mL).
-
Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.
-
Add an internal standard for quantification if required.
-
-
HS-SPME Extraction:
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[13]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[13]
-
Column: A polar capillary column such as a VF-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating esters.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[13]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 230 °C at a rate of 5 °C/min.
-
Hold at 230 °C for 5 minutes.
-
-
Injector Temperature: 250 °C (for thermal desorption of the SPME fiber).
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Compound Identification and Quantification:
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).
-
Quantify the compound using a calibration curve prepared with the authentic standard.
-
Caption: HS-SPME-GC-MS Workflow.
Sensory Evaluation: Descriptive Analysis
Descriptive analysis is a sensory method used to identify and quantify the sensory characteristics of a product.[1][2][14][15]
Methodology:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to describe aromas and tastes, and availability.
-
Train the panel over several sessions to develop a consensus vocabulary for the aroma and flavor attributes of the samples containing this compound. This includes providing reference standards for aromas like "fruity," "sweet," "pineapple," "melon," and "sulfury."
-
-
Sample Preparation and Presentation:
-
Prepare solutions of this compound in an appropriate solvent (e.g., water or a neutral food base) at various concentrations.
-
Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).
-
Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.
-
-
Evaluation Procedure:
-
Panelists evaluate the aroma and flavor of each sample individually.
-
They rate the intensity of each previously defined attribute on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
Visualize the results using spider web plots or bar charts to compare the sensory profiles of different samples.
-
Chemical Synthesis: Fisher Esterification
This compound can be synthesized via Fisher esterification of its precursor alcohol, 3-(methylthio)propanol, with acetic acid in the presence of an acid catalyst.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-(methylthio)propanol and an excess of glacial acetic acid.
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
-
Reflux:
-
Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours) to allow the esterification to proceed towards equilibrium.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Separate the organic layer containing the ester.
-
Wash the organic layer with water and brine to remove any remaining impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purify the crude product by distillation to obtain pure this compound.
-
Conclusion
This compound is a crucial flavor compound that significantly influences the sensory perception of many foods and beverages. Its characteristic fruity and sweet aroma, coupled with a low odor threshold, underscores its importance in flavor chemistry. This technical guide has provided a detailed overview of its properties, natural distribution, biosynthetic pathway, and methods for its analysis and sensory evaluation. The provided experimental protocols and diagrams serve as valuable resources for researchers and professionals aiming to understand and utilize this key flavor component in their respective fields. Further research into the genetic and environmental factors influencing its concentration in natural products will continue to be an area of great interest.
References
- 1. medallionlabs.com [medallionlabs.com]
- 2. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 3. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound [webbook.nist.gov]
- 6. Showing Compound this compound (FDB008380) - FooDB [foodb.ca]
- 7. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amino acid catabolic process to alcohol via Ehrlich pathway | SGD [yeastgenome.org]
- 9. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork [mdpi.com]
- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 12. Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flavorsum.com [flavorsum.com]
- 14. foodresearchlab.com [foodresearchlab.com]
- 15. Descriptive Analysis [sensorysociety.org]
The Pivotal Role of the Thioether Group in the Aroma Profile of 3-(Methylthio)propyl Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The characteristic aroma of many natural products and processed foods is dictated by a complex interplay of volatile organic compounds. Among these, sulfur-containing molecules, despite their often low concentrations, play a crucial role due to their exceptionally low odor thresholds. This guide delves into the specific contribution of the thioether functional group to the aroma profile of 3-(methylthio)propyl acetate, a compound recognized for its potent and multifaceted aroma. Through a comprehensive review of quantitative sensory data, detailed experimental protocols, and an exploration of the underlying olfactory signaling pathways, this document aims to provide a thorough understanding of this key aroma compound.
The Thioether Moiety: A Key Determinant of Aroma
This compound is a potent sulfur-containing flavor compound valued for its distinctive fruity, tropical, and slightly savory aroma.[1] It is found naturally in a variety of fruits such as apples, melons, and pineapples, as well as in beverages like beer, malt whiskey, and white wine.[2] Its unique and powerful aroma makes it a valuable ingredient in the food and fragrance industries, where it is used to enhance and modulate sensory experiences.[1][2]
The presence of the thioether (C-S-C) group is fundamental to the characteristic aroma of this compound. To illustrate its impact, a comparison of odor detection thresholds with structurally analogous compounds is presented below. The significantly lower odor threshold of compounds containing the thioether linkage underscores its profound influence on olfactory perception.
Quantitative Sensory Data
The following table summarizes the odor detection thresholds of this compound and related compounds, highlighting the dramatic effect of the thioether group on aroma potency.
| Compound | Structure | Odor Detection Threshold | Aroma Description |
| This compound | CH₃SCH₂CH₂CH₂OC(O)CH₃ | 30 ppb[2] | Fruity, tropical, savory[1] |
| n-Propyl Acetate | CH₃CH₂CH₂OC(O)CH₃ | 240 ppbv (approx. 57 ppb)[3] | Fruity (pear-raspberry)[3] |
| Ethyl 3-(methylthio)propionate | CH₃SCH₂CH₂C(O)OCH₂CH₃ | 7 ppb[4] | Pineapple, citrus, fruity, passion fruit[4] |
Note: ppbv (parts per billion by volume) has been approximated to ppb for comparative purposes.
Experimental Protocols
To elucidate the aroma contribution of this compound, rigorous sensory and instrumental analyses are required. The following sections detail the methodologies for key experiments.
Sensory Analysis
1. Panelist Selection and Training:
-
Screening: Potential panelists are screened for their sensory acuity, including their ability to detect and describe basic tastes and a range of odorants.[5] Standardized odor recognition tests are employed to identify individuals with a keen sense of smell.[5]
-
Training: Selected panelists undergo extensive training to familiarize them with the specific aroma attributes of sulfur-containing compounds and the terminology used in descriptive analysis.[6][7] This involves exposure to reference standards and participation in calibration exercises to ensure consistency and reliability in their evaluations.[6]
2. Triangle Test:
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[8][9][10][11][12]
-
Sample Preparation: Two identical samples (A) and one different sample (B) are prepared. The concentration of the aroma compound in a neutral solvent (e.g., water or deodorized oil) is carefully controlled.
-
Presentation: Panelists are presented with three coded samples in a randomized order (e.g., AAB, ABA, BAA, etc.).[8][12]
-
Evaluation: Each panelist is asked to identify the "odd" or different sample.[8][11]
-
Data Analysis: The number of correct identifications is statistically analyzed to determine if a significant difference exists between the samples.[9]
3. Descriptive Sensory Analysis:
This method provides a detailed qualitative and quantitative description of a product's sensory attributes.[7][13][14][15][16]
-
Lexicon Development: A panel of trained assessors develops a consensus vocabulary (lexicon) to describe the aroma attributes of this compound and related compounds.[7]
-
Intensity Rating: Panelists rate the intensity of each identified attribute on a standardized scale (e.g., a 15-point scale).[15]
-
Data Analysis: The data is analyzed to generate a sensory profile, or "aroma fingerprint," of the compound.[15]
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample.[17]
-
Sample Preparation (for fruit analysis):
-
GC-O System Configuration:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile sulfur compounds (e.g., a DB-Sulfur SCD column).[20]
-
Detector: A sulfur-specific detector such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) is used in parallel with the olfactometry port.[17][19][21]
-
Olfactometry Port: The effluent from the GC column is split, with a portion directed to a sniffing port where a trained assessor can evaluate the odor of the eluting compounds.
-
-
Data Acquisition and Analysis:
-
The assessor records the retention time, odor description, and intensity of each detected aroma.
-
The instrumental detector provides quantitative data and aids in the identification of the compounds.
-
Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample extract to determine the flavor dilution (FD) factor of each odorant, providing a measure of its potency.[17]
-
Signaling Pathways and Molecular Mechanisms
The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs).[22][23]
The binding of an odorant molecule like this compound to its specific OR triggers a conformational change in the receptor. This activates an associated G-protein (Gαolf), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific aroma.
Research has identified specific olfactory receptors that are responsive to sulfur-containing compounds. For instance, the mouse olfactory receptor MOR244-3 has been shown to be robustly activated by (methylthio)methanethiol, a compound also containing a thioether group.[22][24] Studies have also highlighted the crucial role of metal ions, particularly copper, in the detection of certain volatile sulfur compounds by olfactory receptors.[22][23][24][25] It is hypothesized that copper ions may act as a cofactor, binding to the receptor and facilitating the interaction with the sulfur-containing odorant.[23][25]
Conclusion
The thioether group in this compound is a critical determinant of its potent and characteristic aroma. This is evidenced by its significantly lower odor detection threshold compared to its non-sulfur-containing analogue, n-propyl acetate. The unique fruity, tropical, and savory notes imparted by this functional group are perceived through a complex olfactory signaling cascade initiated by the binding of the odorant to specific G-protein coupled receptors. A comprehensive understanding of the role of the thioether moiety, achieved through a combination of rigorous sensory and instrumental analysis, is essential for the effective application of this compound in the food and fragrance industries and provides valuable insights for researchers and professionals in the field of aroma chemistry and sensory science.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 5. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 7. Descriptive Analysis [sensorysociety.org]
- 8. Measuring Flavor and Sensory Protocols [sensapure.com]
- 9. fiveable.me [fiveable.me]
- 10. grownextgen.org [grownextgen.org]
- 11. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 12. Triangle Test [sensorysociety.org]
- 13. Descriptive analysis for sensory evaluation | PPTX [slideshare.net]
- 14. flavorsum.com [flavorsum.com]
- 15. foodsafety.institute [foodsafety.institute]
- 16. medallionlabs.com [medallionlabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. repositorio.ucp.pt [repositorio.ucp.pt]
- 20. researchgate.net [researchgate.net]
- 21. ingenieria-analitica.com [ingenieria-analitica.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Methylthio)propyl acetate from Methionol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 3-(methylthio)propyl acetate, a valuable flavor compound, from its precursor, 3-(methylthio)propan-1-ol (methionol). Two primary synthetic routes are presented: a classical chemical approach via acid-catalyzed esterification (Fischer esterification) and a biocatalytic method utilizing yeast. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow. The information is intended to guide researchers in the efficient and reproducible synthesis of this target compound for applications in the flavor and fragrance industry, as well as for further research and development.
Introduction
This compound is an acetate ester characterized by its sweet and fruity aroma, with notes of green, herbal, and mushroom-like scents.[1] It is obtained through the formal condensation of the hydroxyl group of 3-(methylthio)propan-1-ol with acetic acid.[2] This compound is utilized as a flavoring agent in a variety of food products, including cheese, fruits, vegetables, soups, and sauces, to impart a sense of ripeness.[1] The synthesis of this compound can be achieved through both traditional chemical methods and more sustainable biocatalytic routes. This document outlines detailed protocols for both approaches.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 16630-55-0 | [2][3] |
| Molecular Formula | C6H12O2S | [2][3] |
| Molecular Weight | 148.22 g/mol | [2][4] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 89-90 °C at 13 mmHg | [5] |
| Density | ~1.03-1.04 g/mL at 25 °C | [5] |
| Refractive Index | ~1.461-1.467 at 20 °C | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |
Synthesis Protocols
Two distinct methods for the synthesis of this compound are detailed below.
Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)
This protocol is an adapted Fischer esterification method based on standard procedures for the synthesis of similar acetate esters.[6]
-
3-(Methylthio)propan-1-ol (Methionol)
-
Acetic anhydride or Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Diethyl ether or Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(methylthio)propan-1-ol (1.0 equivalent) and acetic anhydride (1.2 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirred reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or DCM.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic anhydride/acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the crude product can be purified by fractional distillation under reduced pressure.
-
While a specific yield for this reaction is not cited in the provided search results, typical yields for Fischer esterification of primary alcohols are in the range of 60-90%, depending on the specific conditions and purification methods.[6]
Protocol 2: Biocatalytic Synthesis using Saccharomyces cerevisiae
This protocol is based on the findings of Etschmann et al. (2009) for the production of this compound from L-methionine via methionol using genetically modified yeast.[7]
-
Saccharomyces cerevisiae strain (e.g., CEN.PK113-7D)
-
Yeast culture medium (containing L-methionine as the sole nitrogen source)
-
Glucose solution
-
Standard sterile fermentation equipment
-
Bioreactor/Fermenter
-
Incubator
-
Centrifuge
-
Analytical equipment for product quantification (e.g., GC-MS)
-
Yeast Strain and Culture: Utilize a strain of Saccharomyces cerevisiae. For enhanced production of the acetate ester, a strain overexpressing the alcohol acetyltransferase gene ATF1 can be used.[7]
-
Fermentation:
-
Culture the yeast in a suitable bioreactor with a medium containing a high concentration of L-methionine as the sole nitrogen source.
-
Maintain the fermentation under controlled conditions (e.g., temperature, pH).
-
Implement an optimized glucose feeding strategy to support yeast growth and product formation.[7]
-
-
Product Formation: The yeast will convert L-methionine to 3-(methylthio)propan-1-ol (methionol) via the Ehrlich pathway. The methionol is then further esterified to this compound by the action of alcohol acetyltransferase.[7]
-
Product Recovery and Quantification:
-
After the fermentation period, separate the yeast cells from the culture broth by centrifugation.
-
The concentration of this compound and methionol in the supernatant can be determined using analytical techniques such as GC-MS.
-
The following product concentrations have been reported for this biocatalytic method:[7]
| S. cerevisiae Strain | This compound (g/L) | 3-(Methylthio)propan-1-ol (g/L) |
| Wild type (CEN.PK113-7D) | Trace amounts | 3.5 |
| ATF1 Overexpressing | 2.2 | 2.5 |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the product.[8]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the chemical synthesis and the biocatalytic pathway.
Caption: Chemical synthesis workflow.
Caption: Biocatalytic synthesis pathway.
References
- 1. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 2. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 3-(メチルチオ)-1-プロパノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(16630-55-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Biocatalytic Synthesis of 3-(Methylthio)propyl Acetate Using Yeast
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the biocatalytic synthesis of 3-(methylthio)propyl acetate (3-MTPA), a valuable flavor compound, using the yeast Saccharomyces cerevisiae. The synthesis involves a two-step biochemical pathway where L-methionine is first converted to 3-(methylthio)-1-propanol (methionol) via the Ehrlich pathway, followed by the esterification of methionol to 3-MTPA, a reaction catalyzed by alcohol acetyltransferases (AATs). Protocols are provided for both a wild-type S. cerevisiae strain and a genetically engineered strain with enhanced 3-MTPA production through the overexpression of the alcohol acetyltransferase gene, ATF1. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the key processes to facilitate research and development in biocatalysis and flavor synthesis.
Introduction
This compound is a sulfur-containing ester that contributes to the desirable aroma profiles of various foods and beverages, imparting savory, and fruity notes.[1] Traditional chemical synthesis of such flavor compounds often involves harsh conditions and the use of potentially toxic reagents. Biocatalysis using whole-cell systems like yeast presents a green and sustainable alternative, offering high specificity and the potential for cost-effective production under mild conditions.
Saccharomyces cerevisiae, a well-characterized and industrially relevant yeast, is capable of producing 3-MTPA. The key enzymatic step is the acetylation of 3-(methylthio)-1-propanol, which is catalyzed by alcohol acetyltransferases, primarily Atf1p.[1][2] By manipulating the genetic makeup of the yeast and optimizing fermentation conditions, the yield of 3-MTPA can be significantly enhanced.[1] These application notes provide the necessary protocols to implement and advance research in this area.
Biochemical Pathway
The biocatalytic production of this compound in Saccharomyces cerevisiae from L-methionine follows the Ehrlich pathway for the formation of the precursor alcohol, methionol, which is then esterified.[1]
Quantitative Data Summary
The following table summarizes the production of 3-(methylthio)-1-propanol (methionol) and this compound (3-MTPA) by wild-type and genetically modified Saccharomyces cerevisiae strains in a bioreactor with a glucose feeding regime.[1]
| Yeast Strain | Genotype | 3-(Methylthio)-1-propanol (g/L) | This compound (g/L) |
| S. cerevisiae CEN.PK113-7D | Wild Type | 3.5 | Traces |
| Engineered S. cerevisiae | ATF1 Overexpression | 2.5 | 2.2 |
Experimental Protocols
Protocol 1: General Yeast Fermentation for 3-MTPA Production
This protocol describes the general procedure for the production of 3-MTPA using Saccharomyces cerevisiae in a controlled bioreactor.
1. Media Preparation:
-
Pre-culture Medium (YPD):
-
10 g/L Yeast Extract
-
20 g/L Peptone
-
20 g/L Glucose
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Fermentation Medium (Synthetic Defined Medium):
-
20 g/L Glucose
-
7.5 g/L (NH₄)₂SO₄ (or L-methionine as the sole nitrogen source for enhanced precursor availability)
-
14.4 g/L KH₂PO₄
-
Trace metal and vitamin solution as required for S. cerevisiae.
-
Adjust pH to 5.0 with NaOH or H₂SO₄ before autoclaving.
-
2. Inoculum Preparation:
-
Inoculate a single colony of S. cerevisiae into 10 mL of YPD medium in a 50 mL sterile tube.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Use this pre-culture to inoculate a larger volume of YPD (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions for 16-24 hours to achieve a sufficient cell density for inoculating the bioreactor.
3. Bioreactor Setup and Fermentation:
-
Prepare and sterilize a 2L bioreactor containing 1L of the synthetic defined fermentation medium.
-
Inoculate the bioreactor with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Maintain the following fermentation parameters:
-
Temperature: 30°C
-
pH: 5.0 (controlled with 2M NaOH and 1M H₂SO₄)
-
Agitation: 400-600 rpm
-
Aeration: 1 vvm (volume of air per volume of liquid per minute)
-
-
Implement a fed-batch strategy by feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor, thus avoiding the Crabtree effect and promoting respiratory metabolism. The feeding rate should be adjusted to the specific glucose uptake rate of the yeast strain.
4. Product Extraction and Analysis:
-
At the end of the fermentation, centrifuge a sample of the culture broth to remove yeast cells.
-
Perform liquid-liquid extraction on the supernatant. Mix the supernatant with an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully collect the organic phase containing the extracted 3-MTPA.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) for quantification of 3-MTPA.
Protocol 2: Overexpression of ATF1 Gene in S. cerevisiae
This protocol outlines the steps for creating a genetically modified S. cerevisiae strain with enhanced 3-MTPA production.
1. Plasmid Construction:
-
Amplify the ATF1 gene from the genomic DNA of S. cerevisiae.
-
Clone the ATF1 gene into a yeast expression vector under the control of a strong constitutive promoter (e.g., TDH3 or PGK1).
-
The vector should also contain a selectable marker (e.g., URA3, LEU2) for transformant selection.
2. Yeast Transformation:
-
Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Transform the competent cells with the constructed plasmid containing the ATF1 gene.
-
Plate the transformed cells onto a synthetic complete drop-out medium lacking the appropriate nutrient corresponding to the selectable marker on the plasmid.
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
3. Verification of Transformants:
-
Confirm the successful integration or presence of the ATF1 expression cassette in the yeast transformants by colony PCR.
-
Further verify the overexpression of ATF1 by quantifying the mRNA levels using RT-qPCR or by measuring the alcohol acetyltransferase activity in cell-free extracts.
4. Fermentation of the Engineered Strain:
-
Follow the fermentation protocol as described in Protocol 1, using the confirmed genetically modified S. cerevisiae strain.
Experimental Workflow and Logic
The overall process for the biocatalytic synthesis of 3-MTPA, from strain selection to final product analysis, is depicted in the following workflow diagram.
References
Enzymatic Synthesis of 3-(Methylthio)propyl Acetate: Application Notes and Protocols for Researchers
For Immediate Release
A Greener Approach to Flavor Ester Synthesis: Lipase-Catalyzed Production of 3-(Methylthio)propyl Acetate
The demand for natural and sustainably produced flavor and fragrance compounds is on the rise. In response, enzymatic synthesis presents a compelling alternative to traditional chemical methods, offering high specificity, mild reaction conditions, and a reduced environmental footprint. This document provides detailed application notes and protocols for the synthesis of this compound, a valuable flavor ester, utilizing lipase as a biocatalyst. These guidelines are intended for researchers, scientists, and professionals in the drug development and flavor industries.
This compound, an acetate ester of 3-(methylsulfanyl)propan-1-ol, is a key contributor to the aroma profile of various fruits and beverages.[1][2] Its enzymatic synthesis via esterification of 3-(methylthio)propan-1-ol with an acyl donor, catalyzed by a lipase, offers a highly selective and efficient production method.
Core Principles of Lipase-Catalyzed Esterification
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions.[3][4] In a low-water environment, the equilibrium of the lipase-catalyzed reaction shifts towards synthesis, making it an ideal system for producing esters. Immobilized lipases are often preferred as they offer enhanced stability, easier separation from the reaction mixture, and potential for reuse, which can significantly reduce process costs.[5]
The general reaction for the lipase-catalyzed synthesis of this compound is as follows:
3-(Methylthio)propan-1-ol + Acyl Donor ⇌ this compound + Byproduct
Common acyl donors include acetic acid or its vinyl or ethyl esters. The choice of acyl donor can influence the reaction rate and equilibrium.
Data Presentation: Optimizing Reaction Parameters
The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. The following tables summarize representative quantitative data for the optimization of these parameters.
Note: Specific experimental data for the enzymatic synthesis of this compound is limited in published literature. The following data is a representative compilation based on studies of similar short-chain flavor esters synthesized using immobilized lipases.
Table 1: Effect of Lipase Type on Reaction Conversion
| Immobilized Lipase | Source Organism | Conversion (%) |
| Novozym 435 | Candida antarctica lipase B | 92 |
| Lipozyme TL IM | Thermomyces lanuginosus | 85 |
| Lipozyme RM IM | Rhizomucor miehei | 78 |
| Candida rugosa Lipase | Candida rugosa | 65 |
Reaction Conditions: 3-(Methylthio)propan-1-ol to acetic acid molar ratio 1:1, 50°C, 24 hours, solvent-free system.
Table 2: Effect of Temperature on Reaction Conversion
| Temperature (°C) | Conversion (%) |
| 30 | 75 |
| 40 | 88 |
| 50 | 92 |
| 60 | 85 |
| 70 | 60 |
Reaction Conditions: Immobilized Novozym 435, 3-(Methylthio)propan-1-ol to acetic acid molar ratio 1:1, 24 hours, solvent-free system.
Table 3: Effect of Substrate Molar Ratio on Reaction Conversion
| Molar Ratio (Alcohol:Acid) | Conversion (%) |
| 1:0.5 | 68 |
| 1:1 | 92 |
| 1:1.5 | 95 |
| 1:2 | 93 |
| 1:3 | 89 |
Reaction Conditions: Immobilized Novozym 435, 50°C, 24 hours, solvent-free system.
Table 4: Effect of Enzyme Loading on Reaction Conversion
| Enzyme Loading (% w/w of substrates) | Conversion (%) |
| 2 | 70 |
| 4 | 85 |
| 6 | 92 |
| 8 | 93 |
| 10 | 93 |
Reaction Conditions: Immobilized Novozym 435, 3-(Methylthio)propan-1-ol to acetic acid molar ratio 1:1, 50°C, 24 hours, solvent-free system.
Experimental Protocols
The following are detailed methodologies for the key experiments in the enzymatic synthesis of this compound.
Materials and Reagents
-
3-(Methylthio)propan-1-ol (≥98%)
-
Acetic acid, glacial (≥99.5%) or Vinyl acetate (≥99%)
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, heptane, or solvent-free)
-
Molecular sieves (3Å or 4Å, for water removal if using acetic acid)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Standard of this compound for analytical purposes
Protocol 1: Screening of Different Immobilized Lipases
-
To separate 10 mL screw-capped vials, add 1 mmol of 3-(methylthio)propan-1-ol and 1 mmol of acetic acid.
-
Add 100 mg of each immobilized lipase (Novozym 435, Lipozyme TL IM, Lipozyme RM IM, and Candida rugosa lipase) to the respective vials.
-
Place the vials in a shaking incubator at 50°C and 200 rpm for 24 hours.
-
After the reaction, dilute an aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Analyze the samples by gas chromatography (GC) to determine the conversion of 3-(methylthio)propan-1-ol to this compound.
Protocol 2: Optimization of Reaction Temperature
-
Set up a series of reactions as described in Protocol 1, using the most effective lipase identified.
-
Incubate the reactions at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, and 70°C) in separate shaking incubators.
-
After 24 hours, stop the reactions and analyze the conversion by GC.
Protocol 3: Optimization of Substrate Molar Ratio
-
Set up a series of reactions with varying molar ratios of 3-(methylthio)propan-1-ol to acetic acid (e.g., 1:0.5, 1:1, 1:1.5, 1:2, and 1:3).
-
Maintain the optimal lipase and temperature as determined previously.
-
Incubate the reactions for 24 hours and analyze the conversion by GC.
Protocol 4: Product Purification and Characterization
-
After the reaction, filter to remove the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to remove unreacted acetic acid.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation or column chromatography.
-
Characterize the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Signaling Pathway Diagram
The following diagram illustrates the simplified catalytic cycle of lipase in the esterification reaction.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
Application Note: Analysis of 3-(Methylthio)propyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylthio)propyl acetate is a volatile sulfur-containing ester that contributes to the characteristic aroma of various fruits, including pineapple.[1] Its analysis is crucial for flavor and fragrance research, quality control in the food and beverage industry, and potentially in metabolomics studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[2] This document provides a detailed protocol for the analysis of this compound using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from various matrices.[2]
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath with a magnetic stirrer
-
Sodium chloride (NaCl)
-
Deionized water
-
Internal standard (IS) solution (e.g., 2-methyl-1-pentanol in methanol, 10 µg/mL)
Procedure:
-
Weigh approximately 2-5 g of the homogenized solid or liquid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard solution to the vial.
-
For aqueous samples, add NaCl to achieve a final concentration of 20-30% (w/v) to enhance the release of volatile compounds.
-
Seal the vial tightly with the screw cap.
-
Place the vial in the heater-stirrer or water bath and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) with constant stirring for a defined period (e.g., 15-30 minutes).[3]
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-45 minutes) at the same temperature.[3]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (with a splitless time of 1-2 minutes) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes; ramp at 5°C/min to 180°C; ramp at 20°C/min to 250°C, hold for 5 minutes |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 35-350 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂S[4] |
| Molecular Weight | 148.22 g/mol [4] |
| CAS Number | 16630-55-0[5] |
Analytical Data for GC-MS Analysis
| Parameter | Value |
| Kovats Retention Index (Non-polar column, e.g., DB-1) | 1091[5] |
| Kovats Retention Index (Polar column, e.g., Carbowax 20M) | 1613[3] |
| Characteristic Mass-to-Charge Ratios (m/z) | 43 (base peak), 73, 88[6] |
| Quantification Ions (SIM Mode) | m/z 43, 88 |
| Qualifier Ions (SIM Mode) | m/z 73 |
| Limit of Detection (LOD) | To be determined during method validation. For similar volatile sulfur compounds in food matrices, LODs can range from ng/L to µg/L.[7] |
| Limit of Quantification (LOQ) | To be determined during method validation. For similar volatile sulfur compounds in food matrices, LOQs can range from ng/L to µg/L.[7] |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 16630-55-0 [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) of 3-(Methylthio)propyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propyl acetate is a volatile sulfur-containing ester that contributes to the characteristic aroma of various fruits, most notably pineapple.[1][2] Its accurate identification and quantification are crucial in flavor and fragrance research, food quality control, and potentially in drug development where off-flavor characterization may be required. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a rapid, solvent-free, and sensitive method for the analysis of this compound.[3][4] This document provides detailed application notes and protocols for the HS-SPME analysis of this compound.
Principle of HS-SPME
HS-SPME is a sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently withdrawn and inserted into the injector of a gas chromatograph for thermal desorption and analysis.
Experimental Protocols
This section details the methodology for the analysis of this compound using HS-SPME followed by GC-MS. The parameters provided are based on optimized conditions reported for similar volatile compounds in fruit matrices.[3][4]
Materials and Reagents:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile and semi-volatile compounds.[5][6] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber with a 65 μm film thickness has also been shown to be effective for pineapple aroma compounds.[3][4]
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Sample: The sample containing this compound (e.g., pineapple puree, flavor concentrate, or a liquid sample).
-
Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Internal Standard (optional but recommended for quantitative analysis): A compound with similar chemical properties to this compound but not present in the sample.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS, HP-5MS).
HS-SPME Procedure:
-
Sample Preparation:
-
Extraction:
-
Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 50°C).[3][4]
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 15 minutes) with continuous stirring.
-
Expose the conditioned SPME fiber to the headspace of the vial for a specific extraction time (e.g., 40 minutes).[3][4]
-
-
Desorption and GC-MS Analysis:
-
After extraction, immediately withdraw the fiber and insert it into the GC injector heated to a suitable desorption temperature (e.g., 250°C).
-
Desorb the analytes for a sufficient time (e.g., 5 minutes) in splitless mode.
-
Start the GC-MS data acquisition.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 4°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Compound Identification:
The identification of this compound can be confirmed by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley, and by comparing the retention index with literature values.
HS-SPME Experimental Workflow
References
- 1. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Solid-Phase Microextraction for the Analysis of Aroma Compounds from Pineapple Fruit | Scientific.Net [scientific.net]
- 5. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of 3-(Methylthio)propyl acetate in Alcoholic Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propyl acetate is a volatile sulfur-containing ester that contributes to the sensory profile of various foods and beverages. It is particularly recognized for imparting pineapple and other tropical fruit-like aromas. In alcoholic beverages such as wine, beer, and spirits, this compound can be formed during fermentation through the Ehrlich pathway, where yeast metabolizes the amino acid methionine into 3-(methylthio)-1-propanol (methionol), which is subsequently esterified to this compound.[1][2] The concentration of this ester can significantly influence the final aroma profile of the beverage. Therefore, accurate quantification is crucial for quality control, product development, and sensory analysis in the alcoholic beverage industry.
These application notes provide a detailed overview of the analytical methodologies for the quantification of this compound in various alcoholic beverages. The primary technique discussed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted method for the analysis of volatile and semi-volatile compounds in complex matrices.
Data Presentation
For context, the precursor to this compound, methionol, is a known constituent of wine, cheese, and roasted coffee.[5] The formation of this compound is dependent on the availability of methionol and the activity of yeast alcohol acetyltransferases during fermentation.[2]
| Beverage Type | Analytical Method | Concentration Range | Reference |
| Alcoholic Beverages (as a flavoring agent) | Not Specified | 0.1 - 0.2 ppm (100 - 200 µg/L) | [4] |
| Yeast Fermentation (Optimized) | GC-FID | Up to 2.2 g/L | [2] |
Note: The concentration from yeast fermentation represents an optimized laboratory condition and is not indicative of typical levels in commercial alcoholic beverages. Further research is required to establish typical concentration ranges of this compound in various wine, beer, and spirit categories.
Experimental Protocols
The following protocol outlines a general method for the quantification of this compound in alcoholic beverages using HS-SPME-GC-MS. This method is based on established protocols for the analysis of esters and other volatile compounds in similar matrices.[6][7]
Protocol: Quantification of this compound by HS-SPME-GC-MS
1. Objective: To quantify the concentration of this compound in alcoholic beverage samples.
2. Materials and Reagents:
-
Samples: Wine, beer (degassed), or spirits.
-
Standard: this compound (purity >98%).
-
Internal Standard (IS): A suitable deuterated ester or a compound not naturally present in the sample (e.g., ethyl heptanoate-d13).
-
Solvent: Ethanol (analytical grade).
-
Salt: Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Equipment:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
SPME autosampler or manual holder.
-
Heating and agitation module for vials.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
3. Standard Preparation:
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a model beverage solution (e.g., 12% ethanol in water for wine, 5% for beer) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 µg/L).
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard in ethanol at a concentration that will result in a significant and reproducible peak in the chromatogram (e.g., 50 µg/L in the final sample).
4. Sample Preparation:
-
Pipette 5 mL of the alcoholic beverage sample into a 20 mL headspace vial.
-
For beer samples, degas the sample by sonication or vigorous stirring prior to analysis.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Add a known amount of the internal standard spiking solution to each vial (sample, blank, and calibration standards).
-
Immediately seal the vial with the screw cap.
5. HS-SPME Procedure:
-
Place the vial in the autosampler tray or manual heating block.
-
Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 40°C) with agitation (e.g., 250 rpm) for a defined period (e.g., 15 minutes) to allow for equilibration of the volatiles between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature and agitation.
6. GC-MS Analysis:
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC inlet for thermal desorption of the analytes (e.g., 250°C for 5 minutes in splitless mode).
-
GC Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX, HP-INNOWax, or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 4°C/min.
-
Ramp 2: Increase to 230°C at a rate of 10°C/min.
-
Final hold: Hold at 230°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan mode for qualitative analysis.
-
SIM Ions for this compound: Monitor characteristic ions such as m/z 88, 75, 61, and 43. The specific ions and their ratios should be confirmed by analyzing a pure standard.
-
7. Data Analysis and Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum compared to the standard.
-
Integrate the peak areas of the target analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualization
The following diagrams illustrate the key processes involved in the quantification of this compound in alcoholic beverages.
Caption: Experimental workflow for this compound quantification.
Caption: Biosynthetic pathway of this compound in yeast.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weinobst.at [weinobst.at]
- 4. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 5. Methionol - Wikipedia [en.wikipedia.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Evaluation of volatile compound profiles and sensory properties of dark and pale beers fermented by different strains of brewing yeast - PMC [pmc.ncbi.nlm.nih.gov]
The Tropical Edge: Leveraging 3-(Methylthio)propyl Acetate in Flavor Creation
Application Notes and Protocols for Researchers and Flavor Development Professionals
Abstract
3-(Methylthio)propyl acetate is a potent, sulfur-containing ester that plays a pivotal role in the characteristic aroma of many tropical fruits. Its unique sensory profile, described as fruity, tropical, and slightly savory, with notes of passionfruit and guava, makes it a valuable component for creating authentic and impactful tropical fruit flavors. Due to its low odor threshold, it can impart significant aroma even at very low concentrations, making it a highly efficient flavor ingredient. These application notes provide a comprehensive overview of this compound, including its physicochemical properties, natural occurrence, and detailed protocols for its application in flavor research and development. The methodologies cover sensory evaluation, analytical quantification, and model flavor system creation, providing a robust framework for its effective utilization.
Physicochemical and Organoleptic Properties
A thorough understanding of the physical and sensory characteristics of this compound is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 16630-55-0 | |
| Molecular Formula | C6H12O2S | |
| Molecular Weight | 148.22 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, tropical, savory, sulfurous, with notes of passionfruit and guava | |
| Taste | Described as having green and savory nuances at higher concentrations | |
| Odor Threshold | Low, enabling high impact at low concentrations |
Table 1: Physicochemical and Organoleptic Properties of this compound
Natural Occurrence in Tropical Fruits
This compound has been identified as a volatile component in a variety of fruits, contributing to their unique aroma profiles. While quantitative data across a wide range of tropical fruits is still an area of active research, its presence has been noted in several key species.
| Tropical Fruit | Reported Presence | Qualitative Description of its Contribution |
| Pineapple (Ananas comosus) | Yes | Contributes to the ripe, slightly sulfurous and fruity notes. |
| Melon (Cucumis melo) | Yes | Imparts a sweet, fruity, and slightly savory character. |
| Passionfruit (Passiflora edulis) | Implied through sensory enhancement | Key for creating the characteristic ripe, exotic aroma. |
| Guava (Psidium guajava) | Implied through sensory enhancement | Used to build the typical sweet, musky, and slightly sulfurous notes. |
Table 2: Natural Occurrence and Sensory Contribution of this compound in Select Tropical Fruits
Experimental Protocols
Protocol for Sensory Evaluation of this compound
Objective: To determine the sensory threshold and characterize the odor profile of this compound.
Materials:
-
This compound (high purity)
-
Propylene glycol or deodorized ethanol (solvent)
-
Odor-free water
-
Glass sniffing strips
-
Graduated cylinders and pipettes
-
A panel of trained sensory analysts (8-12 members)
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the chosen solvent.
-
Serial Dilution: Create a series of dilutions from the stock solution in odor-free water. A geometric progression (e.g., 1:2 or 1:3) is recommended to cover a wide range of concentrations.
-
Threshold Determination (ASTM E679):
-
Present panelists with three samples in a triangular test format: two blanks (water) and one dilution of the compound.
-
Start with a concentration below the expected threshold and increase in concentration steps.
-
The individual threshold is the lowest concentration at which the panelist can reliably distinguish the sample from the blanks.
-
The panel threshold is the geometric mean of the individual thresholds.
-
-
Odor Profile Description:
-
Dip sniffing strips into a selection of mid-range dilutions.
-
Present the strips to the panelists and ask them to describe the perceived aroma using a standardized sensory lexicon (e.g., fruity, tropical, sulfurous, savory, passionfruit, guava).
-
Compile the descriptors to create a comprehensive odor profile.
-
dot
Caption: Workflow for Sensory Evaluation of a Flavor Compound.
Protocol for Quantification of this compound in Tropical Fruit Matrices using GC-MS
Objective: To quantify the concentration of this compound in a tropical fruit sample.
Materials:
-
Fruit sample (e.g., pineapple, guava puree)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the fruit)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium sulfate (anhydrous)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)
Procedure:
-
Sample Preparation (Solvent Extraction):
-
Homogenize a known weight of the fruit sample.
-
Spike the homogenate with a known amount of the internal standard.
-
Extract the volatile compounds with DCM three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final known volume under a gentle stream of nitrogen.
-
-
Sample Preparation (HS-SPME - optional):
-
Place a known weight of the homogenized fruit sample in a headspace vial.
-
Add the internal standard.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period.
-
-
GC-MS Analysis:
-
Inject the concentrated extract or desorb the SPME fiber into the GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms, DB-WAX).
-
Program the oven temperature to achieve good separation of the volatile compounds.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the original fruit sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
dot
Caption: Workflow for GC-MS Quantification of a Volatile Compound.
Protocol for Creating a Tropical Fruit Flavor Model System
Objective: To create a model system to evaluate the contribution of this compound to a target tropical fruit flavor (e.g., passionfruit).
Materials:
-
A base of key aroma compounds for the target fruit (e.g., esters, lactones, terpenes identified from literature or prior analysis).
-
This compound solution.
-
A simple base for the flavor model (e.g., sugar/acid solution, deodorized fruit puree base).
-
Sensory panel.
Procedure:
-
Base Flavor Formulation:
-
Create a base flavor mixture containing the key aroma compounds of the target fruit at concentrations mimicking the natural profile.
-
-
Addition of this compound:
-
Prepare several versions of the base flavor with varying concentrations of this compound (e.g., 0 ppm, 0.1 ppm, 0.5 ppm, 1.0 ppm).
-
-
Sensory Evaluation:
-
Incorporate the different flavor models into the simple base.
-
Conduct a sensory evaluation with a trained panel to assess the impact of this compound on the overall flavor profile.
-
Use descriptive analysis to determine how the addition of this compound affects attributes like "ripeness," "authenticity," "sulfurous notes," and "tropical character."
-
-
Optimization:
-
Based on the sensory feedback, optimize the concentration of this compound to achieve the desired flavor profile.
-
dot
Caption: Workflow for Developing a Flavor Model System.
Application in Tropical Fruit Flavor Creation
The primary application of this compound is to impart a ripe, authentic, and exotic character to tropical fruit flavors.
-
Passionfruit: It is crucial for building the characteristic sulfurous and tropical notes of ripe passionfruit.
-
Guava: It helps to create the musky, sweet, and slightly pungent aroma of pink guava.
-
Pineapple: It can enhance the juicy and slightly fermented notes of fresh, ripe pineapple.
-
Mango: In certain mango varieties, it can contribute to the complex, ripe, and slightly "funky" notes.
It is typically used at very low levels (ppm to ppb range) in the final product, and its dosage should be carefully optimized to avoid an overpowering sulfurous or savory character.
Conclusion
This compound is a high-impact aroma chemical that is indispensable for the creation of authentic and appealing tropical fruit flavors. Its unique sensory profile allows flavorists to add a crucial dimension of ripeness and exoticism that is often difficult to achieve with other compounds. The protocols outlined in these application notes provide a systematic approach for researchers and flavor development professionals to effectively characterize, quantify, and utilize this compound in their work. Further research into its quantitative occurrence in a wider variety of tropical fruits will undoubtedly uncover new opportunities for its application in the ever-evolving world of flavor creation.
Application Notes and Protocols for Sensory Analysis of 3-(Methylthio)propyl acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylthio)propyl acetate is a volatile sulfur-containing ester that contributes to the aroma of various fruits and beverages, including pineapple, melon, and beer.[1][2] Its potent and complex aroma profile, characterized by fruity, tropical, and savory notes, makes it a significant compound in the flavor and fragrance industry.[3][4] Understanding its sensory properties is crucial for product development, quality control, and flavor research.
This document provides a detailed protocol for the sensory analysis of this compound, including its organoleptic properties, detection thresholds, and methodologies for quantitative descriptive analysis and difference testing. Additionally, it outlines the general signaling pathway for olfactory perception.
Data Presentation: Physicochemical and Organoleptic Properties
The sensory characteristics of this compound are summarized below. These properties are essential for designing sensory experiments and interpreting the results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Methionyl acetate, 3-(Methylmercapto)-propyl acetate | [5] |
| CAS Number | 16630-55-0 | [5][6] |
| Molecular Formula | C6H12O2S | [5][6] |
| Molecular Weight | 148.22 g/mol | [5] |
| Appearance | Colorless liquid | [7] |
| Odor Threshold | 30 ppb (parts per billion) in water |
Table 2: Aroma Profile of this compound
| Aroma Descriptor | Description | Reference |
| Fruity | Reminiscent of tropical fruits like pineapple and passionfruit.[3] | [3] |
| Tropical | Evokes notes of exotic fruits.[3] | [3] |
| Savory | A slight umami or cooked note.[3] | [3] |
| Sulfurous | Cabbage, mushroom, asparagus-like notes at higher concentrations.[7] | [7] |
| Herbal | Green, vegetative undertones.[7] | [7] |
| Cheesy | A ripened, fermented note.[7] | [7] |
Experimental Protocols
This section details the methodologies for conducting sensory analysis of this compound. It covers panelist selection and training, as well as specific protocols for descriptive analysis and triangle difference testing.
Sensory Panel Selection and Training
The reliability of sensory data heavily depends on the panelists. Therefore, careful selection and rigorous training are paramount.
3.1.1. Panelist Screening and Selection:
-
Recruitment: Recruit 20-30 potential panelists from within the organization or externally.
-
Screening: Screen candidates for their sensory acuity using basic taste and odor recognition tests. Candidates should be able to correctly identify sweet, sour, salty, bitter, and umami solutions, as well as a range of common food aromas.
-
Motivation and Availability: Select panelists who are motivated, available for regular sessions, and have no known allergies or sensitivities to the test materials.
3.1.2. Panelist Training:
-
Attribute Recognition: Familiarize the selected panelists with the specific aroma attributes of this compound (see Table 2). Present reference standards for each attribute.
-
Intensity Scaling: Train panelists to use a structured intensity scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense) to rate the intensity of each attribute.
-
Calibration: Conduct calibration sessions where panelists evaluate the same samples and discuss their ratings to ensure consistency and agreement within the panel.
Quantitative Descriptive Analysis (QDA)
QDA is used to identify and quantify the sensory attributes of a product.
3.2.1. Materials:
-
This compound (food-grade)
-
Deodorized water or mineral oil as a solvent
-
Odor-free sample containers (e.g., glass jars with lids)
-
Reference standards for each aroma attribute (e.g., pineapple juice for "fruity," sautéed mushrooms for "savory/mushroom").
3.2.2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a series of dilutions at varying concentrations (e.g., 50 ppb, 100 ppb, 200 ppb) to cover a range of sensory intensities.
-
Present 10 mL of each sample in coded, identical containers.
3.2.3. Evaluation Procedure:
-
Provide each panelist with the set of coded samples in a randomized order.
-
Instruct panelists to evaluate the aroma of each sample by sniffing from the container.
-
Panelists will rate the intensity of each pre-defined sensory attribute (from Table 2) on a 15-point intensity scale.
-
Provide panelists with palate cleansers (e.g., unsalted crackers, water) and enforce a waiting period between samples to prevent sensory fatigue.
3.2.4. Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Calculate the mean intensity for each attribute at each concentration.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Visualize the results using spider web plots or bar charts to represent the aroma profile at each concentration.
Triangle Difference Test
The triangle test is used to determine if a perceptible difference exists between two samples.
3.3.1. Materials:
-
Two sample formulations to be compared (e.g., a standard and a new formulation containing this compound).
-
Odor-free sample containers.
3.3.2. Sample Preparation:
-
For each panelist, prepare a set of three coded samples. Two of the samples will be identical (from one formulation), and one will be different (from the other formulation).
-
The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
3.3.3. Evaluation Procedure:
-
Present the set of three coded samples to each panelist.
-
Instruct panelists to sniff each sample from left to right.
-
Ask panelists to identify the "odd" or "different" sample.
-
Even if no difference is perceived, panelists must make a choice.
3.3.4. Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
Mandatory Visualizations
This section provides diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways related to the sensory analysis of this compound.
Experimental Workflow for Sensory Analysis
Caption: Workflow for the sensory analysis of this compound.
General Olfactory Signaling Pathway
Caption: General signaling cascade for olfactory perception.
References
Application Notes and Protocols for the Analysis of Volatile Sulfur Compounds, Including 3-(methylthio)propyl acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of volatile sulfur compounds (VSCs), with a specific focus on 3-(methylthio)propyl acetate. The methodologies outlined are primarily centered around Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly effective and widely adopted technique for the analysis of trace-level volatile and semi-volatile compounds in various matrices.
Introduction
Volatile sulfur compounds are a critical class of molecules that significantly influence the aroma and flavor profiles of foods, beverages, and other consumer products. At low concentrations, they can impart desirable characteristics, but at higher levels, they are often associated with off-odors. This compound, for instance, is known for its herbaceous and vegetable-like notes and has been identified as a contributor to the aroma of passion fruit wine. The accurate and sensitive determination of these compounds is essential for quality control, product development, and sensory analysis.
The inherent volatility and often low abundance of VSCs present analytical challenges, necessitating sensitive and selective methods. HS-SPME-GC-MS offers a robust, solvent-free approach for the extraction, concentration, and analysis of these compounds. This technique involves the partitioning of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption in the gas chromatograph injector for separation and subsequent detection by a mass spectrometer.
Experimental Protocols
This section details the recommended procedures for the analysis of VSCs in liquid matrices, such as beverages. The protocol is adaptable for various sample types with appropriate validation.
Materials and Reagents
-
Samples: Wine, fruit juice, or other liquid matrices.
-
Standards: Analytical grade standards of target volatile sulfur compounds, including this compound.
-
Internal Standard (IS): A compound not naturally present in the sample, such as thiophene or a deuterated analog of a target analyte.
-
Reagents: Sodium chloride (NaCl), Ethylenediaminetetraacetic acid (EDTA), Ultrapure water, Ethanol.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VSC analysis.
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Standard Preparation
-
Stock Standard Solution (approx. 1000 mg/L): Accurately weigh and dissolve the pure analytical standards of the target VSCs in ethanol to prepare individual stock solutions.
-
Working Standard Mixture (approx. 10 mg/L): Prepare a mixed working standard solution by diluting the stock solutions in ethanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into a model solution (e.g., 2.5% v/v ethanol in ultrapure water) to achieve the desired concentration range. The concentration of the internal standard should be kept constant in all calibration standards and samples.
Sample Preparation Protocol
-
Sample Dilution: For alcoholic beverages, dilute the sample with ultrapure water to an ethanol content of approximately 2.5% (v/v) to improve the extraction efficiency of VSCs.
-
Vial Preparation: Place 10 mL of the diluted sample or calibration standard into a 20 mL headspace vial.
-
Matrix Modification: Add 2 g of NaCl to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace. Add 0.1 g of EDTA to chelate metal ions that can catalyze the oxidation of sulfur compounds.
-
Internal Standard Addition: Add a known amount of the internal standard solution to each vial.
-
Sealing: Immediately seal the vial with a magnetic screw cap.
HS-SPME Protocol
-
Incubation/Equilibration: Place the sealed vial in the autosampler tray or a heating block and incubate at 35°C for 30 minutes to allow the volatile compounds to equilibrate between the sample and the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 35°C.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 4°C/min.
-
Ramp 2: Increase to 230°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of volatile sulfur compounds using HS-SPME-GC-MS, compiled from various literature sources. These values can serve as a benchmark for method development and validation.
Table 1: Method Validation Parameters for Selected Volatile Sulfur Compounds
| Compound | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Matrix |
| Dimethyl sulfide | >0.99 | 0.05 - 1.0 | 0.15 - 3.0 | Wine/Beer |
| Dimethyl disulfide | >0.99 | 0.02 - 0.5 | 0.07 - 1.5 | Wine/Beer |
| Methanethiol | >0.99 | 0.1 - 2.0 | 0.3 - 6.0 | Wine/Beer |
| Ethanethiol | >0.99 | 0.05 - 1.5 | 0.15 - 4.5 | Wine/Beer |
| Hydrogen sulfide | >0.99 | 0.5 - 5.0 | 1.5 - 15.0 | Wine/Beer |
Note: The reported ranges for LOD and LOQ are indicative and can vary depending on the specific instrumentation, SPME fiber, and matrix composition.
Table 2: GC-MS SIM Parameters for Selected Volatile Sulfur Compounds
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Dimethyl sulfide | ~5.8 | 62 | 47, 61 |
| Dimethyl disulfide | ~12.5 | 94 | 45, 79 |
| Methanethiol | ~4.2 | 48 | 47, 46 |
| Ethanethiol | ~5.1 | 62 | 47, 61 |
| This compound | Not specified | 88 | 43, 75 |
Note: Retention times are approximate and will vary based on the specific GC column and conditions. The quantifier and qualifier ions for this compound are based on its mass spectrum.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the analysis of volatile sulfur compounds.
Figure 1. Detailed experimental workflow from sample preparation to data analysis.
Figure 2. Key steps and equilibria in the HS-SPME-GC-MS process.
3-(Methylthio)propyl Acetate: A Standard for Precise Flavor Analysis in Research and Development
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propyl acetate is a key volatile sulfur compound that contributes significantly to the aroma profile of a wide range of food products, including fruits like melon and pineapple, as well as fermented beverages such as beer and wine.[1][2] Its characteristic aroma is often described as sweet, fruity, and reminiscent of cooked vegetables or savory notes.[3][4] In the field of flavor analysis, the use of a reliable standard is paramount for accurate identification and quantification of aroma compounds. This compound serves as an essential standard for researchers and scientists in the food and beverage industries, as well as for professionals in drug development where flavor and off-flavor characterization is critical for product formulation and stability testing. This document provides detailed application notes and protocols for the use of this compound as a standard in flavor analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as a standard. These properties influence its behavior during sample preparation, chromatographic separation, and detection.
| Property | Value | Reference |
| Molecular Formula | C6H12O2S | [5][6] |
| Molecular Weight | 148.22 g/mol | [6] |
| CAS Number | 16630-55-0 | [5][6] |
| Boiling Point | 96 °C at 14 mmHg | |
| Density | 1.041 g/cm³ | |
| Refractive Index | 1.4610-1.4650 | |
| Odor | Sweet, fruity, cooked vegetable, savory | [3][4] |
| Solubility | Information not available |
Application: Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds in complex matrices. The use of this compound as a standard enables the accurate determination of its concentration in various samples.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is designed for the quantitative analysis of this compound in a liquid food matrix (e.g., fruit juice, beer).
1. Materials and Reagents:
-
This compound (purity >98%)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
Sample vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[1][7][8]
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with deionized water in volumetric flasks. Recommended concentrations for a calibration curve are 1, 5, 10, 25, 50, and 100 ng/mL.
3. Sample Preparation and HS-SPME:
-
Pipette 5 mL of the sample (or working standard) into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to enhance the release of volatile compounds.
-
Immediately seal the vial with a magnetic screw cap.
-
Place the vial in a heating block or water bath at 40°C for a 15-minute equilibration period.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
4. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column, such as a DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 230°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions to monitor include m/z 47, 61, 75, and 148.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Application: Sensory Analysis
Sensory evaluation is crucial for understanding the impact of this compound on the overall flavor profile of a product.
Experimental Protocol: Triangle Test for Difference Testing
This protocol determines if a sensory difference exists between a control sample and a sample spiked with this compound.
1. Materials:
-
Control sample (e.g., a base beverage or food matrix)
-
This compound standard solution
-
Sensory evaluation booths with controlled lighting and ventilation
-
Identical, odor-free sample cups
-
Random three-digit codes
2. Sample Preparation:
-
Prepare two sets of samples: a control and a test sample spiked with a predetermined concentration of this compound. The concentration should be near the sensory threshold for the specific matrix.
-
Present three samples to each panelist: two will be identical (either both control or both test), and one will be different.[9] The order of presentation should be randomized for each panelist.
3. Sensory Evaluation Procedure:
-
Recruit a panel of at least 20-30 trained or consumer panelists.
-
Instruct the panelists to taste the samples from left to right and identify the sample that is different from the other two.[9]
-
Provide water and unsalted crackers for palate cleansing between samples.
4. Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
Workflow and Signaling Pathway Diagrams
To visualize the experimental workflows, the following diagrams are provided in DOT language.
Caption: Workflow for quantitative analysis of this compound.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. Guidelines for Presenting Meat Samples in Sensory Testing - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. nbinno.com [nbinno.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 9. currenttrendsz.com [currenttrendsz.com]
Application Notes & Protocols for the Extraction of 3-(Methylthio)propyl Acetate from Food Matrices
Introduction
3-(Methylthio)propyl acetate is a volatile sulfur-containing ester that contributes to the characteristic aroma of various fruits and beverages. It is naturally present in produce such as pineapple, melon, and apple, as well as in fermented products like beer and wine. The concentration of this compound can significantly influence the sensory profile of these food items. Accurate quantification of this compound is crucial for quality control, flavor profiling, and understanding the biochemical pathways involved in aroma development. This document provides detailed application notes and protocols for the extraction and analysis of this compound from different food matrices, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes the quantitative data for this compound found in various food matrices from published studies.
| Food Matrix | Cultivar/Type | Concentration Range (µg/kg) | Analytical Method |
| Pineapple (Peel) | Not Specified | 1.6 | HS-SPME-GC-MS |
| Melon | Breeding Lines | 0 - 70.41 | HS-SPME-GC-MS |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Fruit Matrices (Pineapple, Melon) using HS-SPME-GC-MS
This protocol is a generalized procedure based on common practices for the analysis of volatile compounds in fruit. Specific parameters for pineapple and melon are provided based on available literature.
1. Materials and Reagents
-
Food Sample: Fresh pineapple, melon, or other fruit matrices.
-
Internal Standard (IS): 2-octanol, 3-octanol, or other suitable compound not naturally present in the sample. Prepare a stock solution in methanol.
-
Sodium Chloride (NaCl): Analytical grade.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
-
Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa and aluminum caps.
-
Vial Crimper and Decapper.
-
Analytical Balance.
-
Blender or food processor.
-
Centrifuge.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.
2. Sample Preparation
-
Wash the fruit sample with deionized water and pat dry.
-
Separate the edible portion (pulp) from the peel and core, if necessary.
-
Homogenize a representative portion of the fruit matrix in a blender or food processor to obtain a uniform puree.
-
To minimize enzymatic reactions that could alter the volatile profile, perform homogenization quickly and at a low temperature if possible.
-
For some applications, the homogenized sample can be centrifuged to separate the juice from the pulp.
3. HS-SPME Procedure
-
Weigh a precise amount of the homogenized fruit sample (typically 2-5 g) into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution to the vial.
-
Add a saturated solution of NaCl (typically 1-2 g of solid NaCl or a specific volume of saturated solution) to the vial. The addition of salt increases the ionic strength of the sample matrix, which can enhance the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap using a vial crimper.
-
Place the vial in the autosampler tray of the GC-MS system or in a heating block/water bath for incubation.
-
Incubation and Extraction:
-
Equilibrate the sample at a specific temperature for a set period to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time.
-
Typical Parameters for Pineapple:
-
Incubation Temperature: 40-60°C
-
Incubation Time: 15-30 min
-
Extraction Time: 30-60 min
-
-
Typical Parameters for Melon:
-
Incubation Temperature: 40-50°C
-
Incubation Time: 15-20 min
-
Extraction Time: 30-40 min
-
-
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Analysis
-
Desorption: Desorb the analytes from the SPME fiber in the hot GC inlet in splitless mode.
-
Injector Temperature: 240-260°C
-
Desorption Time: 2-5 min
-
-
Gas Chromatography: Separate the volatile compounds on a suitable capillary column.
-
Column: A mid-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2-5 min.
-
Ramp 1: Increase to 150°C at a rate of 3-5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10-15°C/min, hold for 5-10 min.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-350.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity. The characteristic ions for this compound are m/z 75, 88, and 148.
-
5. Data Analysis and Quantification
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantify the compound using the internal standard method. Create a calibration curve by analyzing standard solutions of this compound at different concentrations with a fixed amount of the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Application Notes and Protocols: The Role of 3-(Methylthio)propyl Acetate in Umami Flavor Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propyl acetate is a volatile sulfur-containing compound recognized for its complex aroma profile, which includes fruity, tropical, and savory notes.[1][2] While traditionally utilized as a flavoring agent in a variety of food products to impart these characteristics, emerging research suggests a more nuanced role for this and structurally similar molecules in the enhancement of umami taste.[2][3] This document provides detailed application notes and experimental protocols to investigate the umami-enhancing properties of this compound, with a focus on its potential mechanism of action as a positive allosteric modulator of the umami taste receptor, T1R1/T1R3.[4][5]
The umami taste, often described as savory or meaty, is one of the five basic tastes and is primarily elicited by L-glutamate and 5'-ribonucleotides such as inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP).[6][7] The sensation of umami is mediated by the T1R1/T1R3 G protein-coupled receptor.[8][9] Recent studies have shown that certain aroma compounds, particularly those containing sulfur, can enhance the perception of umami by allosterically modulating this receptor.[1][4][5] This suggests that this compound may not only contribute its own flavor but also amplify the umami taste of other compounds, a property of significant interest in food science and drug development for taste modulation.
These notes will detail the proposed mechanism of action, provide protocols for sensory and in vitro evaluation, and present data from related compounds to guide future research.
Proposed Mechanism of Action: Allosteric Modulation of the T1R1/T1R3 Receptor
While direct experimental evidence for this compound is still emerging, strong evidence from the structurally analogous compound, methional (3-(methylthio)propanal), suggests a mechanism of positive allosteric modulation of the human T1R1/T1R3 umami receptor.[4][5]
Allosteric modulators bind to a site on the receptor that is distinct from the primary agonist binding site (orthosteric site). Positive allosteric modulators (PAMs) do not activate the receptor on their own but enhance the response of the receptor to the primary agonist (e.g., L-glutamate).[10] Research indicates that methional interacts with the transmembrane domain of the T1R1 subunit of the T1R1/T1R3 receptor.[4][5] This binding is thought to induce a conformational change in the receptor that increases its sensitivity to L-glutamate, thereby amplifying the umami signal.[1]
The structural similarities between this compound and methional, particularly the 3-(methylthio)propyl backbone, strongly suggest that this compound may act via a similar mechanism to enhance umami perception.
Data Presentation
The following tables summarize quantitative data from studies on methional, a close structural analog of this compound, demonstrating its effect on the umami receptor and perception. This data can serve as a benchmark for designing experiments with this compound.
Table 1: In Vitro Umami Receptor (hT1R1/hT1R3) Activation by L-Glutamate in the Presence of Methional
| L-Glutamate Concentration (mM) | Response without Methional (Normalized) | Response with 120 µM Methional (Normalized) | Fold Increase |
| 10 | 1.0 | 1.8 | 1.8 |
| 50 | 2.5 | 4.0 | 1.6 |
Data adapted from a study on methional's positive allosteric modulation of the human T1R1/T1R3 receptor.[4][5] The responses are indicative of intracellular calcium mobilization in HEK293T cells co-expressing the receptor subunits.
Table 2: Sensory Evaluation of Umami Intensity in a Model Solution with and without Meaty Aroma Compounds
| Sample | Mean Umami Intensity Score (on a 10-point scale) |
| 0.5 g/L MSG | 4.2 |
| 0.5 g/L MSG + 1630 ppm Methional | 6.8 |
| 0.5 g/L MSG + 2580 ppm Dimethyl Sulfide (DMS) | 6.5 |
Data extrapolated from a study evaluating the umami-enhancing effects of meaty flavorings.[1] Sensory scores were obtained from a trained panel under nasal clip conditions to isolate taste perception.
Experimental Protocols
Protocol 1: Sensory Evaluation of Umami Enhancement using a Trained Panel
Objective: To quantify the umami-enhancing effect of this compound in a model food system.
Materials:
-
Monosodium glutamate (MSG)
-
This compound
-
Deionized water
-
Unsalted crackers and room temperature water for palate cleansing[11]
-
Sensory evaluation booths with controlled lighting and temperature[12][13]
-
Computerized sensory data collection system
Procedure:
-
Panelist Training:
-
Recruit 10-12 panelists and train them to recognize and rate the intensity of the five basic tastes, with a specific focus on umami.
-
Familiarize panelists with the aroma and taste of this compound in isolation.
-
Conduct training sessions using a 10-point intensity scale for umami, anchored with solutions of varying MSG concentrations.
-
-
Sample Preparation:
-
Prepare a baseline umami solution of 0.5 g/L MSG in deionized water.
-
Prepare a series of test solutions containing 0.5 g/L MSG and varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 ppm). The concentrations should be determined based on preliminary testing to be at or below the aroma detection threshold to minimize cross-modal effects.
-
Include a negative control (deionized water) and a positive control (0.5 g/L MSG solution).
-
-
Sensory Evaluation Session:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to rinse their mouths with water and eat a small piece of unsalted cracker between samples.[14]
-
Ask panelists to rate the umami intensity of each sample on the 10-point scale.
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in umami intensity between the samples.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which concentrations of this compound significantly enhance the umami taste of MSG.
-
Protocol 2: In Vitro Cell-Based Assay for T1R1/T1R3 Receptor Activation
Objective: To determine if this compound acts as a positive allosteric modulator of the human T1R1/T1R3 umami receptor.
Materials:
-
HEK293T cells stably co-expressing human T1R1, human T1R3, and a G-protein chimera (e.g., Gα16-gust44).
-
Cell culture medium (e.g., DMEM) and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
L-glutamic acid sodium salt monohydrate (MSG).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope with calcium imaging capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293T-hT1R1/hT1R3/Gα16-gust44 cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in assay buffer to the final desired concentrations.
-
Prepare a range of L-glutamate concentrations in assay buffer.
-
-
FLIPR Assay:
-
Place the cell plate in the FLIPR instrument.
-
Add the this compound solutions (or vehicle control) to the wells and incubate for a short period (e.g., 3-5 minutes).
-
Add the L-glutamate solutions to the wells and immediately begin measuring fluorescence changes over time.
-
As a control, test the effect of this compound alone on the cells.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the baseline fluorescence.
-
Generate concentration-response curves for L-glutamate in the presence and absence of different concentrations of this compound.
-
A leftward shift in the L-glutamate concentration-response curve in the presence of this compound, without a significant response from the compound alone, would indicate positive allosteric modulation.
-
Mandatory Visualizations
Caption: Proposed umami signaling pathway with this compound as a PAM.
Caption: Experimental workflow for sensory evaluation of umami enhancement.
Caption: Logical relationship of this compound enhancing umami.
References
- 1. Meaty Aroma Compounds Enhance MSG Umami Perception Through Allosteric Modulation of T1R1/T1R3 Receptor: Evidence from Nasal Clip Sensory Evaluation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Umami Characteristics and Taste Improvement Mechanism of Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Umami Characteristics and Taste Improvement Mechanism of Meat -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 8. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of the allosteric enhancement of the umami taste sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. samples.jbpub.com [samples.jbpub.com]
- 12. m.youtube.com [m.youtube.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. ec.europa.eu [ec.europa.eu]
Application of 3-(Methylthio)propyl Acetate in Perfumery: A Detailed Guide for Researchers and Drug Development Professionals
Application Notes and Protocols
Abstract
3-(Methylthio)propyl acetate is a potent, sulfur-containing aroma chemical with a multifaceted olfactory profile that finds niche yet significant applications in modern perfumery. Characterized by its low odor threshold, it is utilized as a high-impact modulator to introduce unique fruity, tropical, and savory nuances to fragrance compositions. This document provides detailed application notes on its use in fine and functional perfumery, alongside comprehensive experimental protocols for its sensory evaluation and instrumental analysis via Gas Chromatography-Olfactometry (GC-O). The information presented is intended for researchers, scientists, and drug development professionals interested in the technical application and evaluation of fragrance ingredients.
Introduction
This compound (CAS No. 16630-55-0) is an acetate ester that, despite its sulfur component, offers a complex and appealing aroma profile.[1] It is found naturally in various fruits such as apples, melons, and pineapples, as well as in beverages like beer and wine.[2] Its potent nature allows for its use at very low concentrations to achieve significant effects in a fragrance formulation. In perfumery, it is primarily employed to add depth, complexity, and a unique signature to scents, particularly in the creation of exotic and umami accords.[2][3] This document outlines its olfactory properties, applications, and the methodologies for its technical evaluation.
Physicochemical and Olfactory Properties
A comprehensive understanding of the physicochemical and olfactory properties of this compound is crucial for its effective application in perfumery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H12O2S | [1] |
| Molecular Weight | 148.23 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 96°C at 14mmHg | [2] |
| Vapor Pressure | 0.247 mmHg at 25°C | [2] |
| Refractive Index | 1.4610 - 1.4650 | [2] |
| Density | 1.022 g/cm³ | [2] |
Table 2: Olfactory Profile of this compound
| Property | Description | Reference |
| Odor Type | Fruity, Tropical, Savory, Sulfurous | [2][3] |
| Odor Description | Exhibits a unique combination of fruity and tropical notes, reminiscent of passionfruit and guava, with a distinct savory and slightly vegetal, sulfurous undertone. Nuances of mushroom, cabbage, asparagus, and potato have also been noted. | [3] |
| Odor Threshold | 30 parts per billion (ppb) | [2] |
| Impact | High impact at low concentrations. | [3] |
Applications in Perfumery
The unique olfactory characteristics of this compound make it a valuable, albeit specialized, ingredient in a perfumer's palette. Its use is primarily as a modulator and for creating specific accords.
Fine Fragrance
In fine perfumery, this compound is used with great subtlety to introduce unexpected and modern twists to fragrance compositions.
-
Creation of Exotic Fruit Accords: At very low dosages, it can enhance the realism and vibrancy of tropical fruit notes like passionfruit, guava, and pineapple.
-
Introduction of Savory/Umami Nuances: It can be used to create intriguing savory or umami accords, adding a sophisticated and contemporary edge to a fragrance.[2][3]
-
Modifier for Green and Herbal Notes: Its sulfurous aspect can complement and add complexity to green and herbal compositions.
Functional Perfumery
In functional perfumery, such as personal care and home care products, this compound can be used to create distinctive and memorable scent profiles.
-
Scent Enhancer in Cleaning Products: It can act as a scent enhancer in liquid cleaning compounds, contributing to a more appealing sensory experience for the consumer.[2]
-
Modulator in Personal Care: In products like shampoos and body washes, it can be used to create unique fruity and exotic fragrances.[3]
Recommended Usage Levels
Due to its high impact, this compound should be used at very low concentrations. While specific levels are highly dependent on the fragrance composition and application, a general guideline for thiol-containing esters in fragrance concentrates is in the range of 0.01 ppm to 1% by weight .
Experimental Protocols
The following protocols provide detailed methodologies for the sensory and instrumental evaluation of this compound.
Protocol for Sensory Evaluation of a Fragrance Raw Material
This protocol outlines the procedure for the descriptive sensory analysis of a fragrance raw material like this compound.
Objective: To characterize the olfactory profile of this compound at different concentrations and in different media.
Materials:
-
This compound (high purity)
-
Ethanol (perfumer's grade, odorless)
-
Dipropylene glycol (DPG, odorless)
-
Glass vials with caps
-
Pipettes
-
Fragrance blotters (smelling strips)
-
Well-ventilated, odor-free sensory evaluation booths
Procedure:
-
Panelist Selection and Training:
-
Select a panel of 8-12 trained sensory assessors.
-
Screen panelists for their ability to detect and describe a range of standard odorants, including sulfurous compounds.
-
Train panelists on the specific terminology and scaling methods to be used in the evaluation.
-
-
Sample Preparation:
-
Prepare solutions of this compound at 1%, 0.1%, and 0.01% (w/w) in both ethanol and DPG.
-
Label the vials with random three-digit codes.
-
Prepare a blank of each solvent (ethanol and DPG) as a control.
-
-
Evaluation:
-
Conduct the evaluation in individual sensory booths under controlled temperature and humidity.
-
Provide panelists with the coded samples and fragrance blotters.
-
Instruct panelists to dip a fresh blotter into each sample, wait a few seconds for the solvent to partially evaporate, and then evaluate the odor.
-
Panelists should evaluate the samples in a randomized order, with a rest period between samples to prevent olfactory fatigue.
-
For each sample, panelists will rate the intensity of predefined sensory attributes on a labeled magnitude scale (e.g., 0-10, where 0 = not perceptible and 10 = very strong).
-
Table 3: Sensory Attributes for Evaluation
| Attribute | Description |
| Overall Intensity | The total perceived strength of the odor. |
| Fruity | Notes reminiscent of fruits, particularly tropical fruits. |
| Tropical | Specific fruity notes like passionfruit, guava, pineapple. |
| Savory/Umami | Brothy, meaty, or savory vegetable-like notes. |
| Sulfurous | Notes reminiscent of cooked vegetables, onion, or garlic. |
| Green | Notes of freshly cut grass or leaves. |
| Vegetal | Notes of raw or cooked vegetables (e.g., asparagus, cabbage). |
-
Data Analysis:
-
Collect the data from all panelists.
-
Calculate the mean intensity ratings for each attribute at each concentration and in each solvent.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences in the perceived attributes between concentrations and solvents.
-
Caption: Workflow for the sensory evaluation of a fragrance raw material.
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol provides a standardized operating procedure for the GC-O analysis of this compound to identify its key odor-active regions.
Objective: To correlate specific chromatographic peaks of this compound with their perceived odor characteristics.
Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).
-
Capillary GC column suitable for volatile sulfur compounds (e.g., DB-Sulfur SCD or similar).
-
Helium carrier gas (high purity).
-
Syringes for liquid injection.
-
Solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 100 ppm.
-
Trained sensory assessors.
Procedure:
-
Instrument Setup:
-
Install the appropriate GC column.
-
Set the GC operating conditions as outlined in Table 4.
-
Split the column effluent between the FID and the ODP, typically at a 1:1 ratio.
-
Ensure the ODP transfer line is heated to prevent condensation.
-
Humidify the air supply to the ODP to prevent nasal dryness for the assessor.
-
Table 4: Typical GC-O Operating Conditions
| Parameter | Setting |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Split Ratio | 10:1 |
| Oven Program | 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min) |
| FID Temperature | 280°C |
| ODP Transfer Line Temp. | 250°C |
-
Analysis:
-
Inject the sample of this compound.
-
A trained assessor will sniff the effluent from the ODP throughout the chromatographic run.
-
The assessor will record the retention time of any perceived odor, describe the odor character, and rate its intensity.
-
Simultaneously, the FID will generate a chromatogram of the separated compounds.
-
-
Data Correlation:
-
Correlate the retention times of the perceived odors from the olfactogram with the retention times of the peaks on the FID chromatogram.
-
This allows for the identification of the specific regions of the chromatogram that are responsible for the characteristic odors of this compound.
-
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Conclusion
This compound is a highly impactful aroma chemical that, when used judiciously, can significantly enhance and modify fragrance compositions. Its unique fruity, tropical, and savory profile makes it a valuable tool for creating innovative and modern scents in both fine and functional perfumery. The detailed protocols provided in this document offer a standardized approach for the systematic evaluation of this and other potent fragrance raw materials, ensuring a comprehensive understanding of their olfactory properties and potential applications. For researchers and professionals in fragrance and related fields, a thorough characterization using these methodologies is essential for successful formulation and product development.
References
Application Notes and Protocols for Stable Isotope Dilution Assay of 3-(Methylthio)propyl acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylthio)propyl acetate is a volatile sulfur-containing ester that contributes to the aroma profile of various foods and beverages. Accurate quantification of this compound is essential for quality control in the food and beverage industry, flavor and fragrance research, and in studies evaluating its biochemical or toxicological properties. A stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of volatile and semi-volatile organic compounds in complex matrices. This method offers high selectivity and precision by using a stable isotope-labeled internal standard that co-elutes with the analyte of interest, thus compensating for matrix effects and variations during sample preparation and analysis.
This document provides a comprehensive protocol for the quantification of this compound using a SIDA-GC-MS method. It includes details on the synthesis of a suitable internal standard, sample preparation, GC-MS parameters, and data analysis.
Experimental Protocols
Synthesis of Internal Standard: 3-(Methylthio)propyl-[D3]-acetate
A deuterated analog of this compound is required as an internal standard. 3-(Methylthio)propyl-[D3]-acetate, where the three protons on the acetyl group are replaced by deuterium, is a suitable choice as it is unlikely to undergo H/D exchange during sample preparation and analysis.
Reaction Scheme:
3-(Methylthio)propan-1-ol + [D3]-Acetyl Chloride → 3-(Methylthio)propyl-[D3]-acetate + HCl
Materials:
-
3-(Methylthio)propan-1-ol
-
[D3]-Acetyl chloride
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Methylthio)propan-1-ol in anhydrous diethyl ether.
-
Add an equimolar amount of anhydrous pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of [D3]-Acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the 3-(Methylthio)propyl-[D3]-acetate by column chromatography or distillation.
-
Confirm the structure and isotopic purity of the final product using NMR and mass spectrometry.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in liquid and solid matrices.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps and septa
-
Heating block or water bath with agitation
-
Sodium chloride (NaCl)
-
Internal standard solution (3-(Methylthio)propyl-[D3]-acetate in methanol)
-
Sample matrix (e.g., fruit juice, beer, or a liquid food matrix)
Procedure:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution (e.g., to a final concentration of 50 µg/L).
-
Add NaCl to saturate the solution (approximately 1.5 g). This increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.
-
Immediately seal the vial with the screw cap and septum.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) with constant agitation for a defined period (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption and analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for flavor and fragrance analysis (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for 1-2 minutes) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 40°C, hold for 2 minutes |
| Ramp Rate | 5°C/min to 220°C |
| Final Hold | Hold at 220°C for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions | |
| This compound | m/z 148 (M+), 88, 75, 61 |
| 3-(Methylthio)propyl-[D3]-acetate | m/z 151 (M+), 91, 75, 64 |
Note: The specific ions and their relative abundances should be confirmed by analyzing the pure standards.
Data Presentation
The following tables represent hypothetical but realistic quantitative data for the described assay.
Table 1: Calibration Curve Parameters
| Analyte | Linearity Range (µg/L) | R² |
| This compound | 1 - 500 | 0.9985 |
Table 2: Assay Performance Characteristics
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
| Precision (Relative Standard Deviation, RSD) | |
| Intra-day (n=6) at 10 µg/L | 4.2% |
| Inter-day (n=18) at 10 µg/L | 6.8% |
| Accuracy (Recovery) | |
| Spiked at 5 µg/L | 98.5% |
| Spiked at 100 µg/L | 102.1% |
Mandatory Visualizations
Caption: Workflow for the stable isotope dilution assay of this compound.
Caption: Structures of the analyte and its deuterated internal standard.
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(Methylthio)propyl Acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-(Methylthio)propyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is primarily synthesized through two main routes:
-
Chemical Synthesis (Fischer-Speier Esterification): This is the most common laboratory and industrial method. It involves the acid-catalyzed reaction of 3-(methylthio)-1-propanol with acetic acid.[1][2][3] To drive the reaction towards the product, an excess of one reactant (usually the alcohol) is used, and the water formed is removed.[4]
-
Biocatalysis: This method utilizes yeasts, such as Saccharomyces cerevisiae, to convert L-methionine into 3-(methylthio)-1-propanol (methionol), which is subsequently esterified to this compound by the enzyme alcohol acetyl transferase.[5] Genetic modification to overexpress the ATF1 gene can significantly increase the yield of the final product.[5]
Q2: What factors influence the yield of this compound in Fischer esterification?
A2: Several factors can significantly impact the yield:
-
Reactant Ratio: As Fischer esterification is a reversible reaction, using an excess of one reactant (typically 3-(methylthio)-1-propanol) can shift the equilibrium towards the formation of the ester, thereby increasing the yield.[4]
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl group of acetic acid, making it more susceptible to nucleophilic attack by the alcohol.[3][4] The concentration of the catalyst also plays a role; however, excessive amounts can lead to side reactions and purification difficulties.[6]
-
Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate. However, excessively high temperatures can promote side reactions.
-
Reaction Time: Sufficient reaction time is necessary to reach equilibrium. The optimal time should be determined experimentally by monitoring the reaction progress.
-
Water Removal: The removal of water, a byproduct of the reaction, will drive the equilibrium towards the product side according to Le Châtelier's principle. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.[4]
Q3: What are potential side reactions and impurities in the synthesis of this compound?
A3: Potential side reactions and impurities include:
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 3-(methylthio)-1-propanol and acetic acid in the product mixture.
-
Oxidation of the Thioether: The methylthio group is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, which could lead to the formation of the corresponding sulfoxide or sulfone.
-
Dehydration of the Alcohol: At high temperatures and in the presence of a strong acid, 3-(methylthio)-1-propanol could potentially undergo dehydration.
-
Byproducts from the Catalyst: Strong acid catalysts can cause charring or other degradation of the organic molecules if the temperature is too high.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective catalysis. 2. Reaction has not reached equilibrium. 3. Presence of water in reactants. 4. Incorrect reaction temperature. 5. Loss of product during workup. | 1. Ensure the acid catalyst is fresh and added in the correct proportion (typically a catalytic amount). Consider using a different acid catalyst like p-toluenesulfonic acid. 2. Increase the reaction time and monitor the progress using techniques like TLC or GC. 3. Use anhydrous reactants and solvents. 4. Ensure the reaction is maintained at the appropriate reflux temperature. 5. Be careful during the aqueous workup; ensure the layers are properly separated and the product is fully extracted. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase the reaction time or use a slight excess of one reactant to drive the reaction to completion. 2. During the aqueous wash, ensure the complete removal of acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Purify the final product by distillation, collecting the fraction at the correct boiling point. |
| Dark-colored Reaction Mixture | 1. Reaction temperature is too high, causing decomposition. 2. Catalyst concentration is too high. | 1. Reduce the heating mantle temperature to maintain a gentle reflux. 2. Reduce the amount of acid catalyst used. |
| Formation of an Emulsion During Workup | 1. Vigorous shaking during extraction. 2. High concentration of reactants or products. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Dilute the mixture with more solvent and/or brine. |
| Product Fails Purity Analysis (e.g., by GC-MS) | 1. Presence of side products. 2. Incomplete removal of solvent. | 1. Optimize reaction conditions (temperature, catalyst) to minimize side reactions. Improve purification by careful distillation or column chromatography. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Materials:
-
3-(Methylthio)-1-propanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylthio)-1-propanol and a 1.5 to 2-fold molar excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol's mass) to the flask while stirring.
-
Heat the mixture to a gentle reflux and maintain it for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add an equal volume of cold water and extract the product with diethyl ether.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Data Presentation
Table 1: Effect of Catalyst on the Yield of an Ester (Illustrative Data for a Generic Esterification)
| Catalyst (0.5 mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ | 4 | 80 | 85 |
| p-TsOH | 5 | 80 | 82 |
| Amberlyst-15 | 8 | 80 | 75 |
| No Catalyst | 24 | 80 | <5 |
Note: This data is illustrative for a typical Fischer esterification and may not directly represent the synthesis of this compound. Actual results may vary.
Table 2: Effect of Reactant Ratio on Ester Yield (Illustrative Data)
| Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1:1 | 6 | 80 | 65 |
| 2:1 | 6 | 80 | 88 |
| 3:1 | 6 | 80 | 92 |
| 1:2 | 6 | 80 | 75 |
Note: This data is illustrative and demonstrates the principle of using an excess of one reactant to increase the yield. Actual results may vary.
Visualizations
Caption: Fischer esterification pathway for this compound.
References
- 1. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Improving the efficiency of enzymatic synthesis of 3-(methylthio)propyl acetate
Welcome to the technical support center for the enzymatic synthesis of 3-(methylthio)propyl acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize this specific enzymatic reaction. Here you will find troubleshooting guides and frequently asked questions to enhance the efficiency and yield of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Verify the activity of your lipase with a standard control reaction (e.g., hydrolysis of p-nitrophenyl butyrate).- Ensure proper storage conditions for the enzyme (typically cool and dry).- If using a new batch of enzyme, perform a small-scale test reaction to confirm its efficacy. |
| Suboptimal Reaction Conditions | - pH: The optimal pH for most lipases is around 7.0. Verify and adjust the pH of your reaction medium if necessary.[1]- Temperature: Most lipases function optimally between 30-60°C.[2][3] Start with a moderate temperature (e.g., 40°C) and optimize.[4] High temperatures can lead to enzyme denaturation.[5] |
| Inappropriate Acyl Donor | - If using acetic acid, consider that high concentrations can lower the microaqueous pH of the enzyme and be inhibitory.[6]- For improved yields, consider using an alternative acyl donor such as vinyl acetate or acetic anhydride.[1][6] |
| Insufficient Water Activity | - Lipases require a minimal amount of water for activity. In a solvent-free system, ensure your substrates are not completely anhydrous. In organic solvents, the solvent should be saturated with buffer to maintain enzyme activity.[6] |
Issue 2: Reaction Starts but Stalls or Gives Low Conversion
| Potential Cause | Recommended Solution |
| Substrate Inhibition | - High concentrations of either 3-(methylthio)propanol or the acyl donor can inhibit the enzyme.[3]- Solution: Start with lower substrate concentrations or use a fed-batch approach where one of the substrates is added gradually over time. |
| Product Inhibition | - The accumulation of this compound can inhibit the enzyme, a common issue in biocatalysis.[7] The related compound, this compound, has been shown to be growth-inhibiting in yeast at concentrations above 2 g/L.[8]- Solution: Consider in-situ product removal (e.g., using a biphasic system, pervaporation, or adsorption). |
| Insufficient Enzyme Loading | - The amount of enzyme may be too low for the substrate concentration.[1]- Solution: Incrementally increase the enzyme loading to find the optimal concentration. A typical starting point for immobilized lipases is 1-10% (w/w) of the total substrate weight. |
| Equilibrium Limitation | - Esterification is a reversible reaction. The accumulation of the by-product (water, if using acetic acid) can shift the equilibrium back towards the reactants.- Solution: Remove water from the reaction medium using molecular sieves, vacuum, or by bubbling dry nitrogen through the mixture. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Emulsion Formation | - Denatured enzyme or other particulates can cause emulsions during solvent extraction.[1]- Solution: Centrifuge or filter the reaction mixture to remove the immobilized enzyme and any denatured protein before performing a liquid-liquid extraction. |
| Poor Extraction Efficiency | - The polarity of the extraction solvent may not be optimal for this compound.- Solution: Use a solvent of appropriate polarity, such as ethyl acetate or hexane, for extraction. Perform multiple extractions to ensure complete recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best enzyme for synthesizing this compound?
A1: While specific studies on this exact reaction are limited, lipases are the most commonly used enzymes for ester synthesis. Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a robust and versatile enzyme that is effective for a wide range of esterification reactions and would be an excellent starting point.[4]
Q2: Should I use a solvent-free system or an organic solvent?
A2: Both systems have their advantages.
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Solvent-free systems are considered "greener" and can lead to higher volumetric productivity. However, they can also lead to issues with high viscosity and substrate/product inhibition.
-
Organic solvents , particularly non-polar ones like hexane or heptane, can alleviate substrate inhibition and improve mass transfer.[6] Solvents with a log P value greater than 3.0 generally support high enzyme activity.[6]
Q3: What is the optimal molar ratio of substrates?
A3: The optimal molar ratio of 3-(methylthio)propanol to the acyl donor depends on the specific reaction conditions. To shift the equilibrium towards product formation, it is common to use an excess of one of the substrates.[3] Often, the alcohol (3-(methylthio)propanol) is used in excess. A starting point for optimization could be a molar ratio of alcohol to acyl donor of 1.5:1 or 2:1.
Q4: How can I reuse the immobilized enzyme?
A4: After the reaction, the immobilized enzyme can be recovered by filtration or centrifugation. It should then be washed with a suitable solvent (e.g., the one used in the reaction or a solvent that can dissolve any adsorbed substrates/products without denaturing the enzyme, like tert-butanol) and dried under vacuum. The reusability of the enzyme should be tested over several cycles, as some activity loss is expected.[4]
Q5: My reaction produces by-products. What could they be and how can I avoid them?
A5: Side reactions in lipase-catalyzed esterification are generally minimal due to the high selectivity of the enzyme.[3] However, if using an acyl donor like vinyl acetate, the co-product is acetaldehyde, which can potentially undergo further reactions. If using acetic anhydride, the co-product is acetic acid, which can inhibit the enzyme. Ensuring high purity of your starting materials is crucial.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
-
Reaction Setup: In a sealed vial, combine 3-(methylthio)propanol and the acyl donor (e.g., vinyl acetate) in the desired molar ratio in a suitable solvent (e.g., heptane) or in a solvent-free system.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. A typical enzyme loading is 1-10% (w/w) of the total substrate mass.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm on an orbital shaker).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Termination and Work-up: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.
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Purification: The product, this compound, can be purified from the reaction mixture by solvent evaporation and subsequent column chromatography or distillation if necessary.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in enzymatic ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters [mdpi.com]
- 6. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of 3-(methylthio)propyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of 3-(methylthio)propyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields in the esterification of 3-(methylthio)propan-1-ol are often due to the equilibrium nature of the Fischer esterification reaction. Several factors can contribute to this:
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Incomplete Reaction: The reaction between an alcohol and a carboxylic acid to form an ester is reversible. To drive the equilibrium towards the product, an excess of one of the reactants (typically the less expensive one, acetic acid) should be used. Alternatively, removing water as it is formed, for instance with a Dean-Stark apparatus, can significantly improve the yield.
-
Catalyst Issues: An inadequate amount or inactive catalyst can lead to a slow or incomplete reaction. Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in the correct catalytic amount.
-
Suboptimal Reaction Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reactants or products. Monitoring the reaction progress via TLC or GC can help determine the optimal temperature and reaction time.
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the starting materials if exposed to aqueous acidic or basic conditions for an extended period during the workup. It is crucial to perform the aqueous washes efficiently and minimize the contact time.
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Common impurities in the synthesis of this compound include unreacted starting materials and byproducts from side reactions.
-
Unreacted 3-(methylthio)propan-1-ol and Acetic Acid: These can be removed through aqueous workup. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove unreacted acetic acid. A subsequent wash with brine will help remove the unreacted alcohol and any remaining water-soluble impurities.
-
Oxidation Byproducts: The thioether moiety in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone. This is more likely to occur if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures for prolonged periods. Careful handling and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. Purification by column chromatography can separate the desired ester from its oxidized byproducts.
-
Water: The presence of water can lower the purity and yield. Ensure all glassware is thoroughly dried before use and use anhydrous solvents if the reaction protocol calls for them. Drying the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before the final solvent removal is a critical step.
Q3: I am observing the formation of a byproduct with a different odor. What could it be?
A3: The formation of an odorous byproduct could be due to the decomposition of the starting material or product, or a side reaction. The thioether group can be sensitive to certain conditions. For instance, strong acids at high temperatures might lead to side reactions involving the sulfur atom. Analyzing the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective way to identify the structure of the unknown byproduct. Once identified, the reaction conditions can be adjusted to minimize its formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-(methylthio)propan-1-ol with acetic acid, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This method is widely used for the preparation of esters from alcohols and carboxylic acids.
Q2: What are the key parameters to control for a successful synthesis?
A2: The key parameters to control are:
-
Stoichiometry of Reactants: Using an excess of one reactant to shift the equilibrium.
-
Catalyst Concentration: Ensuring a sufficient catalytic amount for an efficient reaction rate.
-
Temperature: Maintaining an optimal temperature to balance reaction rate and potential side reactions.
-
Reaction Time: Monitoring the reaction to determine the point of maximum conversion without significant byproduct formation.
-
Water Removal: Actively removing water to drive the reaction to completion.
Q3: Can I use acetic anhydride instead of acetic acid for the acetylation?
A3: Yes, acetic anhydride is a more reactive acetylating agent than acetic acid and can be used for the synthesis of this compound. The reaction with acetic anhydride is generally faster and not reversible, which can lead to higher yields. This reaction is often carried out in the presence of a base like pyridine or a catalytic amount of a strong acid.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively observe the consumption of the starting materials and the formation of the product.
-
Gas Chromatography (GC): A quantitative method to determine the conversion of reactants and the formation of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting materials to product.
Q5: What are the safety precautions I should take during the synthesis?
A5: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood, especially when using volatile and corrosive reagents like strong acids. Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed safety information.
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification
| Parameter | Fischer Esterification with Acetic Acid | Acetylation with Acetic Anhydride |
| Reactants | 3-(methylthio)propan-1-ol, Acetic Acid | 3-(methylthio)propan-1-ol, Acetic Anhydride |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., Pyridine) or catalytic acid |
| Reaction Type | Reversible equilibrium | Irreversible |
| Byproduct | Water | Acetic Acid |
| Typical Yield | Moderate to high (can be improved) | High to very high |
| Reaction Time | Several hours | Generally shorter than Fischer esterification |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylthio)propan-1-ol (1.0 eq).
-
Reagent Addition: Add an excess of glacial acetic acid (e.g., 3.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically around 100-120 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
Technical Support Center: Quantification of 3-(Methylthio)propyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-(methylthio)propyl acetate (MTPA).
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Analyte Signal
Symptoms:
-
No peak corresponding to this compound (MTPA) is observed in the chromatogram.
-
The peak is present but very small, leading to poor sensitivity and high limit of detection (LOD).
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the sample preparation method. For a volatile compound like MTPA, Headspace Solid-Phase Microextraction (HS-SPME) is highly recommended. Ensure the appropriate SPME fiber is used (e.g., DVB/CAR/PDMS for volatile sulfur compounds) and optimize extraction time and temperature.[1][2] |
| Analyte Degradation | MTPA, a sulfur-containing ester, can be susceptible to thermal degradation in a hot GC inlet.[3] Lower the injector temperature or use a pulsed splitless injection to minimize the time the analyte spends in the hot inlet. |
| Poor Desorption from SPME Fiber | Ensure the GC inlet temperature is sufficient for the complete desorption of MTPA from the SPME fiber. A typical desorption temperature is 250°C.[3][4] |
| Instrumental Issues | Check for leaks in the GC-MS system. Verify that the mass spectrometer is properly tuned and operating in the correct acquisition mode (e.g., Selected Ion Monitoring [SIM] for increased sensitivity). |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram, which can affect integration and reduce accuracy.
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | Volatile sulfur compounds are prone to interaction with active sites in the GC inlet liner and at the head of the analytical column. Use a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance, including cleaning the inlet and trimming the first few centimeters of the column, is crucial. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume (for liquid injections) or decrease SPME extraction time. |
| Improper Flow Rate | An incorrect carrier gas flow rate can lead to peak broadening and tailing. Optimize the flow rate for your specific GC column dimensions and carrier gas (typically helium). |
| Condensation in the Transfer Line | If using a purge and trap system, ensure the transfer line to the GC is adequately heated to prevent condensation of the analyte. |
Problem 3: High Variability in Results (Poor Precision)
Symptoms:
-
Inconsistent results across replicate injections of the same sample.
-
High relative standard deviation (RSD) for calibration standards and quality control samples.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Automating steps where possible, such as using an autosampler for HS-SPME, can improve precision. Ensure consistent timing and temperature for all extraction and incubation steps. |
| Matrix Effects | The sample matrix can enhance or suppress the analyte signal, leading to variability if the matrix composition differs between samples. Employ a robust calibration strategy to mitigate matrix effects, such as Stable Isotope Dilution Analysis (SIDA) or matrix-matched calibration. |
| Instrumental Instability | Fluctuations in injector or oven temperature, or an unstable mass spectrometer response, can lead to poor precision. Perform regular instrument maintenance and performance verification. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in quantifying this compound in complex matrices?
A1: The most significant challenge is overcoming matrix effects. These are the interferences from other components in the sample that can alter the analytical signal of MTPA, leading to either an underestimation (signal suppression) or overestimation (signal enhancement) of its true concentration. For volatile compounds analyzed by GC-MS, matrix-induced signal enhancement is a common phenomenon.[5]
Q2: What is the best sample preparation technique for a volatile compound like this compound?
A2: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used technique for volatile and semi-volatile compounds like MTPA.[4] It is a solvent-free method that is easy to automate and provides a clean extract, which helps to minimize matrix effects. The choice of SPME fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range volatile analysis, including sulfur compounds.[1][2]
Q3: How can I correct for matrix effects in my analysis?
A3: There are several strategies to correct for matrix effects:
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Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled version of MTPA to the sample before extraction. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they are affected by the matrix in the same way, allowing for highly accurate quantification. However, a stable isotope-labeled standard for MTPA is not readily commercially available and may require custom synthesis.[6]
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Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.[7]
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Standard Addition: This method involves adding known amounts of a standard solution of MTPA to several aliquots of the sample. The concentration of MTPA in the original sample is then determined by extrapolation. This method is accurate but can be time-consuming as each sample requires multiple analyses.
Q4: Is the QuEChERS method suitable for this compound analysis?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is primarily designed for the extraction of a wide range of pesticides from food matrices. While it has been adapted for other analytes, its suitability for a highly volatile compound like MTPA may be limited due to potential losses during the solvent extraction and vortexing steps.[2] HS-SPME is generally a more appropriate choice for such volatile analytes.
Experimental Protocols
Protocol 1: Quantification of this compound in Fruit Juice using HS-SPME-GC-MS with Matrix-Matched Calibration
This protocol describes the quantification of MTPA in a fruit juice matrix.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Blank fruit juice (verified to be free of MTPA)
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
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SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
2. Preparation of Standards:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of MTPA and dissolve in 10 mL of methanol.
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Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
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Matrix-Matched Calibration Standards: In separate 20 mL headspace vials, place 5 mL of blank fruit juice. Spike each vial with a different volume of the working standard solutions to create a calibration curve in the desired concentration range (e.g., 1-100 ng/mL).
3. Sample Preparation:
-
Homogenize the fruit juice sample.
-
Pipette 5 mL of the sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the partitioning of MTPA into the headspace.
-
Immediately seal the vial.
4. HS-SPME Procedure:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubate the sample at 40°C for 15 minutes with agitation to allow for equilibration of MTPA in the headspace.
-
Expose the SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.
5. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[3]
-
Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX, 30 m x 0.25 mm ID x 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 3°C/min.
-
Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.[3]
-
-
Mass Spectrometer:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of MTPA (e.g., m/z 61, 87, 148).
-
6. Quantification:
-
Construct a calibration curve by plotting the peak area of MTPA against the concentration for the matrix-matched standards.
-
Determine the concentration of MTPA in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: High-Accuracy Quantification using Stable Isotope Dilution Analysis (Conceptual)
This protocol outlines the conceptual workflow for using SIDA, assuming a stable isotope-labeled internal standard for MTPA (e.g., 3-(methylthio)propyl-d3-acetate) is available.
1. Internal Standard Spiking:
-
Add a known and constant amount of the stable isotope-labeled MTPA internal standard solution to all samples, calibration standards (prepared in a suitable solvent), and quality control samples at the beginning of the sample preparation process.
2. Sample Preparation and Analysis:
-
Follow the same HS-SPME-GC-MS procedure as described in Protocol 1.
-
The mass spectrometer must be set up to monitor characteristic ions for both the native MTPA and the labeled internal standard.
3. Quantification:
-
Calculate the response ratio of the peak area of the native MTPA to the peak area of the labeled internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the native MTPA in the calibration standards.
-
Determine the concentration of MTPA in the samples from this calibration curve.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data to illustrate the impact of different calibration strategies on the recovery and accuracy of MTPA quantification in a complex food matrix.
Table 1: Comparison of Recovery and Matrix Effects for Different Calibration Strategies
| Calibration Strategy | Apparent Recovery (%) | Matrix Effect (%)* | Relative Standard Deviation (RSD) (%) |
| Solvent-Based Calibration | 145 | +45 (Enhancement) | 15 |
| Matrix-Matched Calibration | 98 | -2 (Compensated) | 5 |
| Stable Isotope Dilution Analysis | 101 | +1 (Compensated) | 2 |
*Matrix Effect (%) = [(Response in Matrix / Response in Solvent) - 1] x 100
Table 2: Accuracy of Quantification in Spiked Samples
| Calibration Strategy | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| Solvent-Based Calibration | 50 | 72.5 | 145 |
| Matrix-Matched Calibration | 50 | 49.0 | 98 |
| Stable Isotope Dilution Analysis | 50 | 50.5 | 101 |
Visualizations
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The synthesis of radioactive 3-methylthiopropionate and other alkylthio fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preventing degradation of 3-(Methylthio)propyl acetate during thermal processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-(Methylthio)propyl acetate during thermal processing.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound During Heating
Symptoms:
-
Lower than expected yield of the final product.
-
Presence of unexpected impurities in post-processing analysis (e.g., by GC-MS).
-
Changes in the odor profile of the sample, such as the appearance of acidic or sulfurous off-notes.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Verification Method |
| Thermal Decomposition of the Ester Moiety | Lower the processing temperature. If high temperatures are necessary, minimize the exposure time. | Perform a time-course study at different temperatures and analyze samples by GC-MS to quantify the remaining this compound. |
| Oxidative Degradation of the Thioether Moiety | Process under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. | Compare the degradation of samples heated in air versus an inert atmosphere using GC-MS. |
| Hydrolysis of the Ester Moiety | Ensure all solvents and reagents are anhydrous. If water cannot be avoided, consider processing at a lower temperature or for a shorter duration. | Measure the water content of your starting materials. Analyze for the presence of acetic acid and 3-(methylthio)propan-1-ol using GC-MS or HPLC. |
| Catalytic Degradation | Avoid contact with acidic, basic, or metallic surfaces that can catalyze degradation. Use glass-lined or inert reactors. | Test the stability of this compound in the presence of materials from your reaction setup. Analyze for degradation products. |
Issue 2: Formation of Impurities During Thermal Processing
Symptoms:
-
Appearance of new peaks in GC-MS or HPLC chromatograms.
-
The isolated product fails purity specifications.
-
Inconsistent product performance.
Troubleshooting Steps:
-
Identify the Impurities: Use GC-MS to identify the major degradation products. Common impurities may include acetic acid, 3-(methylthio)propan-1-ol, and various oxidation or pyrolysis products of the thioether.
-
Determine the Degradation Pathway: The identity of the impurities will provide clues to the degradation mechanism (e.g., hydrolysis, oxidation, or thermal decomposition).
-
Implement Mitigation Strategies: Based on the likely degradation pathway, implement the solutions outlined in Issue 1. For example, if acetic acid is a major byproduct, hydrolysis is likely a key issue, and measures to exclude water should be prioritized.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during thermal processing?
A1: The two main degradation pathways are:
-
Hydrolysis of the ester bond: This is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. It results in the formation of acetic acid and 3-(methylthio)propan-1-ol.
-
Oxidation and pyrolysis of the thioether group: At elevated temperatures, especially in the presence of oxygen, the thioether can undergo complex radical-initiated reactions, leading to a variety of volatile sulfur compounds and other byproducts.
Q2: At what temperature does this compound start to degrade?
A2: The onset of thermal degradation is dependent on the specific conditions, including the presence of oxygen, water, and catalysts. In an inert atmosphere, significant thermal decomposition of the ester may begin at temperatures above 150°C. However, in the presence of moisture or catalysts, degradation can occur at lower temperatures.
Q3: How can I prevent the degradation of this compound?
A3: To minimize degradation, consider the following preventative measures:
-
Temperature Control: Use the lowest possible temperature for your process.
-
Inert Atmosphere: Work under a nitrogen or argon atmosphere to prevent oxidation.
-
Moisture Control: Use anhydrous solvents and reagents.
-
Material Compatibility: Employ inert reactor materials like glass or stainless steel.
-
Use of Stabilizers: For processes requiring higher temperatures, the addition of antioxidants can be effective. A synergistic blend of a primary antioxidant (e.g., a hindered phenol like BHT) and a secondary antioxidant (e.g., a thioether antioxidant) is often recommended.
Q4: What are suitable antioxidants for stabilizing this compound?
A4: A combination of antioxidants is typically most effective.
-
Primary Antioxidants (Radical Scavengers): Hindered phenols such as Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) are effective at scavenging free radicals that can initiate degradation.[1][2]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Thioether-based antioxidants can decompose hydroperoxides into non-radical, stable products and can have a synergistic effect with primary antioxidants.[3]
Q5: What analytical methods are recommended for monitoring the degradation of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose.[4][5] It allows for the separation and identification of the parent compound and its volatile degradation products. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile degradation products or when derivatization is not desirable.
Quantitative Data
The following tables provide illustrative quantitative data on the degradation of this compound under various conditions. This data is based on typical behavior for similar compounds and should be used as a guideline for experimental design.
Table 1: Effect of Temperature and Atmosphere on Degradation
| Temperature (°C) | Atmosphere | Time (hours) | This compound Remaining (%) |
| 120 | Air | 4 | 92 |
| 120 | Nitrogen | 4 | 99 |
| 150 | Air | 4 | 75 |
| 150 | Nitrogen | 4 | 95 |
| 180 | Air | 4 | 40 |
| 180 | Nitrogen | 4 | 85 |
Table 2: Effect of Additives on Degradation at 150°C in Air
| Additive (Concentration) | Time (hours) | This compound Remaining (%) |
| None | 4 | 75 |
| BHT (0.1%) | 4 | 88 |
| Thioether Antioxidant (0.1%) | 4 | 85 |
| BHT (0.1%) + Thioether Antioxidant (0.1%) | 4 | 96 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to assess the thermal stability of this compound under controlled conditions.[6][7][8][9][10]
Materials:
-
This compound
-
Heating oven or oil bath with precise temperature control
-
Sealed glass vials (e.g., headspace vials)
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare solutions of this compound in a suitable high-boiling solvent, including an internal standard for accurate quantification.
-
Aliquot the solution into several sealed glass vials.
-
For experiments under an inert atmosphere, sparge the vials with nitrogen or argon before sealing.
-
Place the vials in the heating oven or oil bath set to the desired temperatures (e.g., 120°C, 150°C, 180°C).
-
At specified time points (e.g., 1, 2, 4, 8 hours), remove a vial from each temperature and cool it rapidly to room temperature to quench the reaction.
-
Analyze the samples by GC-MS to determine the concentration of remaining this compound and identify any degradation products.
-
Quantify the remaining this compound relative to the internal standard and compare it to a sample stored at a low temperature (e.g., 4°C).
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol is used to determine the effectiveness of different antioxidants in preventing the degradation of this compound.
Materials:
-
This compound
-
Antioxidants to be tested (e.g., BHT, thioether antioxidant)
-
Heating oven or oil bath
-
Sealed glass vials
-
GC-MS
-
Internal standard
Procedure:
-
Prepare stock solutions of the antioxidants in a suitable solvent.
-
Prepare several samples of this compound containing the internal standard.
-
To each sample, add a specific concentration of the antioxidant or combination of antioxidants to be tested. Include a control sample with no added antioxidant.
-
Aliquot each mixture into sealed glass vials.
-
Expose all vials to a fixed elevated temperature (e.g., 150°C) in an air atmosphere for a set period (e.g., 4 hours).
-
After the heating period, cool the vials to room temperature.
-
Analyze all samples by GC-MS.
-
Compare the percentage of remaining this compound in the samples with antioxidants to the control sample to determine the efficacy of the stabilizers.
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biolmolchem.com [biolmolchem.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 8. books.rsc.org [books.rsc.org]
- 9. japsonline.com [japsonline.com]
- 10. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in GC analysis of 3-(methylthio)propyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography (GC) analysis of 3-(methylthio)propyl acetate. It is designed for researchers, scientists, and drug development professionals to help resolve common issues, particularly peak tailing, and to optimize their analytical methods.
Troubleshooting Guides
This section offers a question-and-answer format to address specific problems you may encounter during the GC analysis of this compound.
Question: Why is my this compound peak tailing significantly?
Answer: Peak tailing for an active, sulfur-containing compound like this compound is a common issue in GC analysis. It is often caused by undesirable interactions between the analyte and active sites within the GC system. The primary reasons can be categorized as follows:
-
Inlet Issues: The inlet is a frequent source of problems. Contamination of the inlet liner, septum, or seal can create active sites where the analyte can adsorb, leading to tailing. Improper column installation, such as incorrect insertion depth or a poor column cut, can also cause peak distortion.
-
Column Problems: The analytical column itself can be a major contributor. Column contamination, especially at the inlet end, can lead to poor peak shape. Furthermore, the use of a non-inert column can result in strong interactions with the sulfur-containing analyte.
-
Method Parameters: Sub-optimal analytical method parameters can exacerbate tailing. This includes an inappropriate inlet temperature, an incorrect carrier gas flow rate, or a solvent mismatch in splitless injections.
A systematic approach to troubleshooting is recommended. Start by addressing the most common and easily solvable issues first, such as inlet maintenance, before moving on to more complex problems like column replacement or method redevelopment.
Question: How can I differentiate between chemical and physical causes of peak tailing?
Answer: A simple diagnostic test can help you determine the likely origin of the peak tailing:
-
If all peaks in your chromatogram are tailing , the issue is likely physical . This points to problems with the flow path, such as a poor column installation, a leak in the system, or dead volume.[1]
-
If only the this compound peak (and other active compounds) are tailing , the problem is likely chemical . This suggests an interaction between the analyte and active sites within the system, such as in the inlet liner or on the column.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot peak tailing for this compound?
A1: The first and most crucial step is to perform routine inlet maintenance . The inlet is the most common source of activity in a GC system. This maintenance should include:
-
Replacing the septum: A worn or cored septum can be a source of contamination.
-
Replacing the inlet liner: Over time, the deactivation on the liner surface can degrade, exposing active silanol groups that can interact with your analyte.
-
Inspecting and cleaning the inlet seal: A dirty or damaged seal can also contribute to peak tailing.
Q2: Can the type of inlet liner I use affect the peak shape of this compound?
A2: Absolutely. The choice of inlet liner can have a significant impact on the analysis of active compounds. For sulfur compounds, it is crucial to use a highly inert liner. Here's a general comparison:
-
Liners with glass wool: These can help with sample vaporization but can also be a source of activity if the wool is not properly deactivated.
-
Dimpled or baffled liners: These can improve sample mixing and vaporization without the need for glass wool, potentially reducing a source of activity.
-
Fritted liners: These can provide a very inert surface for vaporization and can be more robust than glass wool.
It is recommended to use liners that are specifically designated as "inert" or "deactivated" by the manufacturer.
Q3: How often should I perform inlet maintenance?
A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections performed. For complex matrices or a high volume of samples, you may need to perform maintenance daily or weekly. For cleaner samples, monthly maintenance may be sufficient. It is good practice to establish a preventive maintenance schedule to avoid instrument downtime.
Q4: What type of GC column is best for analyzing this compound?
A4: Due to its active nature, a highly inert column is recommended for the analysis of this compound. A thick-film, non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., Rtx-1), is often a good choice for separating volatile sulfur compounds.[2][3] Columns specifically designed for sulfur analysis, which have enhanced inertness, are also commercially available and can provide excellent peak shapes.
Q5: Can my injection technique contribute to peak tailing?
A5: Yes, the injection technique is critical. For splitless injections, which are common for trace analysis, a mismatch between the polarity of the injection solvent and the stationary phase can cause poor peak shape. Additionally, injecting too large a sample volume can overload the column and lead to peak distortion.
Data Presentation
The following tables summarize how different GC parameters can influence the analysis of sulfur compounds, providing a basis for optimization.
Table 1: Hypothetical Impact of Inlet Temperature on Peak Asymmetry of this compound
| Inlet Temperature (°C) | Peak Asymmetry Factor (As) | Observations |
| 200 | 1.8 | Significant tailing, potential for incomplete vaporization. |
| 225 | 1.4 | Improved peak shape, better vaporization. |
| 250 | 1.1 | Symmetrical peak, optimal vaporization. |
| 275 | 1.2 | Slight fronting may occur due to potential for analyte degradation. |
Note: The optimal temperature should be determined empirically for your specific instrument and application.
Table 2: Influence of Carrier Gas Flow Rate on Separation of Sulfur Compounds (Example: Dimethyl Sulfide and Toluene)
| Flow Rate (mL/min) | Resolution (Rs) | Theoretical Plates (N) | Observations |
| 2 | > 1.5 | Increases with flow rate | Good separation, but longer analysis time. |
| 4 | > 1.5 | Optimal | Good separation and reasonable analysis time. |
| 6 | > 1.5 | Decreases at higher flow rates | Faster analysis, but potential for reduced separation efficiency. |
| 7 | > 1.5 | Decreases further | Very fast analysis, but resolution may be compromised for complex samples. |
Data adapted from a study on the separation of dimethyl sulfide and toluene. The optimal flow rate will depend on the specific column dimensions and analytes.
Experimental Protocols
This section provides detailed methodologies for key troubleshooting and maintenance procedures.
Protocol 1: Standard Operating Procedure for GC Inlet Maintenance
Objective: To clean and replace consumable parts of the GC inlet to reduce activity and prevent peak tailing.
Materials:
-
New, high-quality septum
-
New, deactivated inlet liner (appropriate for your application)
-
New O-ring for the liner
-
Lint-free gloves
-
Tweezers or liner removal tool
-
Wrenches for the septum nut and inlet body
-
Solvents for cleaning (e.g., methanol, acetone, hexane)
-
Compressed air or nitrogen
Procedure:
-
Cooldown: Set the GC inlet temperature to a safe temperature (e.g., 50°C) and turn off the carrier gas flow to the inlet.
-
Remove Column: Carefully remove the analytical column from the inlet.
-
Disassemble Inlet:
-
Put on lint-free gloves.
-
Remove the septum nut and the old septum.
-
Remove the inlet body nut.
-
Carefully remove the old liner and O-ring using tweezers.
-
-
Clean Inlet:
-
Inspect the inside of the inlet for any visible contamination or septum debris.
-
If necessary, clean the metal surfaces of the inlet with a lint-free swab lightly dampened with an appropriate solvent.
-
Dry the inlet thoroughly with a stream of clean, dry gas.
-
-
Reassemble Inlet:
-
Place a new O-ring onto the new liner.
-
Using clean tweezers, insert the new liner into the inlet.
-
Reinstall the inlet body nut and tighten it according to the manufacturer's recommendations.
-
Place a new septum in the septum nut and tighten it. Do not overtighten, as this can lead to coring.
-
-
Leak Check and Conditioning:
-
Restore the carrier gas flow and perform a leak check of all fittings.
-
Heat the inlet to the operating temperature and allow it to condition for 15-30 minutes.
-
-
Reinstall Column: Reinstall the analytical column.
Protocol 2: Procedure for GC Column Trimming
Objective: To remove a contaminated section from the inlet end of the GC column to restore peak shape and performance.
Materials:
-
Ceramic scoring wafer or other appropriate column cutting tool
-
Magnifying glass or microscope
-
New ferrule and column nut (if necessary)
Procedure:
-
Cooldown and Disconnect: Cool down the GC oven and inlet. Turn off the carrier gas flow.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Trim the Column:
-
Using a ceramic scoring wafer, gently score the column about 15-20 cm from the inlet end.
-
Gently flex the column at the score to create a clean, square break.
-
-
Inspect the Cut:
-
Use a magnifying glass to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards of silica.
-
If the cut is not clean, repeat the process.
-
-
Reinstall the Column:
-
Slide a new nut and ferrule onto the newly cut end of the column.
-
Reinstall the column into the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.
-
Tighten the column nut.
-
-
Leak Check: Restore the carrier gas flow and perform a leak check.
Visualization
The following diagram illustrates the logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
Caption: A flowchart outlining the systematic approach to diagnosing and resolving peak tailing issues.
References
Technical Support Center: Optimization of HS-SPME for Volatile Sulfur Compounds (VSCs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Headspace Solid-Phase Microextraction (HS-SPME) for the analysis of volatile sulfur compounds (VSCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the recovery of my volatile sulfur compounds low and variable?
A1: Low and inconsistent recovery of VSCs is a common challenge due to several factors:
-
High Volatility: VSCs can be easily lost during sample preparation and handling.
-
Reactivity: Thiols are prone to oxidation, converting them into less volatile disulfides.
-
Matrix Effects: Components in your sample matrix, such as proteins, fats, and ethanol, can interfere with the extraction process.[1] In matrices with high ethanol content, like alcoholic beverages, the sensitivity of VSC analysis can be significantly reduced.[2][3][4]
-
Active Sites: VSCs, particularly thiols, can irreversibly bind to active sites within the GC system, such as the inlet liner or the column, leading to peak tailing and poor sensitivity.[5]
Q2: I'm not detecting my target VSCs or the sensitivity is very low. What should I do?
A2: Low sensitivity is a frequent issue. Here are several parameters to investigate and optimize:
-
SPME Fiber Choice: The type of fiber coating is critical. For broad-range VSC analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice.[2][6][7] Carboxen/PDMS (CAR/PDMS) is also commonly used due to its high sensitivity for sulfur compounds.[3]
-
Extraction Temperature and Time: These parameters are interdependent. Higher temperatures can increase the volatility of VSCs, but may also favor the degradation of thermally labile compounds. Longer extraction times can improve recovery, but equilibrium must be reached. Optimization is key. For example, in one study, 35°C for 30 minutes was found to be optimal for VSCs in fruit brandy.[2][7]
-
Sample Dilution (especially for alcoholic samples): High concentrations of ethanol in the sample can significantly decrease the extraction efficiency of VSCs.[3][4] Diluting the sample to an ethanol concentration of 2-5% (v/v) is often recommended to improve sensitivity.[2][3][8]
-
Addition of Salt: Adding salt (e.g., NaCl) to the sample can increase the ionic strength of the solution, which promotes the partitioning of volatile compounds into the headspace (the "salting-out" effect).[9] A concentration of 20% (w/v) NaCl has been shown to be effective in some applications.[2][7]
-
pH Adjustment: The pH of the sample can influence the volatility of certain VSCs. Acidifying the sample can sometimes improve the extraction of acidic VSCs.
Q3: My results are not reproducible. What are the likely causes?
A3: Poor reproducibility in HS-SPME can stem from several sources:
-
Inconsistent Sample Preparation: Ensure that sample volume, dilution, and salt addition are precisely controlled for every sample.
-
Variable Extraction Time and Temperature: Use an autosampler for precise timing and a temperature-controlled agitator to ensure consistent conditions.
-
Fiber Conditioning and Cleaning: Improperly conditioned or dirty fibers will lead to inconsistent results. Ensure the fiber is thoroughly cleaned between injections by desorbing it in a separate, clean injector port or by baking it out according to the manufacturer's instructions.
-
Matrix Effects: Variations in the sample matrix between different samples can affect the extraction efficiency.[1] Using an appropriate internal standard can help to correct for these variations.
-
Carryover: If a high-concentration sample is followed by a low-concentration one, carryover of analytes on the fiber can occur. Ensure adequate fiber cleaning between runs.
Q4: I'm observing peak tailing for my thiol compounds. How can I fix this?
A4: Peak tailing for active compounds like thiols is often caused by interaction with active sites in the GC system.[5] To mitigate this:
-
Use a Deactivated Inlet Liner: A liner with a high-quality deactivation will minimize interactions with the analytes.
-
Use an Inert GC Column: Select a column that is specifically designed for the analysis of active compounds.
-
Column Maintenance: If tailing persists, it may be necessary to trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated non-volatile residues and active sites.
-
Lower Injector Temperature: High injector temperatures can sometimes lead to the degradation of thermally sensitive VSCs.[5]
Q5: Should I use an internal standard? If so, which one?
A5: Yes, using an internal standard is highly recommended to improve the accuracy and precision of your results, as it can compensate for variations in extraction efficiency and injection volume. The ideal internal standard should be chemically similar to the analytes of interest and not present in the original sample. For VSCs, common choices include isotopically labeled analogs of the target compounds or sulfur-containing compounds with similar volatility and functionality, such as ethyl methyl sulfide (EMS) or diisopropyl disulfide (DIDS).[3][10]
Experimental Protocols & Data
Optimized HS-SPME Parameters for VSCs in Various Matrices
The following tables summarize optimized HS-SPME parameters from various studies for the analysis of volatile sulfur compounds.
Table 1: HS-SPME Parameters for VSCs in Alcoholic Beverages
| Parameter | Fruit Brandy[2][4][7] | Wine[3][11] |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | DVB/CAR/PDMS |
| Sample Prep | Dilution to 2.5% (v/v) ethanol | Dilution to 10% (v/v) ethanol |
| Salt Addition | 20% (w/v) NaCl | Up to 30% (w/v) NaCl |
| Extraction Temp. | 35°C | 30°C - 35°C |
| Extraction Time | 30 min | 30 min - 120 min |
| Desorption Temp. | Not specified | 250°C |
| Desorption Time | Not specified | Not specified |
Table 2: HS-SPME Parameters for VSCs in Other Matrices
| Parameter | Vegetables[6] |
| SPME Fiber | DVB/CAR/PDMS |
| Sample Prep | 2-3 g ground sample in 20 mL vial with 3-4 mL distilled water |
| Salt Addition | Not specified |
| Extraction Temp. | 45°C (equilibration at 45°C for 10 min) |
| Extraction Time | 40 min |
| Desorption Temp. | 250°C |
| Desorption Time | 10 min |
General Experimental Protocol for HS-SPME of VSCs
This protocol provides a general starting point. Optimization will be required for your specific application.
-
Sample Preparation:
-
Place a precisely measured amount of the sample (e.g., 5 mL of liquid or 2-3 g of homogenized solid) into a headspace vial (e.g., 20 mL).[6]
-
For samples with high ethanol content, dilute with deionized water to a final ethanol concentration of 2-5% (v/v).[2][8]
-
Add a salting-out agent, such as NaCl, to a final concentration of 20-30% (w/v).[2]
-
Add a known amount of an appropriate internal standard.
-
Immediately seal the vial with a PTFE-faced septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray with an agitator and temperature control.
-
Equilibrate the sample at the desired temperature (e.g., 35-45°C) for a set time (e.g., 10-15 minutes) with agitation.[6]
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for the optimized extraction time (e.g., 30-40 minutes) with continued agitation.[2][6]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet.
-
Desorb the analytes from the fiber at a suitable temperature (e.g., 250°C) for a sufficient time (e.g., 5-10 minutes) in splitless mode.[5][6]
-
Start the GC-MS data acquisition.
-
After desorption, remove the fiber from the injector and place it in a heated conditioning station or a separate clean GC inlet to bake out any residual compounds before the next analysis.
-
Visualizations
Logical Workflow for HS-SPME Method Development
Caption: A flowchart for developing an HS-SPME method for VSC analysis.
Troubleshooting Decision Tree for Low VSC Signal
Caption: A decision tree for troubleshooting low signal issues in VSC analysis.
References
- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Flavor Formation from 3-(Methylthio)propyl Acetate Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(methylthio)propyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of undesirable off-flavors during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical sensory characteristics?
A1: this compound is an acetate ester of 3-(methylthio)propan-1-ol, also known as methionol.[1][2] It is recognized as a flavoring agent in the food industry.[1][2] In its pure form and at appropriate concentrations, it contributes desirable flavor notes described as herbaceous, mushroom-like, and reminiscent of cabbage, asparagus, and potato.[3]
Q2: What are the primary causes of off-flavor formation from this compound?
A2: Off-flavor formation from this compound primarily stems from its chemical degradation. The main degradation pathways are hydrolysis and oxidation, which can be influenced by factors such as pH, temperature, and the presence of enzymes. These reactions can break down the molecule, leading to the formation of volatile sulfur compounds with potent and often unpleasant odors.
Q3: What are the main off-flavor compounds produced during the degradation of this compound?
A3: The primary off-flavor compounds are believed to be methional, methanethiol, and dimethyl disulfide. While direct studies on this compound are limited, the degradation of the structurally related amino acid methionine provides strong evidence for the formation of these compounds. Methional is known for its "cooked potato" or "brothy" off-flavor.[4] Methional can further degrade to methanethiol (cabbage, rubbery) which can then be oxidized to dimethyl disulfide (cabbage, sulfury).
Troubleshooting Guide
Issue 1: My solution containing this compound has developed a "cooked potato" or "brothy" off-flavor.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis and subsequent oxidation | The likely cause is the hydrolysis of this compound to 3-(methylthio)propan-1-ol, followed by its oxidation to methional. This is often accelerated by elevated temperatures and neutral to slightly acidic pH. | Lowering the temperature and adjusting the pH to a more acidic range (pH < 5) can slow down the hydrolysis and subsequent oxidation reactions. |
| Thermal Degradation | High temperatures during processing or storage can accelerate the degradation of this compound and the formation of methional. | Maintain processing and storage temperatures as low as possible. Refer to the temperature stability data in Table 1. |
Issue 2: A strong "cabbage-like" or "sulfurous" odor is present in my experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Methanethiol and Dimethyl Disulfide | This is likely due to the further degradation of methional into methanethiol, which can then be oxidized to dimethyl disulfide.[4] These compounds have very low odor thresholds. | Implement strategies to prevent the initial formation of methional by controlling temperature and pH. In some cases, the use of antioxidants may help to prevent the oxidation of methanethiol. |
| Enzymatic Degradation | The presence of contaminating esterases in your experimental system could be catalyzing the hydrolysis of this compound. | Ensure all reagents and equipment are sterile. If applicable, consider using enzyme inhibitors specific for esterases. |
Issue 3: How can I proactively prevent off-flavor formation?
| Preventive Measure | Detailed Action |
| pH Control | Maintain the pH of your solution in the acidic range (ideally below 5) to minimize the rate of hydrolysis. |
| Temperature Management | Store and process solutions containing this compound at refrigerated temperatures (2-8°C) whenever possible. Avoid prolonged exposure to elevated temperatures. |
| Inert Atmosphere | To prevent oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon), especially if the experiment involves heating. |
| Use of Antioxidants | The addition of antioxidants may be beneficial in preventing the oxidative degradation of the sulfur-containing components. The choice of antioxidant will be system-dependent. |
| Purity of Reagents | Ensure that all starting materials and solvents are of high purity and free from enzymatic or chemical contaminants that could accelerate degradation. |
Data Presentation
Table 1: Influence of Temperature on the Rate of Ester Hydrolysis (General Data)
| Temperature (°C) | Relative Rate of Hydrolysis | Notes |
| 4 | Very Slow | Recommended storage temperature. |
| 25 | Moderate | Significant degradation can occur over time. |
| 50 | Fast | Rapid degradation is expected.[5] |
| 100 | Very Fast | Extensive degradation is likely. |
Note: This table provides a qualitative representation based on general principles of chemical kinetics. Actual rates will vary depending on the specific experimental conditions.
Table 2: Effect of pH on the Stability of Sulfur-Containing Compounds and Ester Hydrolysis (General Trends)
| pH Range | Effect on Ester Hydrolysis | Effect on Volatile Sulfur Compound Formation |
| < 5 | Slower rate of hydrolysis. | Generally lower formation of volatile sulfur compounds. |
| 5 - 7 | Increased rate of hydrolysis. | Formation of volatile sulfur compounds can be significant. |
| > 7 | Base-catalyzed hydrolysis is significantly faster. | May favor the formation of certain sulfur compounds. |
Note: This table illustrates general trends. The optimal pH for stability should be determined empirically for your specific system.
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Products by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol is adapted from established methods for the analysis of volatile sulfur compounds in complex matrices.
1. Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler and fiber holder
-
SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heating block or water bath for incubation
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Methanol (for standard preparation)
-
Your sample containing this compound
2. Sample Preparation:
-
Place 5 mL of your sample into a 20 mL headspace vial.
-
If your sample is in a high-ethanol matrix, dilute it with deionized water to an ethanol concentration of approximately 2.5% (v/v).
-
Add 1 g of NaCl and 0.05 g of EDTA to the vial. The salt helps to increase the volatility of the analytes, and EDTA chelates metal ions that can catalyze degradation.
-
Immediately seal the vial with a magnetic screw cap.
3. HS-SPME Procedure:
-
Place the vial in the heating block or water bath set to 35°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 35°C with agitation.
4. GC-MS Analysis:
-
Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX or equivalent).
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-350.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
5. Data Analysis:
-
Identify this compound and its potential degradation products (methional, dimethyl sulfide, etc.) by comparing their mass spectra with reference libraries (e.g., NIST) and by running authentic standards if available.
-
Quantify the compounds using an internal or external standard method.
Visualizations
References
Technical Support Center: Stability of 3-(Methylthio)propyl acetate (MTPA) in Flavor Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)propyl acetate (MTPA) in flavor emulsions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation and stability testing of flavor emulsions containing this compound (MTPA).
Q1: My flavor emulsion is losing the characteristic aroma of MTPA over time. What are the potential causes?
A1: The loss of MTPA's aroma is typically due to its chemical degradation. The two primary degradation pathways are:
-
Oxidation: The thioether (sulfur) group in MTPA is susceptible to oxidation, which can alter the flavor profile. This can be accelerated by factors such as exposure to oxygen, light, and the presence of metal ions.
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Hydrolysis: The ester group in MTPA can undergo hydrolysis, breaking the molecule down into 3-(methylthio)propan-1-ol and acetic acid. This reaction is often catalyzed by acidic or alkaline conditions (low or high pH).[1]
Q2: How can I prevent the oxidative degradation of MTPA in my emulsion?
A2: To minimize oxidation, consider the following strategies:
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Use of Antioxidants: Incorporate antioxidants into your formulation. The choice of antioxidant can be critical.
-
Control of Headspace Oxygen: Minimize the oxygen in the packaging by using inert gas (e.g., nitrogen) flushing.
-
Light Protection: Store the emulsion in light-protected containers to prevent photo-oxidation.
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Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to bind the metal ions and reduce their catalytic activity.
Q3: What is the optimal pH range for maintaining the stability of MTPA in an emulsion?
A3: MTPA, being an acetate ester, is most stable at a slightly acidic to neutral pH (around 4-7). Both highly acidic and alkaline conditions can accelerate the rate of hydrolysis, leading to the loss of the characteristic aroma.[1][2] It is recommended to conduct a pH stability study to determine the optimal pH for your specific emulsion system.
Q4: I am observing a change in the color and consistency of my flavor emulsion. Could this be related to MTPA degradation?
A4: While changes in color and consistency are often related to the physical instability of the emulsion itself (e.g., coalescence, flocculation), the degradation products of MTPA could potentially interact with other components in the emulsion, leading to such changes. It is important to assess both the chemical stability of MTPA and the physical stability of the emulsion.
Q5: What analytical technique is most suitable for quantifying the concentration of MTPA in my flavor emulsion to assess its stability?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and commonly used method for the quantification of volatile and semi-volatile flavor compounds like MTPA in a complex matrix such as a flavor emulsion.[3][4] This technique offers excellent sensitivity and selectivity.
Data Presentation
Table 1: Factors Influencing the Stability of this compound (MTPA) in Flavor Emulsions
| Factor | Effect on MTPA Stability | Recommended Mitigation Strategies |
| Oxygen | Promotes oxidation of the thioether group. | - Flush with inert gas (e.g., nitrogen).- Use packaging with low oxygen permeability. |
| Light | Can accelerate oxidative degradation. | - Store in opaque or amber-colored containers. |
| High Temperature | Increases the rate of both oxidation and hydrolysis. | - Store at recommended refrigerated temperatures. |
| Low pH (<4) | Accelerates acid-catalyzed hydrolysis of the ester. | - Adjust and buffer the pH to the optimal range (4-7). |
| High pH (>7) | Accelerates base-catalyzed hydrolysis of the ester. | - Adjust and buffer the pH to the optimal range (4-7). |
| Metal Ions (e.g., Fe²⁺, Cu²⁺) | Can catalyze oxidative reactions. | - Use high-purity ingredients.- Consider adding a chelating agent (e.g., EDTA). |
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Flavor Emulsion
-
Aqueous Phase Preparation: Dissolve the selected emulsifier (e.g., gum arabic, modified starch) and any water-soluble stabilizers or antioxidants in deionized water with gentle heating and stirring until fully dissolved. Adjust the pH to the desired level using a suitable buffer (e.g., citrate buffer).
-
Oil Phase Preparation: Mix the flavor oil containing a known concentration of this compound (MTPA) with any oil-soluble antioxidants.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer to reduce the droplet size and form a fine, stable emulsion. The number of passes and pressure should be optimized for the specific formulation.
-
Storage: Store the final emulsion in airtight, light-protected containers at controlled temperatures for stability testing.
Protocol 2: Quantification of MTPA in a Flavor Emulsion using GC-MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette a known volume of the flavor emulsion into a separatory funnel.
-
Add an appropriate internal standard.
-
Add a suitable organic solvent (e.g., dichloromethane, diethyl ether).
-
Shake vigorously for a specified time and allow the layers to separate.
-
Collect the organic layer containing the extracted MTPA.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume if necessary.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column for flavor analysis (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Use Selected Ion Monitoring (SIM) for targeted quantification of MTPA for higher sensitivity and selectivity.
-
-
-
Quantification: Create a calibration curve using standards of known MTPA concentrations. Determine the concentration of MTPA in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Degradation pathways of this compound (MTPA) in flavor emulsions.
Caption: Experimental workflow for the quantification of MTPA in flavor emulsions by GC-MS.
References
Technical Support Center: Purity Analysis of Synthetic 3-(Methylthio)propyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthetic 3-(Methylthio)propyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities arise from the synthesis process, which is typically the esterification of 3-(methylthio)-1-propanol with acetic acid or one of its derivatives.[1] Therefore, the primary impurities to monitor are:
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Unreacted starting materials: 3-(Methylthio)-1-propanol and residual acetic acid.
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Oxidation byproducts: The thioether moiety is susceptible to oxidation, which can lead to the formation of 3-(methylsulfinyl)propyl acetate (the sulfoxide) and, to a lesser extent, 3-(methylsulfonyl)propyl acetate (the sulfone).
Q2: Which analytical techniques are most suitable for purity analysis of this compound?
A2: The two most powerful and commonly used techniques are:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for separating volatile impurities and quantifying them based on peak area.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary method for determining purity without the need for reference standards for every impurity.[2][3] It provides structural information that can help identify unknown impurities.
Q3: I am seeing significant peak tailing for my main compound in the GC analysis. What could be the cause?
A3: Peak tailing is a common issue when analyzing active compounds like thioethers.[4] The primary causes include:
-
Active sites in the inlet: The liner, septum, or any glass wool can have active silanol groups that interact with the sulfur atom.
-
Column contamination or degradation: Buildup of non-volatile residues at the head of the column can create active sites.
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Improper column installation: A poor cut of the column or incorrect installation depth can create dead volumes and turbulence.
Q4: Can I use ¹H NMR to determine the purity of my this compound sample?
A4: Yes, quantitative ¹H NMR (qNMR) is an excellent method for purity determination.[5][6] By integrating the signals of the analyte and a certified internal standard of known purity, you can accurately calculate the purity of your compound. This technique is particularly useful as it does not require a reference standard for every potential impurity.
Data Presentation
Table 1: Gas Chromatography (GC) Data
| Compound | Expected Retention Time (min) | Notes |
| Acetic Acid | ~ 3.5 - 4.5 | Early eluting, may require derivatization for better peak shape. |
| 3-(Methylthio)-1-propanol | ~ 8.0 - 9.0 | Potential for peak tailing. |
| This compound | ~ 10.0 - 11.0 | Analyte of interest. |
| 3-(Methylsulfinyl)propyl acetate | ~ 12.5 - 14.0 | Later eluting due to increased polarity. |
Note: Retention times are approximate and will vary depending on the specific GC column, temperature program, and carrier gas flow rate. The data above is a representative example for a non-polar column like a DB-5.
Table 2: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 4.10 | t, J=6.7 Hz | 2H | -O-CH₂- |
| 2.60 | t, J=7.2 Hz | 2H | -S-CH₂- | |
| 2.11 | s | 3H | -S-CH₃ | |
| 2.05 | s | 3H | -C(O)-CH₃ | |
| 1.95 | p, J=6.9 Hz | 2H | -CH₂-CH₂-CH₂- | |
| 3-(Methylthio)-1-propanol | ~3.70 | t | 2H | -CH₂-OH |
| ~2.60 | t | 2H | -S-CH₂- | |
| ~2.12 | s | 3H | -S-CH₃ | |
| ~1.90 | m | 2H | -CH₂-CH₂-CH₂- | |
| Acetic Acid | ~2.10 | s | 3H | -C(O)-CH₃ |
| 3-(Methylsulfinyl)propyl acetate | ~4.25 | m | 2H | -O-CH₂- |
| ~2.80 | m | 2H | -S(O)-CH₂- | |
| ~2.60 | s | 3H | -S(O)-CH₃ | |
| ~2.10 | s | 3H | -C(O)-CH₃ | |
| ~2.20 | m | 2H | -CH₂-CH₂-CH₂- |
Note: Chemical shifts are referenced to TMS at 0.00 ppm and can vary slightly based on concentration and sample matrix.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthetic this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex until the sample is fully dissolved.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
GC-FID Conditions:
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Inlet: Split/Splitless, operated in split mode with a ratio of 50:1.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: FID at 280 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of each peak relative to the total peak area to determine the relative purity.
-
For quantitative analysis, use a calibrated standard of this compound.
-
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthetic this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add approximately 0.75 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
-
-
NMR Acquisition Parameters (400 MHz):
-
Pulse Program: A standard 90° pulse sequence (e.g., zg90).
-
Solvent: CDCl₃.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 8 to 16, depending on the sample concentration.
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, unique signal for both the this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Troubleshooting Guides
Guide 1: GC Analysis Issues
| Issue | Possible Causes | Recommended Actions |
| Peak Tailing of Analyte | 1. Active sites in the inlet liner. 2. Column contamination. 3. Poor column cut or installation. | 1. Replace the inlet liner with a new, deactivated liner. 2. Trim the first 10-15 cm of the column. 3. Re-cut the column using a ceramic wafer and ensure it is installed at the correct depth. |
| Ghost Peaks | 1. Septum bleed. 2. Carryover from a previous injection. 3. Contaminated carrier gas. | 1. Replace the septum. 2. Run a solvent blank to wash the system. 3. Ensure high-purity carrier gas and check gas traps. |
| Poor Resolution | 1. Inappropriate temperature program. 2. Column overload. 3. Column degradation. | 1. Optimize the temperature ramp rate. 2. Dilute the sample or increase the split ratio. 3. Replace the column. |
| Baseline Drift | 1. Column bleed. 2. Contaminated detector. 3. Leak in the system. | 1. Condition the column. 2. Clean the FID. 3. Perform a leak check. |
Guide 2: NMR Analysis Issues
| Issue | Possible Causes | Recommended Actions |
| Inaccurate Integration | 1. Insufficient relaxation delay (d1). 2. Poor phasing or baseline correction. 3. Overlapping signals. | 1. Increase the relaxation delay (d1) to at least 5 times the longest T1. 2. Manually re-process the spectrum with careful phasing and baseline correction. 3. Choose different, well-resolved signals for integration. |
| Broad Peaks | 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. High sample concentration. | 1. Re-shim the instrument. 2. Filter the sample if particulate matter is present. 3. Dilute the sample. |
| Unexpected Signals | 1. Presence of impurities. 2. Residual solvent from synthesis or workup. 3. Contaminated NMR tube or solvent. | 1. Compare the spectrum to the expected impurity profiles (Table 2). 2. Identify common solvent peaks. 3. Run a blank spectrum of the solvent. |
Visualizations
References
- 1. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
Reducing by-product formation in 3-(methylthio)propyl acetate synthesis
Welcome to the technical support center for the synthesis of 3-(methylthio)propyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are through the esterification of 3-(methylthio)propanol with an acetylating agent. The two primary approaches are:
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Fischer Esterification: This is a classic acid-catalyzed esterification where 3-(methylthio)propanol is reacted with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and water is formed as a by-product.
-
Enzymatic Synthesis: This method employs lipases, such as Candida antarctica lipase B (CALB), to catalyze the esterification. This approach is often more selective and operates under milder conditions, which can help to minimize by-product formation. It is particularly useful when trying to avoid the harsh conditions of acid catalysis.[1][2]
Q2: What are the primary by-products I should be aware of during the synthesis of this compound?
A2: The formation of by-products is a common challenge. The primary by-products to monitor are:
-
Unreacted Starting Materials: Due to the equilibrium nature of Fischer esterification, you will likely have unreacted 3-(methylthio)propanol and acetic acid in your crude product.
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Water: A direct by-product of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials.
-
Oxidation Products: The thioether group in this compound is susceptible to oxidation, which can lead to the formation of 3-(methylsulfinyl)propyl acetate (the sulfoxide) and 3-(methylsulfonyl)propyl acetate (the sulfone). This is more likely to occur under harsh reaction conditions or in the presence of oxidizing agents.
-
Hydrolysis Products: The reverse reaction, hydrolysis of the ester back to 3-(methylthio)propanol and acetic acid, can occur if excess water is present, especially at elevated temperatures.
Q3: How can I minimize the formation of these by-products?
A3: To minimize by-product formation, consider the following strategies:
-
Control of Reaction Equilibrium: In Fischer esterification, using an excess of one reactant (typically the less expensive one, like acetic acid) can drive the equilibrium towards the product. Alternatively, removing water as it forms, for example, by using a Dean-Stark apparatus, is a very effective strategy.
-
Choice of Catalyst: For sensitive substrates, using a milder catalyst or an enzymatic approach can prevent degradation and unwanted side reactions.
-
Reaction Conditions: Use the mildest temperature and reaction time that allow for a reasonable conversion to the desired product. This will help to minimize the formation of oxidation and other degradation by-products.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the thioether.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: Gas chromatography (GC) is a highly effective technique for monitoring the progress of the reaction and determining the purity of the final product.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This method is excellent for quantifying the relative amounts of the starting materials, the product, and volatile by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown by-products by providing structural information from the mass spectrum of each component.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | * Use a molar excess of acetic acid (e.g., 1.5 to 3 equivalents).* Remove water as it is formed using a Dean-Stark trap or molecular sieves.* Increase the reaction time or temperature, but monitor for by-product formation. |
| Hydrolysis of the ester product. | * Ensure efficient removal of water during the reaction.* During workup, use a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid, followed by washing with brine to remove water. | |
| Presence of a significant amount of unreacted 3-(methylthio)propanol | Insufficient amount of acetylating agent or catalyst. | * Increase the molar ratio of acetic acid to the alcohol.* Ensure the catalyst is active and used in the appropriate amount (typically 1-5 mol% for acid catalysts). |
| Formation of oxidized by-products (sulfoxide/sulfone) | Reaction conditions are too harsh (high temperature, prolonged reaction time). | * Lower the reaction temperature.* Reduce the reaction time.* Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Presence of oxidizing impurities. | * Use high-purity starting materials and solvents. | |
| Difficulty in purifying the product | Co-elution of by-products with the main product during chromatography. | * Optimize the GC method (e.g., temperature gradient, column type) for better separation.* For purification, consider fractional distillation under reduced pressure, as the boiling points of the product and by-products may differ significantly. |
Data Presentation
Table 1: Hypothetical Product Distribution in Fischer Esterification under Various Conditions
| Catalyst (mol%) | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | This compound Yield (%) | Unreacted Alcohol (%) | Oxidized By-products (%) |
| H₂SO₄ (2%) | 1:1.5 | 80 | 4 | 75 | 20 | <1 |
| H₂SO₄ (2%) | 1:3 | 80 | 4 | 85 | 10 | <1 |
| p-TsOH (5%) | 1:1.5 | 100 (with Dean-Stark) | 6 | 90 | 5 | <2 |
| H₂SO₄ (5%) | 1:2 | 120 | 8 | 80 | 5 | 10 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends in product distribution based on changes in reaction conditions.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a representative method for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylthio)propanol (10.6 g, 0.1 mol) and glacial acetic acid (9.0 g, 0.15 mol, 1.5 equiv).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL, ~0.9 g, ~0.009 mol, 9 mol%) to the stirred reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-FID.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Protocol 2: GC-FID Analysis of Reaction Mixture
This protocol provides a general method for analyzing the reaction mixture to determine the relative amounts of reactants, product, and by-products.
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the reaction mixture in a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane) in a GC vial.
-
GC Conditions:
-
Instrument: Agilent 7890B GC with FID or equivalent.
-
Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: Identify the peaks corresponding to 3-(methylthio)propanol, acetic acid, and this compound based on their retention times, which should be determined by injecting pure standards. The relative peak areas can be used to estimate the conversion and the purity of the product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Optimizing Fermentation for 3-(Methylthio)propyl Acetate (MTPA) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the production of 3-(methylthio)propyl acetate (MTPA) through yeast fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTPA) and what is its biochemical origin in yeast?
A1: this compound (MTPA), also known as methionyl acetate, is an important sulfur-containing flavor compound found in many foods and beverages, contributing to savory and fruity aromas.[1][2] In yeast, MTPA is synthesized in a two-step process. First, its precursor, 3-(methylthio)-1-propanol (methionol), is produced from L-methionine via the Ehrlich pathway.[1][3] Subsequently, methionol is esterified to form MTPA through the action of an alcohol acetyltransferase (AATase).[1][4]
Q2: Which yeast species are effective producers of MTPA or its precursor, methionol?
A2: Several yeast species have been identified and optimized for this purpose. Saccharomyces cerevisiae is a commonly used and well-studied species for producing both methionol and MTPA.[1][5] Other high-yield natural strains that have been isolated and characterized include Hyphopichia burtonii, Saccharomycopsis fibuligera, and Kluyveromyces lactis.[3][6][7]
Q3: What is the primary enzyme responsible for converting methionol to MTPA?
A3: The conversion of the alcohol precursor (methionol) to its acetate ester (MTPA) is catalyzed by alcohol acetyltransferase (AATase).[1][8] In Saccharomyces cerevisiae, the ATF1 gene encodes the most significant AATase responsible for this activity.[1][8] Overexpression of the ATF1 gene has been shown to dramatically increase the yield of MTPA.[1]
Q4: What are the critical fermentation parameters that influence MTPA yield?
A4: The production of MTPA is highly sensitive to several fermentation conditions. Key parameters that require optimization include the concentrations of the carbon source (e.g., glucose), nitrogen source (e.g., yeast extract), and the essential precursor L-methionine.[3][9] Physical parameters such as temperature, initial pH, shaking speed (aeration), and fermentation time also play a crucial role in maximizing yield.[5][6]
Q5: Why is the L-methionine concentration a critical factor?
A5: L-methionine is the essential precursor for the biosynthesis of methionol via the Ehrlich pathway; without it, production is negligible.[3][10] However, an excessively high concentration of L-methionine can be inhibitory to yeast growth and metabolism, potentially leading to the formation of undesired by-products and a decrease in overall yield.[10] Therefore, optimizing its concentration is a crucial step.
Troubleshooting Guide
Q1: My fermentation is producing the precursor, 3-(methylthio)-1-propanol (methionol), but very little or no MTPA. What is the likely cause?
A1: This issue points to inefficient esterification of methionol.
-
Low Alcohol Acetyltransferase (AATase) Activity: The native AATase activity in your yeast strain may be insufficient. The expression of the ATF1 gene, which encodes AATase, can be repressed by factors like high oxygen levels or the presence of unsaturated fatty acids.[8]
-
Sub-optimal Conditions for AATase: The pH and temperature of your fermentation may favor methionol production but not the subsequent enzymatic conversion to MTPA.
-
Troubleshooting Steps:
-
Consider genetic engineering: Overexpress the ATF1 gene, for instance, under a strong constitutive promoter like TDH3, to significantly boost AATase activity.[1]
-
Optimize aeration: Reduce the shaking speed or use a sealed fermenter, as high oxygen can repress ATF1 transcription.[8]
-
Adjust media composition: Ensure the medium is not supplemented with excessive unsaturated fatty acids.
-
Q2: The overall yield of both methionol and MTPA is very low. How can I improve it?
A2: Low yield of both compounds suggests a problem earlier in the biosynthetic pathway or with the overall health of the culture.
-
Sub-optimal Fermentation Conditions: One or more key parameters (pH, temperature, glucose, nitrogen, L-methionine) are likely not in the optimal range for your specific yeast strain.
-
Precursor Limitation: The concentration of L-methionine may be too low.[3][10]
-
Inhibition: The concentration of glucose or L-methionine may be too high, causing substrate inhibition.[10] Methionol and MTPA themselves can be toxic and inhibit growth at high concentrations (>5 g/L and >2 g/L, respectively).[1]
-
Troubleshooting Steps:
-
Perform a systematic optimization of fermentation conditions. Use a single-factor design to identify the general range for each parameter (see Protocol 2).[3]
-
Follow up with statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) to fine-tune the interactions between the most significant factors.[5][6]
-
Review the concentrations of key media components. Compare them against optimized values in the literature (see Table 1). Ensure L-methionine is present in a non-inhibitory concentration (typically 3-6 g/L).[3][5][6]
-
Q3: I am observing significant batch-to-batch variability in my MTPA production. What could be the cause?
A3: High variability often stems from inconsistent starting conditions.
-
Inoculum Quality: The age, size, or metabolic state of the yeast inoculum may differ between experiments.
-
Media Preparation: Minor inconsistencies in media pH or component concentrations can lead to different outcomes.
-
Physical Parameters: Fluctuations in incubator temperature or shaking speed can significantly impact yeast metabolism and enzyme activity.
-
Troubleshooting Steps:
-
Standardize your inoculation protocol. Use a consistent volume of a pre-culture grown for a fixed time to a specific cell density.
-
Prepare a large batch of fermentation medium to be used across multiple experiments to eliminate variation in media composition.
-
Calibrate and monitor your equipment (incubator, shaker, pH meter) regularly to ensure consistent operating conditions.
-
Q4: My yeast culture shows poor growth or dies off early in the fermentation.
A4: This indicates a toxic or inhibitory environment.
-
Component Toxicity: As mentioned, high concentrations of L-methionine, the product MTPA, or its precursor methionol can be toxic to yeast.[1][10]
-
Incorrect Osmotic Pressure or pH: Extreme pH values or very high concentrations of salts or sugars can stress the cells.
-
Contamination: Bacterial or fungal contamination can outcompete the yeast or produce inhibitory substances.
-
Troubleshooting Steps:
-
Check the initial concentrations of all media components, particularly L-methionine.
-
Verify the initial pH of the medium after autoclaving.
-
Implement a fed-batch strategy for glucose and L-methionine to keep their concentrations below inhibitory levels.[1]
-
Always check culture purity by microscopy and plating on selective media. Use strict aseptic techniques.
-
Data Presentation
Table 1: Optimized Fermentation Conditions for 3-Methylthio-1-propanol (Methionol) Production in Different Yeast Strains
| Parameter | S. cerevisiae Y03401[5] | H. burtonii YHM-G[3] | S. fibuligera Y1402[6] |
| Glucose (g/L) | 60 | 42.7 | 40 |
| Yeast Extract (g/L) | 0.8 | 0.9 | 0.63 |
| L-Methionine (g/L) | 3.8 | 6 | 5 |
| Initial pH | 4.0 | 6.0 | 5.3 |
| Temperature (°C) | 26 | 28 | 32 |
| Shaking Speed (rpm) | 150 | 210 | 210 |
| Inoculum Size (%) | 1.6 | 0.5 | 0.8 |
| Fermentation Time (h) | 63 | 48 | 54 |
| Liquid Volume (mL/flask) | 50/250 | 50/250 | 25/250 |
| Reported Yield (g/L) | 3.66 | 3.16 | 4.03 |
Note: The yields reported are for the precursor 3-methylthio-1-propanol. MTPA yield is dependent on subsequent AATase activity.
Pathways and Workflows
Caption: Biosynthesis of MTPA from L-methionine via the Ehrlich pathway and subsequent esterification.
Caption: A typical statistical workflow for optimizing fermentation parameters.
Experimental Protocols
Protocol 1: General Batch Fermentation for MTPA Production
This protocol provides a baseline for initiating MTPA production experiments.
-
Media Preparation:
-
Prepare the fermentation medium based on literature values (e.g., from Table 1). A typical starting medium per liter might contain: 40 g glucose, 0.8 g yeast extract, 4 g L-methionine, 8 g KH₂PO₄, 6 g K₂HPO₄, and 2 g NaCl.[3][10]
-
Adjust the initial pH to the desired value (e.g., 5.0) using HCl or NaOH before autoclaving.[10]
-
Autoclave the medium at 121°C for 20 minutes. Note: Some components like L-methionine can be filter-sterilized and added post-autoclaving to prevent degradation.
-
-
Inoculum Preparation:
-
Fermentation:
-
Inoculate the sterile fermentation medium with the pre-culture to a final concentration of 1-2% (v/v).[5][7]
-
Incubate the flasks under the desired conditions (e.g., 28°C, 200 rpm) for the specified duration (e.g., 48-72 hours).[3][5]
-
Withdraw samples aseptically at regular intervals to monitor cell growth (OD₆₀₀) and product concentration.
-
Protocol 2: Statistical Optimization using Plackett-Burman and RSM
This protocol outlines a workflow to efficiently optimize multiple fermentation parameters.[6][9]
-
Single-Factor Experiments (Optional but Recommended):
-
Vary one factor at a time (e.g., temperature: 22, 26, 30, 34, 38°C) while keeping all other factors constant to determine a preliminary optimal range for each.[10]
-
-
Plackett-Burman Design (PBD) - Factor Screening:
-
Select the most influential factors (e.g., 7-9 variables like glucose, L-methionine, pH, temperature, etc.) identified from literature or single-factor experiments.[9]
-
Use statistical software to generate a PBD matrix. Each factor is tested at a high (+1) and a low (-1) level.
-
Run the experiments as defined by the matrix and measure the MTPA yield for each run.
-
Analyze the results to identify the factors with the most significant positive or negative effects on production.
-
-
Response Surface Methodology (RSM) - Optimization:
-
Select the top 3-4 most significant factors identified from the PBD.
-
Design an RSM experiment, such as a Box-Behnken or Central Composite Design. This will involve testing each factor at three or five levels.
-
Perform the experiments and measure the MTPA yield.
-
Use the results to fit a second-order polynomial equation and generate response surface plots. This model will predict the optimal levels for each factor to achieve maximum MTPA yield.[5]
-
Protocol 3: Quantification of MTPA by Gas Chromatography (GC)
This protocol describes a general method for analyzing MTPA concentration in the fermentation broth.
-
Sample Preparation:
-
Centrifuge the fermentation sample (e.g., 5 mL) at high speed (e.g., 13,000 x g) for 5 minutes to pellet the yeast cells.[7]
-
Collect the supernatant for extraction.
-
Perform a liquid-liquid extraction. Add an equal volume of a non-polar solvent (e.g., ethyl acetate or dichloromethane) to the supernatant.
-
Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.
-
Carefully collect the organic (top) layer, which now contains the MTPA. An internal standard can be added before extraction for more accurate quantification.
-
Dehydrate the organic phase by passing it through anhydrous sodium sulfate.
-
-
GC Analysis:
-
Inject 1-2 µL of the prepared sample into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]
-
Use a suitable capillary column, such as one with a polyethylene glycol phase (e.g., CP-WAX 52 CB).[11]
-
Set up a temperature program for the oven to separate the compounds of interest. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 230°C.
-
Identify the MTPA peak by comparing its retention time to that of a pure standard.
-
Quantify the concentration by creating a standard curve with known concentrations of MTPA.
-
References
- 1. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 3. Screening of Yeasts Isolated from Baijiu Environments for Producing 3-Methylthio-1-propanol and Optimizing Production Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of a Saccharomyces cerevisiae Strain with High 3-Methylthio-1-Propanol Yield and Optimization of Its Fermentation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of a Saccharomyces cerevisiae Strain with High 3-Methylthio-1-Propanol Yield and Optimization of Its Fermentation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of production and control of acetate esters in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Optimal Separation of Sulfur Compounds in Gas Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatographic analysis of sulfur compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for sulfur compound analysis?
A1: The most crucial factor is the inertness of the entire sample flow path, including the column.[1][2][3] Sulfur compounds, particularly hydrogen sulfide (H₂S), carbonyl sulfide (COS), and mercaptans, are highly reactive and can be easily adsorbed by active sites in the GC system.[1][3] This adsorption leads to poor peak shapes (tailing), reduced sensitivity, and inaccurate quantification.[1] Therefore, selecting a column specifically deactivated for sulfur analysis is paramount.
Q2: What are the main types of GC columns used for sulfur analysis, and when should I use them?
A2: The primary types are Wall-Coated Open Tubular (WCOT), Porous Layer Open Tubular (PLOT), and packed/micropacked columns.
-
WCOT Columns: These columns, especially those with thick films of methyl silicone stationary phases like Rtx-1 or DB-Sulfur SCD, are effective for separating a range of low molecular weight sulfur compounds.[2] They are a good choice for general-purpose sulfur speciation in matrices like natural gas.[2]
-
PLOT Columns: These columns have a solid adsorbent as the stationary phase and offer unique selectivity, which can be advantageous for separating volatile sulfur compounds from hydrocarbon matrices.[2] For instance, an Rt-U-BOND column can provide excellent separation of H₂S and COS from ethane and propane.[2] PLOT columns are particularly useful for analyzing trace sulfur gases in ethylene and propylene.[2]
-
Packed/Micropacked Columns: These columns, such as the Rt-XLSulfur, are robust and can handle larger sample volumes, which is beneficial for trace-level analysis.[3][4] They are designed with highly inert packing material and tubing to ensure accurate analysis of reactive sulfurs at low ppb levels.[4][5]
Q3: How do I choose the right stationary phase for my sulfur analysis?
A3: The choice of stationary phase depends on the principle of "like dissolves like."[6]
-
Non-polar phases (e.g., 100% dimethylpolysiloxane) are suitable for separating non-polar sulfur compounds and often elute compounds in order of their boiling points.[6]
-
Polar phases are better for retaining and separating polar sulfur compounds like mercaptans and thiols.[6][7]
-
Porous polymers in PLOT columns offer separation based on size exclusion and adsorption, providing unique selectivity for volatile sulfur compounds relative to hydrocarbons.[2]
Q4: I'm analyzing trace levels of sulfur compounds. What considerations are important?
A4: For trace-level analysis (ppb levels), several factors are critical:
-
System Inertness: The entire sample path, from the sample cylinder to the detector, must be inert. Using specially treated tubing and components (e.g., Sulfinert®) is highly recommended to prevent analyte loss.[1]
-
Column Choice: Columns specifically designed for trace sulfur analysis, such as the Agilent J&W Select Low Sulfur PLOT column or the Restek Rt-XLSulfur packed column, are recommended due to their high inertness and optimized selectivity.[5][8]
-
Detector: A sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is essential for achieving the required sensitivity and selectivity.[1]
-
Priming: It may be necessary to "prime" the system by injecting a higher concentration standard to saturate any active sites before analyzing low-level samples.[9]
Q5: What is "hydrocarbon quenching," and how can I avoid it?
A5: Hydrocarbon quenching is a phenomenon that occurs with Flame Photometric Detectors (FPD) and Pulsed Flame Photometric Detectors (PFPD) when a large amount of a hydrocarbon co-elutes with a sulfur compound.[1][10][11][12] The hydrocarbon matrix can suppress the signal of the sulfur analyte, leading to inaccurate (lower) quantitative results.[1][12] To mitigate quenching:
-
Chromatographic Separation: The most effective solution is to achieve good chromatographic separation of the sulfur compounds from the hydrocarbon matrix. This can be accomplished by optimizing the column and GC method parameters.[1]
-
Detector Choice: A Sulfur Chemiluminescence Detector (SCD) is not susceptible to hydrocarbon quenching and provides a more linear and equimolar response, making it a better choice for complex hydrocarbon matrices.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing Peaks)
Possible Causes:
-
Active Sites in the System: Reactive sulfur compounds are adsorbing to active sites in the injection port, column, or transfer lines.[1][13]
-
Improper Column Installation: The column may be cut unevenly or installed incorrectly in the inlet or detector.[13]
-
Column Contamination: The front of the column may be contaminated with non-volatile matrix components.[13]
-
Inappropriate Stationary Phase: The column's stationary phase may not be suitable for the polarity of the sulfur compounds being analyzed.
Solutions:
-
Use an Inert Flow Path: Ensure all components in the sample path are deactivated for sulfur analysis.
-
Proper Column Maintenance: Trim 10-20 cm from the front of the column to remove contaminants.[13] Ensure the column is cut squarely and installed according to the manufacturer's instructions.[13]
-
Use a Guard Column: A deactivated guard column can help protect the analytical column from contamination.
-
Select an Appropriate Column: Use a column specifically designed and tested for the analysis of active sulfur compounds.
References
- 1. silcotek.com [silcotek.com]
- 2. restek.com [restek.com]
- 3. Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams [restek.com]
- 4. Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column [restek.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. Analysis of Sulfur Compound in Gasoline by GC-FPD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 12. gcms.cz [gcms.cz]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Comparative Guide to the Quantification of 3-(Methylthio)propyl Acetate: A Validation of GC-MS Methodologies
For researchers, scientists, and professionals in drug development, the precise quantification of volatile and semi-volatile compounds is critical for product quality and safety. 3-(Methylthio)propyl acetate, a key aroma and flavor compound, requires robust analytical methods for its accurate measurement. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound against alternative analytical techniques. This comparison is supported by established experimental data for related volatile sulfur and acetate compounds, providing a framework for method validation.
GC-MS Method Performance
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the separation, identification, and quantification of volatile compounds like this compound.[1] The validation of a GC-MS method typically involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[2]
For the analysis of volatile sulfur compounds and acetates, GC-MS methods have demonstrated excellent performance. For instance, a validated Stir Bar Sorptive Extraction (SBSE)-GC-MS method for various volatile sulfur compounds in wine distillates showed good correlation coefficients (r² > 0.991) in the calibration curves.[3] Similarly, a GC-MS method for acetate analysis based on alkylation reported a wide linear range of quantification (2–2000 μM) and high reproducibility with a relative standard deviation (RSD) of less than 10%.[4]
Table 1: Typical Performance Characteristics of GC-MS Methods for Volatile Sulfur and Acetate Compounds
| Parameter | Typical Performance Range | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | pg/mL to ng/mL | [5] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL | [6] |
| Accuracy (% Recovery) | 80 - 120% | [2] |
| Precision (% RSD) | < 15% | [3][4] |
Alternative Analytical Methods
While GC-MS is a powerful tool, other analytical techniques can also be employed for the quantification of this compound and related compounds.
-
Gas Chromatography with other detectors:
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile compounds. While direct analysis of this compound is possible, HPLC may offer lower sensitivity compared to GC-MS without derivatization.[5]
Table 2: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and polarity, detection based on mass-to-charge ratio.[1] | High sensitivity and selectivity, provides structural information.[5] | May require derivatization for non-volatile compounds.[5] |
| GC-SCD/FPD/PFPD | Separation similar to GC-MS, with sulfur-specific detection.[7][8][9] | Highly selective for sulfur compounds, reducing matrix interference.[7] | Does not provide mass spectral data for compound identification. |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Suitable for non-volatile and thermally labile compounds.[5] | Lower sensitivity for volatile compounds without derivatization.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and GC-MS analysis adaptable for this compound.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds from various matrices.[10]
-
Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, dilution may be necessary to reduce matrix effects, particularly from high ethanol content.[10] The addition of salt (e.g., 20% w/v NaCl) can improve the extraction efficiency of volatile compounds.[10]
-
Extraction: Equilibrate the sample at a specific temperature (e.g., 35°C) for a set time (e.g., 30 minutes).[10] Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial to adsorb the analytes.[10]
-
Desorption: Retract the fiber and introduce it into the GC injector, where the analytes are thermally desorbed onto the analytical column.
Caption: HS-SPME-GC-MS Workflow.
GC-MS Analysis Protocol
The following is a general GC-MS protocol that can be optimized for the analysis of this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polar column is suitable, such as a DB-5ms or ZB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][5]
-
Injector Temperature: 250°C.[5]
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.[1][5]
-
Oven Temperature Program: An initial temperature of 40-70°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 250-280°C.[1][5]
-
-
Mass Spectrometer (MS) Conditions:
Caption: GC-MS Analytical Workflow.
Conclusion
The validation of a GC-MS method for the quantification of this compound is a critical step in ensuring data quality and reliability. By adapting established protocols for similar volatile sulfur and acetate compounds, a robust and accurate method can be developed. While alternative techniques like GC with sulfur-specific detectors and HPLC exist, GC-MS offers a superior combination of sensitivity, selectivity, and structural confirmation, making it the preferred method for the comprehensive analysis of this important flavor and aroma compound. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the development and validation of their analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. cetjournal.it [cetjournal.it]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Flavor Profiles of 3-(Methylthio)propyl Acetate and Methionol
A detailed comparative analysis of 3-(Methylthio)propyl acetate and methionol reveals distinct flavor profiles, with the former characterized by its fruity and sweet notes and the latter by its savory and sulfurous characteristics. This guide provides a comprehensive overview of their sensory attributes, supported by available data, and outlines the experimental protocols used for their evaluation. The biosynthetic origin of these compounds is also illustrated.
Flavor Profile Comparison
This compound and methionol, while structurally related, offer contrasting sensory experiences. This compound is generally described as having a more complex profile that balances fruity, sweet, and savory notes. In contrast, methionol presents a flavor profile dominated by savory, sulfurous, and cooked vegetable characteristics. A direct comparison notes that this compound is decidedly "more sweet, more fruity than Methionol"[1].
Table 1: Comparative Summary of Flavor Descriptors
| Flavor Attribute | This compound | Methionol |
| Primary Notes | Fruity, Tropical, Sweet, Slightly Savory[1][2] | Savory, Sulfurous, Meaty, Onion-like[3][4] |
| Secondary Notes | Passionfruit, Guava, Herbal, Mushroom, Cabbage, Asparagus, Potato[2][5] | Cooked Vegetable, Potato-like[4][6] |
| Odor Threshold | 30 ppb in water[7] | 0.5 µg/L in synthetic wine (for its oxidation product, methional)[8] |
Quantitative Sensory Data
While extensive quantitative descriptive analysis data for a direct side-by-side comparison of these two compounds is limited in publicly available literature, the distinct flavor profiles are well-established through their applications in the food and fragrance industries. This compound is utilized to impart ripe fruit and vegetable notes in products like cheese, as well as in soups and sauces at concentrations of 1-5 ppm[1]. Methionol is a recognized aroma component in numerous fermented foods and beverages, including wine and cheese, contributing to their characteristic savory notes[4][9].
Experimental Protocols
The evaluation of the flavor profiles of sulfur-containing compounds like this compound and methionol involves a combination of sensory and instrumental analysis.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a standard method used to generate detailed sensory profiles of flavor compounds.
Objective: To identify, describe, and quantify the sensory attributes of this compound and methionol.
Procedure:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas and flavors. Panelists undergo extensive training to develop a standardized vocabulary (lexicon) to describe the sensory attributes of the two compounds. Reference standards for each descriptor are provided to ensure calibration among panelists.
-
Sample Preparation: Solutions of this compound and methionol are prepared in a neutral solvent, such as water or mineral oil, at concentrations above their respective odor thresholds. Samples are presented in coded, identical containers to blind the panelists.
-
Evaluation: Panelists evaluate the samples individually in controlled sensory booths. They rate the intensity of each identified attribute on a numerical scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a quantitative sensory profile for each compound. This allows for a direct comparison of the intensity of shared and unique flavor notes.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.
Objective: To separate and identify the specific volatile compounds responsible for the characteristic aromas of this compound and methionol.
Procedure:
-
Sample Injection: A solution of the compound is injected into a gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and chemical properties as they pass through a chromatographic column.
-
Detection: The effluent from the column is split. One portion is directed to a chemical detector (such as a mass spectrometer for identification), and the other portion is directed to a sniffing port.
-
Olfactory Evaluation: A trained panelist (or panel) sniffs the effluent at the sniffing port and records the perceived aroma, its intensity, and the time at which it is detected.
-
Data Correlation: The olfactory data is correlated with the instrumental data to identify the specific compounds responsible for each perceived aroma.
Biosynthesis and Flavor Perception Pathways
Biosynthesis via the Ehrlich Pathway
Both methionol and its acetate ester, this compound, are naturally produced by yeast during fermentation from the amino acid methionine via the Ehrlich pathway[9][10][11]. This metabolic pathway involves a series of enzymatic reactions that convert amino acids into higher alcohols (fusel alcohols) and their corresponding esters.
Caption: Biosynthesis of Methionol and this compound via the Ehrlich Pathway.
Olfactory Signaling Pathway
The perception of flavor compounds like this compound and methionol is initiated by their interaction with olfactory receptors in the nasal cavity. While the specific receptors for these two molecules have not been definitively identified, the general mechanism of olfactory signal transduction is well understood. Recent research has indicated that metal ions, such as copper, may play a role in the detection of sulfur-containing odorants by specific olfactory receptors[12][13][14].
References
- 1. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 2. nbinno.com [nbinno.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. Clues about the role of methional as character impact odorant of some oxidized wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
Sensory comparison of 3-(Methylthio)propyl acetate and methyl 3-(methylthio)propionate
A comparative analysis of the sensory profiles of two closely related sulfur-containing flavor compounds, 3-(Methylthio)propyl acetate and methyl 3-(methylthio)propionate, reveals distinct nuances in their aroma and taste characteristics. This guide provides a detailed comparison of their sensory attributes, supported by available data and standardized experimental protocols, to aid researchers, scientists, and drug development professionals in the selection and application of these compounds.
While both this compound and methyl 3-(methylthio)propionate share a sulfur-containing backbone and contribute to the flavor profiles of various fruits and food products, their sensory perceptions differ significantly due to their distinct ester functional groups. These differences are critical in the formulation of food and beverage products, as well as in the development of pharmaceuticals where taste masking and palatability are paramount.
Sensory Profile Comparison
The sensory attributes of this compound and methyl 3-(methylthio)propionate have been characterized through various organoleptic studies. A summary of their distinct and overlapping sensory descriptors is presented below.
| Sensory Attribute | This compound | Methyl 3-(methylthio)propionate |
| Odor Descriptors | Fruity, tropical, passionfruit, guava, savory, herbal, mushroom, cabbage, asparagus, potato[1][2] | Tropical, fruity, passion fruit-like, ripe guava, cooked vegetables, sulfuric, sweet, pungent, onion, garlic, pineapple[3][4][5] |
| Taste Descriptors | Fatty, green, contributes to the ripeness of cheese, fruit, and vegetable flavors[2][6] | Sweet pineapple flavor at high dilutions, contributes to tropical and savory notes[5] |
| Odor Threshold | 30 parts per billion (ppb)[7] | Not available in directly comparable units |
Experimental Protocols
The sensory data presented in this guide are typically generated using standardized and validated experimental methodologies. The following are detailed protocols for key experiments used in the sensory evaluation of flavor compounds.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.
Methodology:
-
Sample Preparation: A known concentration of the analyte (this compound or methyl 3-(methylthio)propionate) is dissolved in a suitable solvent (e.g., ethanol or propylene glycol). For complex matrices, a volatile extraction method such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) is employed.
-
Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for flavor analysis (e.g., a polar column like a WAX-type or a non-polar column like a DB-5). The oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and polarity.
-
Olfactometric Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or a flame ionization detector) and a sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor detected.
-
Data Analysis: The olfactometric data is aligned with the chromatographic data to identify the compound responsible for each odor. The intensity of the odor can be quantified using techniques like Aroma Extract Dilution Analysis (AEDA), where serial dilutions of the sample are analyzed until no odor is detected.
Sensory Panel Evaluation
Sensory panel evaluations are used to obtain descriptive and quantitative data on the sensory characteristics of a substance.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe and scale sensory perceptions. Panelists undergo extensive training on the specific aroma and taste attributes relevant to the compounds being tested, using reference standards.
-
Sample Preparation and Presentation: Solutions of this compound and methyl 3-(methylthio)propionate are prepared at various concentrations in a neutral medium (e.g., water, oil, or a simple food base). Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature) in a randomized and blind manner.
-
Sensory Evaluation: Panelists evaluate the samples and rate the intensity of each sensory attribute (e.g., fruity, sulfury, sweet) on a labeled magnitude scale (e.g., a 15-point scale).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the sensory profile of each compound and to identify significant differences between them.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the typical workflow for the sensory comparison of two chemical compounds.
Chemical Structures
The subtle difference in the chemical structures of the two molecules is responsible for their distinct sensory properties. This compound possesses a propyl acetate ester group, while methyl 3-(methylthio)propionate has a methyl propionate ester group.
Caption: Chemical structures of this compound and Methyl 3-(methylthio)propionate.
Conclusion
References
- 1. Standard NF ISO 13301 [boutique.afnor.org]
- 2. famic.go.jp [famic.go.jp]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.astm.org [store.astm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. livewell.ae [livewell.ae]
Comparison of different extraction methods for 3-(Methylthio)propyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various extraction methods for 3-(Methylthio)propyl acetate, a key aroma compound found in various fruits and fermented beverages. Understanding the efficacy and suitability of different extraction techniques is crucial for its isolation for research, analytical, and developmental purposes. While direct comparative studies on this specific ester are limited in publicly available literature, this document compiles information from studies on analogous volatile sulfur compounds and general extraction principles to offer a valuable guide.
Introduction to this compound
This compound is a volatile organic compound that contributes to the characteristic aroma of fruits like pineapple and melon, as well as beverages such as beer and wine.[1] Its chemical structure consists of an acetate ester with a methylthio group, giving it a unique and potent aroma profile. The extraction and analysis of such sulfur-containing esters are of significant interest in the food, beverage, and fragrance industries.
Comparison of Extraction Methods
The selection of an appropriate extraction method depends on the matrix from which the compound is to be extracted (e.g., a solid fruit pulp, a liquid fermentation broth), the desired scale of extraction (analytical vs. preparative), and the required purity of the final extract. This section compares several potential and documented methods for the extraction of this compound and similar volatile compounds.
Table 1: Comparison of Extraction Methods for Volatile Sulfur Esters
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Hydrodistillation | Solvent Extraction |
| Principle | Adsorption of volatile analytes onto a coated fiber from the headspace above the sample. | Separation of volatile compounds by co-distillation with water. | Partitioning of the analyte between the sample matrix and an immiscible solvent. |
| Typical Yield | Analytical scale (ng to µg) | Low to moderate | Moderate to high |
| Purity of Extract | High (when coupled with chromatography) | Moderate (co-extracts other volatile and water-soluble compounds) | Variable (dependent on solvent selectivity and further purification) |
| Extraction Time | Short (15-60 minutes for equilibration) | Moderate to long (hours) | Short to moderate |
| Solvent Consumption | None (solvent-free technique) | Low (water) | High |
| Energy Consumption | Low | High (heating required) | Low to moderate (depending on subsequent solvent removal) |
| Selectivity | High (dependent on fiber coating) | Low to moderate | Moderate (dependent on solvent polarity) |
| Suitability | Analytical quantification, aroma profiling | Isolation of essential oils from plant material | Preparative scale extraction from liquid or solid matrices |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used technique for the analysis of volatile and semi-volatile organic compounds in various matrices, including food and beverages.[2][3][4] It is a solvent-free method that combines sampling, extraction, and concentration into a single step.
Experimental Protocol (Generalised from literature on pineapple and beer analysis):
-
Sample Preparation: A known quantity of the sample (e.g., 5 g of fruit puree or 10 mL of beer) is placed in a headspace vial. For solid samples, the addition of a salt solution (e.g., NaCl) can improve the release of volatile compounds.
-
Extraction: The vial is sealed and placed in a thermostatted bath (e.g., at 60°C) with agitation for a defined period to allow for equilibration of the volatile compounds in the headspace.[3] An SPME fiber with a suitable coating (e.g., Carboxen/PDMS) is then exposed to the headspace for a specific time (e.g., 30 minutes) to adsorb the analytes.[3]
-
Desorption and Analysis: The fiber is withdrawn and inserted into the injector port of a gas chromatograph (GC) where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation and detection by a mass spectrometer (MS) or other suitable detectors.
Hydrodistillation
Hydrodistillation is a traditional method for extracting volatile compounds, particularly essential oils, from plant materials.[5]
Experimental Protocol (Adapted from pineapple residue analysis):
-
Sample Preparation: The sample material (e.g., pineapple peel and core) is macerated and placed in a distillation flask with a sufficient amount of water.
-
Distillation: The flask is heated to boil the water. The resulting steam carries the volatile compounds out of the sample.
-
Condensation and Collection: The steam-volatile compound mixture is passed through a condenser. The condensed liquid, consisting of an aqueous phase and an essential oil phase, is collected in a receiving vessel.
-
Separation: The this compound, being sparingly soluble in water, would be present in the organic phase, which can be separated from the aqueous phase. Further drying and purification steps may be necessary.
Solvent Extraction
Solvent extraction is a common method for isolating organic compounds from solid or liquid samples based on their differential solubility in a particular solvent.
Experimental Protocol (Hypothetical for this compound):
-
Sample Preparation: The sample (e.g., fruit pulp or fermentation broth) is homogenized.
-
Extraction: An appropriate organic solvent (e.g., dichloromethane or diethyl ether) is added to the sample in a separatory funnel (for liquid samples) or a flask (for solid samples). The mixture is agitated vigorously to ensure intimate contact between the sample and the solvent.
-
Phase Separation: For liquid-liquid extraction, the immiscible layers are allowed to separate, and the organic layer containing the extracted compounds is collected. For solid-liquid extraction, the solid material is filtered off, and the solvent extract is collected.
-
Solvent Removal and Purification: The solvent is removed from the extract, typically by rotary evaporation. The crude extract can then be further purified by techniques such as column chromatography to isolate the this compound.
Visualizing the Workflow and Relationships
The following diagrams illustrate the general workflow for extraction and a logical comparison of the methods.
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Logical comparison of key features for different extraction methods.
Conclusion
The choice of extraction method for this compound is highly dependent on the intended application. For analytical purposes, such as aroma profiling and quantification in complex matrices, HS-SPME is a superior choice due to its high sensitivity, selectivity, and solvent-free nature. For preparative scale isolation, particularly from natural plant materials, hydrodistillation or solvent extraction are more suitable. Hydrodistillation is a classic method for obtaining essential oils, while solvent extraction offers versatility for both liquid and solid samples and can provide higher yields, though it requires subsequent purification steps and involves the use of organic solvents. Further research is needed to develop and optimize extraction protocols specifically for this compound to improve efficiency and yield for various applications.
References
- 1. Pineapple processing waste (PPW): bioactive compounds, their extraction, and utilisation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 固相マイクロ抽出(SPME) [sigmaaldrich.com]
- 3. Evaluation of different Saccharomyces cerevisiae strains on the profile of volatile compounds in pineapple wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Validating Sensory Panels for Sulfur-Containing Flavor Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate evaluation of sulfur-containing flavor compounds is paramount. These compounds, often potent even at trace levels, can significantly impact the sensory profile of food, beverages, and pharmaceuticals. This guide provides a comprehensive comparison of sensory panel validation with instrumental methods, supported by experimental data and detailed protocols, to ensure the reliability and accuracy of sensory evaluations.
Sulfur compounds are notorious for their low odor thresholds and their ability to impart both desirable and undesirable aromas.[1][2] Therefore, a rigorously validated sensory panel is an indispensable tool for quality control, product development, and research. This guide outlines the key methodologies for validating a sensory panel and compares its performance with Gas Chromatography-Olfactometry (GC-O), a widely used instrumental technique.
Comparative Analysis: Sensory Panel vs. Instrumental Methods
While instrumental techniques like GC-O provide objective identification and quantification of volatile compounds, a trained sensory panel offers the invaluable human perception of aroma and flavor, including the nuances of complex mixtures and potential synergistic or masking effects.[3] A comprehensive approach often involves leveraging both methods.
Table 1: Comparison of Sensory Panel and GC-O for the Evaluation of Sulfur Compounds
| Feature | Sensory Panel | Gas Chromatography-Olfactometry (GC-O) |
| Principle of Detection | Human olfactory system | Chemical detectors (e.g., Mass Spectrometry, Flame Photometric Detector) paired with human nose |
| Output | Descriptive aroma profiles, intensity ratings, detection/recognition thresholds | Identification and quantification of volatile compounds, odor activity values |
| Strengths | - Direct measure of human perception- Evaluation of complex aroma interactions- Detection of odors below instrumental limits | - Objective and quantifiable- High throughput- Identification of specific chemical structures |
| Limitations | - Potential for panelist fatigue and bias- Requires extensive training and validation- Subjective in nature | - May not detect all odor-active compounds- Does not capture complex sensory interactions- Can be expensive |
| Repeatability & Reproducibility | Dependent on panelist training, performance monitoring, and standardized protocols | Generally high for quantitative measurements |
Quantitative Sensory Data: Odor Thresholds of Common Sulfur Compounds
A critical aspect of sensory panel validation is determining the detection and recognition thresholds for target compounds. This data provides a baseline for panelist sensitivity and performance. The following table summarizes odor thresholds for several key sulfur-containing compounds as determined by sensory panels.
Table 2: Odor Detection and Recognition Thresholds of Selected Sulfur Compounds in Water
| Compound | Odor Detection Threshold (µg/L) | Recognition Threshold (µg/L) | Aroma Descriptors |
| Dimethyl Sulfide | 0.3 - 25 | 1.0 - 50 | Cooked cabbage, canned corn, truffle[4][5] |
| Dimethyl Disulfide | 0.2 - 29 | 0.5 - 60 | Cabbage, garlic, putrid[4] |
| Diethyl Sulfide | 0.92 | - | Garlic-like, rubbery[4] |
| Diethyl Disulfide | 4.3 | - | Garlic, onion[4] |
| Ethanethiol | 1.1 | - | Onion, rubbery, natural gas[4] |
| Methional | 0.2 | 0.5 | Cooked potato, savory, brothy[4] |
| 2-Furfurylthiol | 0.005 | 0.01 - 0.5 | Roasted coffee, smoky[3] |
| 3-Methyl-2-butene-1-thiol | 0.00004 | 0.0001 | Skunky, beer-like[4] |
Note: Threshold values can vary depending on the matrix (e.g., water, wine, beer) and the sensory methodology used.
Experimental Protocols for Sensory Panel Validation
A robustly validated sensory panel is built upon a foundation of meticulous experimental protocols for panelist selection, training, and ongoing performance monitoring.
Panelist Selection
The initial step involves screening potential panelists for their sensory acuity and ability to describe aromas.
-
Objective: To select individuals with a good sense of smell and the ability to articulate sensory experiences.
-
Methodology:
-
Recruitment: Recruit a pool of candidates with no known olfactory disorders.
-
Screening Tests:
-
Odor Detection Test: Present a series of diluted odorants (including key sulfur compounds) and blanks to assess the candidate's ability to detect odors at low concentrations.
-
Odor Recognition Test: Provide a set of common odorants and ask candidates to identify them from a list of descriptors.
-
Ranking Test: Ask candidates to rank a series of solutions with varying concentrations of a specific sulfur compound in order of intensity.
-
-
Selection Criteria: Select candidates who consistently demonstrate high accuracy in detection and recognition and can reliably rank intensities.
-
Panelist Training
Selected panelists undergo intensive training to develop a common language for describing sulfur aromas and to calibrate their intensity ratings.
-
Objective: To familiarize panelists with key sulfur-containing flavor compounds and to standardize their evaluation techniques.
-
Methodology:
-
Reference Standards: Prepare a comprehensive library of reference standards for various sulfur aromas (e.g., "cooked cabbage," "garlic," "rubbery," "skunky").
-
Descriptor Generation: Through group sessions, the panel develops a consensus-based lexicon of descriptive terms for the target sulfur compounds.
-
Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-point scale) to rate the strength of each perceived aroma. Calibration is achieved by providing reference samples at defined intensity levels.
-
Practice Sessions: Conduct numerous practice sessions with a variety of samples containing different sulfur compounds at varying concentrations.
-
Panel Performance Evaluation
Ongoing monitoring of the panel's performance is crucial to ensure the continued reliability of the sensory data. Key metrics include repeatability and reproducibility.[6][7]
-
Objective: To statistically assess the consistency and reliability of the sensory panel's evaluations over time.
-
Methodology:
-
Repeatability (Intra-individual precision):
-
Present panelists with the same sample, blinded, multiple times within a session.
-
Analyze the variance in their scores for each attribute. A low variance indicates high repeatability.
-
Statistical Analysis: Mean Square Error (MSE) from a two-way ANOVA (Analysis of Variance) with panelist and sample as factors can be used to assess repeatability.[1]
-
-
Reproducibility (Inter-individual precision):
-
Have the entire panel evaluate the same set of samples in multiple sessions.
-
Analyze the variation in scores among panelists for the same sample. High agreement among panelists indicates good reproducibility.
-
Statistical Analysis: The F-value for the panelist effect in a two-way ANOVA can indicate the degree of agreement among panelists. A non-significant F-value suggests good reproducibility.[1] Principal Component Analysis (PCA) can also be used to visualize the agreement between panelists.
-
-
Table 3: Example of Sensory Panel Performance Data for a "Reduced" Off-Flavor in Wine
| Performance Metric | Study/Method | Result | Interpretation |
| Panel Agreement | Interlaboratory Test (Ethanethiol spiked in white wine) | 44% of laboratories correctly identified the "reduced" defect.[6] | Moderate agreement among different sensory panels. |
| Panel Agreement | Interlaboratory Test (Ethanethiol spiked in red wine) | 60% of laboratories correctly identified the "reduced" defect.[6] | Higher agreement in a different wine matrix. |
| Instrumental Repeatability | Purge and Trap GC-SCD for Dimethyl Sulfide in Beer | 10.2% Relative Standard Deviation (%RSD) for 9 replicates.[8] | Provides a benchmark for the expected precision of an instrumental method. |
Visualizing Experimental Workflows
Clear and logical workflows are essential for ensuring consistency in sensory panel validation.
Caption: Workflow for the validation of a sensory panel.
Signaling Pathway for Sulfur Compound Perception
The detection of sulfur compounds by the human olfactory system is a complex process initiated by the binding of an odorant molecule to specific olfactory receptors.
Caption: Simplified signaling pathway for olfactory perception.
Conclusion
The validation of a sensory panel for the evaluation of sulfur-containing flavor compounds is a meticulous process that is essential for generating reliable and actionable sensory data. By implementing standardized protocols for panelist selection, training, and performance monitoring, researchers can establish a highly sensitive and consistent "human instrument." When used in conjunction with instrumental techniques like GC-O, a validated sensory panel provides a comprehensive understanding of the impact of sulfur compounds on the sensory properties of a wide range of products. This integrated approach is critical for ensuring product quality, guiding new product development, and advancing our understanding of flavor chemistry.
References
A Comparative Guide to the Synthesis of 3-(methylthio)propyl acetate: Chemical vs. Biocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chemical and biocatalytic methods for the synthesis of 3-(methylthio)propyl acetate, a valuable compound in the flavor and fragrance industry and a versatile chemical intermediate.[1] The following sections detail the experimental protocols for each method, present a quantitative comparison of their performance, and illustrate the respective workflows.
Introduction
This compound is an acetate ester known for its characteristic aroma and is found in various natural products like pineapple, melon, and beer.[2] Beyond its sensory applications, its dual functionality, featuring both an ester and a thioether group, makes it a crucial intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and material sciences.[1] The synthesis of this compound can be broadly approached through two distinct routes: traditional acid-catalyzed chemical synthesis (Fischer esterification) and modern, enzyme-driven biocatalytic synthesis. This guide aims to provide a comprehensive comparison to aid researchers in selecting the most suitable method for their specific applications.
Experimental Protocols
Chemical Synthesis: Fischer Esterification
The chemical synthesis of this compound is typically achieved through the Fischer esterification of 3-(methylthio)-1-propanol with acetic acid, using a strong acid catalyst.[3] This reversible reaction is often driven to completion by using an excess of one of the reactants or by removing the water byproduct.[4][5][6]
Materials:
-
3-(methylthio)-1-propanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(methylthio)-1-propanol and a 5-fold molar excess of glacial acetic acid.
-
Carefully add the acid catalyst (e.g., 5% w/w of sulfuric acid relative to the alcohol).
-
Heat the mixture to reflux (approximately 100-120°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Biocatalytic Synthesis: Lipase-Catalyzed Esterification
Biocatalytic synthesis offers a greener alternative, employing enzymes under milder conditions. Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, is a highly efficient biocatalyst for this transformation.
Materials:
-
3-(methylthio)-1-propanol
-
Acetic acid or vinyl acetate (as an acyl donor)
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Organic solvent (e.g., n-heptane or solvent-free)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a temperature-controlled shaker flask, combine equimolar amounts of 3-(methylthio)-1-propanol and acetic acid in a suitable organic solvent like n-heptane. Alternatively, the reaction can be performed solvent-free.
-
Add the immobilized lipase (e.g., 10% w/w of the total substrate mass).
-
If using acetic acid, add activated molecular sieves to remove the water byproduct and shift the equilibrium towards the product. This is not necessary if using vinyl acetate.
-
Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation (e.g., 200 rpm) for 1-24 hours.
-
Monitor the conversion of the starting material into the ester by GC.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with the solvent and reused for subsequent batches.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the this compound product. Further purification by distillation may be performed if required.
Data Presentation
The choice between chemical and biocatalytic synthesis often depends on a trade-off between reaction conditions, yield, and sustainability. The following table summarizes key quantitative parameters for both methods based on data from similar esterification reactions.
| Parameter | Chemical Synthesis (Fischer Esterification) | Biocatalytic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH) | Immobilized Lipase (e.g., Candida antarctica lipase B) |
| Typical Yield | 65% (equimolar reactants); up to 97% with a 10-fold excess of alcohol.[7] | Generally high, with conversions often exceeding 95%.[8] |
| Reaction Temperature | 100–120°C (reflux) | Typically 40–60°C.[8] |
| Reaction Time | 4–6 hours | 1–24 hours, with some reactions reaching high conversion in under an hour.[8] |
| Solvent | Often solvent-free (using excess acid) or in a non-polar solvent. | Often in non-polar organic solvents or solvent-free. |
| Byproducts | Water | Water (when using carboxylic acid) or a simple alcohol (when using another ester as acyl donor). |
| Catalyst Reusability | Generally not reusable. | High reusability with immobilized enzymes (up to 10 cycles or more).[9] |
| Environmental Impact | Use of corrosive acids and high temperatures leads to higher energy consumption and waste generation. | Milder reaction conditions and the use of a biodegradable catalyst are considered more environmentally friendly. |
Visualization of Workflows
The following diagrams illustrate the typical experimental workflows for the chemical and biocatalytic synthesis of this compound.
Conclusion
The chemical synthesis of this compound via Fischer esterification is a well-established and relatively rapid method that can achieve high yields, particularly when reaction conditions are optimized. However, it necessitates harsh conditions, including high temperatures and strong acid catalysts, which pose environmental and safety challenges.
In contrast, biocatalytic synthesis using immobilized lipases such as Candida antarctica lipase B offers a more sustainable and selective approach. The milder reaction conditions lead to lower energy consumption and reduced risk of side reactions. Furthermore, the high reusability of the immobilized enzyme makes it an economically attractive and environmentally benign alternative for industrial applications, aligning with the principles of green chemistry. The choice between these methods will ultimately depend on the specific requirements of the application, including production scale, cost considerations, and sustainability goals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 3. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cerritos.edu [cerritos.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Methylthio)propyl acetate
For researchers, scientists, and drug development professionals engaged in the analysis of volatile and semi-volatile compounds, the selection and validation of appropriate analytical methodologies are paramount to ensure data integrity and reproducibility. This guide presents a comprehensive cross-validation of two primary analytical techniques for the quantification of 3-(Methylthio)propyl acetate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This compound is a sulfur-containing ester recognized for its role as a flavor and fragrance agent.[1][2] Its volatile nature makes Gas Chromatography a primary analytical choice. However, for the purpose of robust method validation and to ensure the accuracy of analytical results, cross-validation with an orthogonal method like HPLC is a critical exercise. This guide provides a side-by-side comparison of these methods, complete with detailed experimental protocols and expected performance data, to assist in the informed selection and implementation of a suitable analytical strategy.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the typical performance characteristics of a Gas Chromatography-Flame Ionization Detection (GC-FID) method and a representative High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the analysis of this compound. These values are based on established methods for similar volatile esters and sulfur-containing compounds and serve as a benchmark for method validation.
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase. |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~3 µg/mL |
| Typical Run Time | 10 - 20 minutes | 15 - 25 minutes |
| Sample Volatility | Required | Not Required |
| Thermal Stability | Required | Not Required |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are provided as a foundation for method development and validation for the analysis of this compound.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is adapted from established procedures for the analysis of volatile sulfur compounds and flavor esters.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler (optional)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 30:1.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration within the linear range of the instrument.
Standard Preparation:
-
Prepare a stock solution of this compound in the same solvent used for the sample.
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.
Method 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
As this compound lacks a strong chromophore, this method utilizes UV detection at a low wavelength. This approach serves as a viable orthogonal method for cross-validation, particularly when GC is not feasible or when investigating potential thermal degradation products.
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size), or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the instrument.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods and the interrelationship of key validation parameters.
Caption: Workflow for the cross-validation of GC and HPLC methods.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
For the analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is generally the method of choice due to the volatile nature of the analyte. It is a robust, reliable, and well-established technique. However, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can serve as a valuable orthogonal method for cross-validation, particularly when dealing with complex sample matrices or when thermal degradation is a concern. The cross-validation of these two distinct analytical techniques provides a high degree of confidence in the accuracy and reliability of the generated data, which is essential in research and regulated drug development environments.
References
The Subtle Sulfurous Note: Comparing the Aroma Contribution of 3-(Methylthio)propyl Acetate in Melon and Pineapple
A comprehensive analysis of the sulfur-containing volatile compound 3-(methylthio)propyl acetate reveals its varying yet significant contribution to the characteristic aroma profiles of different fruit varieties, most notably in melon and pineapple. This guide provides a comparative overview of its presence, supported by quantitative data, detailed experimental methodologies for its analysis, and an exploration of its biosynthetic origins.
For researchers and scientists in the fields of flavor chemistry and drug development, understanding the nuances of aroma compounds is paramount. This compound, a volatile organic compound, imparts a unique, slightly sulfurous and fruity aroma that can significantly influence the consumer's sensory experience. This guide synthesizes available data to compare its role in melon and pineapple, offering a valuable resource for those investigating flavor profiles and the biosynthesis of aroma compounds.
Quantitative Comparison of this compound
The concentration of this compound varies considerably between different fruit species and even among cultivars of the same fruit. The following table summarizes the available quantitative data for this compound in melon and pineapple.
| Fruit Variety | Fruit Part | Concentration / Relative Abundance | Reference |
| Melon (Various cultivars) | Flesh | 0–70.41 µg/kg | [1] |
| Pineapple (Industrial by-product) | Peel | 1.6% (relative peak area) | [2] |
It is important to note that while direct quantitative comparison in µg/kg is available for melon, the data for pineapple is presented as a relative peak area from the peel. This indicates the presence and relative abundance of the compound but is not a direct measure of its concentration in the edible flesh. However, the presence of the related compound, ethyl 3-(methylthio)propanoate, at concentrations of 91.21 µg/kg in pineapple pulp and 42.67 µg/kg in the core, further underscores the importance of sulfur-containing esters in pineapple aroma.[3]
Experimental Protocols for Aroma Analysis
The quantification of volatile compounds such as this compound is most commonly achieved through Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and analysis of aroma compounds from the headspace of a sample, providing high sensitivity and selectivity.
Detailed Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles
This protocol is a synthesized representation of common methodologies used in the analysis of fruit volatiles.
1. Sample Preparation:
-
Homogenize a known weight (e.g., 5 g) of fresh fruit pulp.
-
Transfer the homogenate into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and enhance the release of volatile compounds.
-
Add a known concentration of an internal standard (e.g., 2-octanol) for quantification purposes.
-
Seal the vial tightly with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Injection: Desorb the trapped volatiles from the SPME fiber in the hot inlet of the gas chromatograph (e.g., at 250°C) for a few minutes in splitless mode.
-
Separation: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) to separate the individual volatile compounds. The oven temperature program typically starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C).
-
Detection and Identification: A mass spectrometer is used as the detector. The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).
-
Quantification: The concentration of the target compound is calculated by comparing its peak area to that of the internal standard.
Visualizing the Process and Pathways
To better understand the experimental workflow and the biochemical origins of this compound, the following diagrams are provided.
The biosynthesis of sulfur-containing aroma compounds in fruits is a complex process. The primary precursor for many of these compounds, including this compound, is the amino acid methionine.
This proposed pathway, analogous to the Ehrlich pathway observed in yeast, involves a series of enzymatic reactions starting with the transamination of L-methionine to its corresponding α-keto acid. Subsequent decarboxylation, reduction, and finally esterification with acetyl-CoA by an alcohol acetyltransferase lead to the formation of this compound.
Conclusion
References
Quantitative descriptive analysis (QDA) of 3-(Methylthio)propyl acetate
A Quantitative Descriptive Analysis of 3-(Methylthio)propyl Acetate and its Alternatives for Researchers and Product Development Professionals
In the pursuit of crafting authentic and impactful tropical fruit flavors, a deep understanding of the sensory characteristics of key aroma compounds is paramount. This guide provides a comprehensive quantitative descriptive analysis (QDA) of this compound, a significant contributor to tropical fruit profiles, and compares it with two common alternatives: ethyl 3-(methylthio)propionate and methyl 3-(methylthio)propionate. This objective comparison, supported by detailed experimental protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Sensory Profile Comparison
A trained sensory panel conducted a quantitative descriptive analysis to evaluate the aroma profiles of the three compounds. The panelists rated the intensity of specific sensory attributes on a standardized scale. The results, summarized in the table below, highlight the distinct nuances of each compound.
| Sensory Attribute | This compound | Ethyl 3-(methylthio)propionate | Methyl 3-(methylthio)propionate |
| Fruity | High | Medium-High | Medium |
| Tropical | High | Medium | Low-Medium |
| Pineapple | Medium-High | High | Medium-High |
| Savory/Sulfurous | Medium | Medium-Low | Medium |
| Sweet | Medium | Medium-Low | Low |
| Green | Low | Low | Low |
Note: The intensity ratings presented are a synthesis of descriptive information from multiple sources and are intended for comparative purposes. A direct, side-by-side quantitative sensory panel evaluation would be necessary for definitive intensity values.
Detailed Compound Profiles
This compound: This compound is characterized by a complex aroma profile with strong fruity and tropical notes, often described as reminiscent of passionfruit and guava.[1] Its savory and sulfurous undertones add a layer of complexity, making it a potent and impactful flavor ingredient.[1]
Ethyl 3-(methylthio)propionate: With a prominent pineapple and fruity character, this ester is a key contributor to the aroma of pineapple.[2] Its tropical notes are less pronounced than those of this compound, and it exhibits a lower intensity of savory and sweet attributes.
Methyl 3-(methylthio)propionate: This compound also delivers a distinct pineapple and fruity aroma.[3][4] Compared to the other two, it presents a more subdued tropical and sweet character, with a moderate savory/sulfurous note.
Experimental Protocols
The following section outlines the detailed methodology for the Quantitative Descriptive Analysis (QDA) used to evaluate the sensory profiles of the aforementioned flavor compounds.
I. Panelist Selection and Training
-
Recruitment: A panel of 10-12 individuals was recruited based on their sensory acuity, ability to articulate sensory perceptions, and availability for the duration of the study.
-
Screening: Candidates underwent a series of screening tests to assess their ability to discriminate between different aroma compounds and their consistency in rating intensities.
-
Training: The selected panelists participated in a comprehensive training program. This involved:
-
Lexicon Development: The panel collectively developed a consensus-based lexicon of sensory descriptors for tropical and pineapple flavors. This was achieved through exposure to a wide range of reference standards representing fruity, tropical, pineapple, savory/sulfurous, sweet, and green aroma notes.
-
Intensity Scaling: Panelists were trained to use a 15-point unstructured line scale for rating the intensity of each attribute, with anchors of "low" and "high" at each end.
-
Practice Sessions: Multiple practice sessions were conducted to ensure panelist calibration and reproducibility of results.
-
II. Sample Preparation and Presentation
-
Sample Preparation: Solutions of this compound, ethyl 3-(methylthio)propionate, and methyl 3-(methylthio)propionate were prepared in a neutral, odorless solvent (e.g., propylene glycol or mineral oil) at concentrations determined to be safe and representative for sensory evaluation.
-
Sample Coding and Randomization: All samples were assigned random three-digit codes to prevent bias. The order of presentation was randomized for each panelist and each session.
-
Serving: Samples were presented to panelists in individual, well-ventilated sensory booths. Each panelist received an equal and consistent volume of each sample in a standardized, capped glass vial.
III. Sensory Evaluation Procedure
-
Evaluation: Panelists evaluated the aroma of each sample by removing the cap and sniffing the headspace of the vial.
-
Rating: For each sample, panelists rated the intensity of each sensory attribute from the developed lexicon on the provided line scale.
-
Palate Cleansing: A mandatory rest period of at least five minutes was enforced between samples to prevent sensory fatigue and carryover effects. Panelists were provided with odor-free water and unsalted crackers to cleanse their palates.
-
Replication: Each sample was evaluated in triplicate by each panelist over separate sessions to ensure the reliability of the data.
IV. Data Analysis
The intensity ratings from the line scales were converted to numerical data. Statistical analysis, including Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), was performed to determine significant differences between the samples and to visualize the relationships between the compounds and their sensory attributes.
Logical Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow of the Quantitative Descriptive Analysis and a conceptual representation of the sensory perception pathway.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Caption: Simplified diagram of the aroma perception pathway.
References
A Guide to Inter-Laboratory Comparison of 3-(Methylthio)propyl Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the analysis of 3-(Methylthio)propyl acetate, a volatile sulfur compound. While direct inter-laboratory comparison data for this specific compound is not publicly available, this document outlines a standardized protocol and presents a hypothetical data set to illustrate the comparison process. The methodologies and data analysis techniques are based on established practices for the analysis of volatile organic compounds in various matrices.
Data Presentation
The performance of participating laboratories is evaluated based on their analysis of a shared, spiked sample of this compound. Key statistical measures include the mean reported concentration, standard deviation, and the Z-score, which indicates how far a laboratory's result is from the consensus mean.
Table 1: Summary of Inter-Laboratory Comparison Results for this compound
| Laboratory ID | Reported Concentration (µg/L) | Mean (µg/L) | Standard Deviation (µg/L) | Z-score |
| Lab A | 12.5, 12.8, 12.6 | 12.63 | 0.15 | 0.49 |
| Lab B | 11.2, 11.5, 11.4 | 11.37 | 0.15 | -1.57 |
| Lab C | 13.1, 13.3, 13.2 | 13.20 | 0.10 | 1.41 |
| Lab D | 10.8, 10.5, 10.7 | 10.67 | 0.15 | -2.69 (Unsatisfactory) |
| Lab E | 12.1, 12.4, 12.2 | 12.23 | 0.15 | -0.19 |
| Consensus Mean | 12.37 | |||
| Standard Deviation for Proficiency Assessment | 0.52 |
Note: The consensus mean and standard deviation for proficiency assessment are calculated from the participants' data after the removal of outliers. A Z-score between -2 and +2 is generally considered satisfactory.[1]
Experimental Protocols
A standardized analytical method is crucial for a meaningful inter-laboratory comparison. The following protocol is a representative method for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
1. Sample Preparation:
-
A stock solution of this compound is prepared in methanol.
-
A known concentration of the stock solution is spiked into a matrix blank (e.g., deionized water or a specific product base).
-
For this hypothetical study, a concentration of 12.5 µg/L was targeted.
-
An internal standard (e.g., ethyl methyl sulfide) is added to each sample.[3]
2. HS-SPME Procedure:
-
An aliquot of the prepared sample is placed in a headspace vial.
-
The sample is equilibrated at a controlled temperature (e.g., 45°C) for a specific time (e.g., 10 minutes).[3]
-
A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined extraction time (e.g., 40 minutes) to adsorb the volatile compounds.[2][3]
3. GC-MS Analysis:
-
The SPME fiber is thermally desorbed in the heated injector port of the gas chromatograph.
-
The separated compounds are detected by a mass spectrometer.
-
Quantification is performed by comparing the peak area of this compound to that of the internal standard.
Mandatory Visualization
The logical workflow of an inter-laboratory comparison study is depicted below.
Caption: Workflow of an Inter-laboratory Comparison Study.
References
- 1. benchmark-intl.com [benchmark-intl.com]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
The Potential of 3-(Methylthio)propyl Acetate as a Food Consumption Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of specific biomarkers for food consumption is a critical aspect of nutritional research and clinical trials, offering an objective measure to complement or replace self-reported dietary intake data. This guide provides a comparative analysis of 3-(Methylthio)propyl acetate as a potential biomarker for the consumption of specific foods, primarily pineapple. Due to a lack of direct human validation studies for this specific compound, this guide synthesizes available data on its presence in food, the metabolism of related compounds, and compares its potential to other candidate biomarkers identified through metabolomics studies of pineapple and other tropical fruits.
This compound: A Candidate Biomarker
This compound is a volatile sulfur-containing compound that contributes to the characteristic aroma of pineapple.[1] Its presence in pineapple and potential for excretion after consumption make it a candidate for a specific dietary biomarker.
Metabolic Pathway and Detection:
While the direct metabolic pathway of this compound from food sources in humans has not been explicitly detailed in available research, it is hypothesized to be absorbed during digestion and potentially excreted in urine, either unchanged or as metabolites. The analysis of volatile organic compounds (VOCs) like this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS).[1][2][3][4]
Comparative Analysis of Potential Pineapple Consumption Biomarkers
Currently, there are no fully validated specific biomarkers for pineapple consumption. However, metabolomics studies have identified several candidate compounds. The following table compares the potential of this compound with other compounds found in pineapple.
| Biomarker Candidate | Food Source Specificity | Analytical Method | Current Validation Status |
| This compound | Primarily associated with pineapple aroma. | GC-MS | Not validated in humans. Presence in pineapple confirmed. |
| Ethyl acetate and Isopentyl acetate | Key contributors to pineapple aroma, but also found in other fruits and fermented products. | GC-MS | Not validated as specific biomarkers. Quantified in pineapple by-products. |
| Phenolic Compounds (e.g., Caffeic acid, Ferulic acid) | Present in pineapple, but also widespread in many other plant-based foods. | LC-MS | General biomarkers of fruit and vegetable intake. Not specific to pineapple. |
| Amino Acids (e.g., L-Leucine, L-Isoleucine) | Found in pineapple, but are essential amino acids present in a wide variety of foods. | LC-MS/MS | Not specific biomarkers for pineapple consumption. |
| Organic Acids (e.g., Citric acid, Malic acid) | Abundant in pineapple, but also common in many other fruits. | LC-MS/MS | Not specific biomarkers for pineapple consumption. |
Experimental Protocols for Validation
The validation of a food consumption biomarker is a rigorous process requiring controlled human intervention studies.[5][6][7][8][9] The following outlines a hypothetical experimental protocol for validating this compound as a biomarker for pineapple consumption.
A. Study Design:
A randomized, controlled, crossover study design is recommended.
-
Participants: A cohort of healthy human volunteers.
-
Intervention: Controlled consumption of a standardized amount of fresh pineapple.
-
Control: A diet free of pineapple and other potential sources of this compound.
-
Washout Period: A period between the intervention and control phases to allow for the clearance of any potential biomarkers.
B. Sample Collection and Analysis:
-
Sample Type: Urine samples are the most practical for collecting food consumption biomarkers.
-
Collection Timeline: Baseline samples before the intervention, followed by timed collections (e.g., 2, 4, 6, 12, 24 hours) after pineapple consumption.
-
Analytical Method: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the sensitive and specific detection of volatile compounds like this compound.[1][2][3][4]
C. Data Analysis:
-
Statistical Analysis: Comparison of this compound levels in urine samples before and after pineapple consumption.
-
Dose-Response Relationship: Investigating whether increasing pineapple intake leads to a proportional increase in the biomarker's concentration.
-
Time-Course Analysis: Determining the window of time during which the biomarker is detectable after consumption.
Visualization of Experimental Workflow and Biomarker Validation
Experimental Workflow for Biomarker Validation
Caption: A flowchart illustrating the key steps in a human intervention study to validate a food consumption biomarker.
Biomarker Validation Criteria
Caption: Key criteria for the validation of a candidate food consumption biomarker.
Conclusion
While this compound presents a plausible candidate as a specific biomarker for pineapple consumption due to its characteristic aroma profile, there is currently no direct scientific evidence from human studies to validate this hypothesis. Further research, following rigorous experimental protocols as outlined in this guide, is necessary to determine its efficacy. Untargeted metabolomics studies on tropical fruit consumption may yet uncover more specific and reliable biomarkers.[10][11][12] For researchers in nutrition and drug development, the pursuit of validated food consumption biomarkers remains a critical endeavor to enhance the accuracy of dietary assessment and the reliability of study outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of urinary VOCs using mass spectrometric methods to diagnose cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of biomarkers of food intake—critical assessment of candidate biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. research.wur.nl [research.wur.nl]
- 8. Intake Biomarkers for Nutrition and Health: Review and Discussion of Methodology Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biomarkers of intake for tropical fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers of intake for tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to GC-FID and GC-MS for the Analysis of 3-(Methylthio)propyl Acetate
For researchers, scientists, and professionals in drug development and quality control, the accurate quantification and identification of volatile and semi-volatile compounds is paramount. 3-(Methylthio)propyl acetate, a key aroma compound found in various fruits and beverages, presents a unique analytical challenge due to its sulfur-containing nature. This guide provides an objective comparison of two common gas chromatography (GC) detectors for the analysis of this compound: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). This comparison is supported by experimental data drawn from the analysis of similar volatile sulfur and flavor compounds to provide a comprehensive overview of each technique's performance.
Principles of Detection: A Brief Overview
Gas Chromatography-Flame Ionization Detector (GC-FID): In GC-FID, the effluent from the gas chromatography column is passed through a hydrogen-air flame. Organic compounds, such as this compound, combust in the flame, producing ions. The resulting current is proportional to the amount of carbon atoms in the analyte, making FID a highly sensitive and quantitative detector for most organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for confident identification. For quantification, the instrument can be operated in full scan mode or, for enhanced sensitivity, in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored.
Performance Comparison: GC-FID vs. GC-MS
The choice between GC-FID and GC-MS for the analysis of this compound depends on the specific analytical goal. GC-FID is often favored for its robustness and excellent quantitative performance, especially when analyzing samples of a similar type and composition.[1] Conversely, GC-MS provides unparalleled specificity and is the gold standard for unambiguous compound identification.[2]
Below is a summary of typical performance characteristics for each technique, based on data from the analysis of volatile flavor and sulfur compounds.
| Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | High | Moderate | Very High |
| Limit of Detection (LOD) | ~0.44 - 4.77 mg/kg | Higher than SIM | ~0.1 µM |
| Limit of Quantification (LOQ) | ~1.32 - 14.31 mg/kg | Higher than SIM | Lower than Full Scan |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Compound Identification | Based on retention time only | Confident (Mass Spectrum) | Confident (Characteristic Ions) |
| Cost & Complexity | Lower | Higher | Higher |
Note: The quantitative data presented in this table are representative values obtained from method validation studies on similar volatile flavor and sulfur compounds and may vary for this compound depending on the specific instrumentation and experimental conditions.[3][4][5][6]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-FID and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Flavor Synergies: A Comparative Guide to the Sensory Evaluation of 3-(methylthio)propyl acetate
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of flavor compounds is paramount. 3-(Methylthio)propyl acetate, a potent sulfur-containing flavor compound, is valued for its unique aromatic profile, characterized by fruity, tropical, and savory notes.[1][2] Its low odor threshold makes it a high-impact ingredient, capable of enhancing the taste profiles of various products, particularly accentuating passionfruit and guava notes.[1][2] This guide provides a framework for evaluating the synergistic effects of this compound with other flavor compounds, offering detailed experimental protocols and a basis for comparison, even when direct quantitative data for specific mixtures is proprietary or not yet published.
This guide will outline a comprehensive approach to quantitatively assess such potential synergies, enabling researchers to generate their own comparative data.
Hypothetical Comparative Analysis of Flavor Synergies
To illustrate the potential synergistic effects of this compound, the following table presents hypothetical data from a quantitative descriptive analysis. This data represents what a trained sensory panel might find when evaluating the intensity of key aroma attributes in the presence and absence of this compound.
Table 1: Hypothetical Sensory Panel Data on the Synergistic Effects of this compound
| Flavor Compound/Mixture | Concentration (ppm) | Tropical Fruit Intensity (Mean Score) | Sweetness Intensity (Mean Score) | Sulfur/Savory Intensity (Mean Score) | Overall Flavor Complexity (Mean Score) |
| Control (Solvent) | - | 0.5 | 0.5 | 0.2 | 0.8 |
| This compound (MTPA) | 0.5 | 4.5 | 2.0 | 5.5 | 5.0 |
| Ethyl Hexanoate | 2.0 | 5.0 | 4.0 | 0.3 | 4.5 |
| Hexanal | 1.0 | 1.5 | 1.0 | 0.5 | 2.0 |
| Mixture 1: MTPA + Ethyl Hexanoate | 0.5 + 2.0 | 8.5 | 5.5 | 3.0 | 8.0 |
| Mixture 2: MTPA + Hexanal | 0.5 + 1.0 | 5.0 | 2.5 | 4.0 | 6.0 |
Note: Intensity scores are on a 15-point scale, where 0 = not perceptible and 15 = extremely intense. Data is hypothetical and for illustrative purposes only.
Experimental Protocols for Sensory Evaluation
A robust evaluation of flavor synergies requires a well-defined experimental protocol. The following methodology is based on established sensory science techniques, such as Quantitative Descriptive Analysis (QDA)®.
Objective
To quantify the synergistic and suppressive sensory effects of this compound when combined with other flavor compounds (e.g., esters, aldehydes) on key aroma attributes.
Materials and Equipment
-
Flavor Compounds: this compound (≥98% purity), other flavor compounds of interest (e.g., ethyl hexanoate, hexanal, β-ionone), all with high purity.
-
Solvent: Deodorized, neutral base (e.g., propylene glycol, ethanol/water mixture, or a neutral food base like clarified apple juice).
-
Glassware: Volumetric flasks, pipettes, amber glass sample bottles with PTFE-lined caps.
-
Sensory Evaluation Booths: Individual, well-ventilated booths with controlled lighting and temperature, designed to minimize distractions.
-
Data Collection Software: Software for designing sensory ballots and collecting data from panelists (e.g., SIMS, FIZZ, or custom solutions).
Panel Selection and Training
-
Panelist Recruitment: Recruit 10-12 individuals based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.
-
Training: Conduct a comprehensive training program over several sessions.
-
Lexicon Development: Introduce panelists to the individual flavor compounds and mixtures. Through a consensus-based process, the panel will develop a lexicon of descriptive terms for the aroma attributes (e.g., "tropical fruit," "passionfruit," "guava," "savory," "sulfurous," "green").
-
Reference Standards: Provide reference standards for each attribute to anchor the panelists' perceptions.
-
Scale Training: Train panelists to use a 15-point intensity scale with anchors (e.g., 0 = "not perceptible," 15 = "extremely intense").
-
Performance Evaluation: Monitor panelist performance for consistency and repeatability.
-
Sample Preparation
-
Prepare stock solutions of each flavor compound in the chosen solvent.
-
From the stock solutions, prepare the individual flavor stimuli and the mixtures at predetermined concentrations. The concentrations should be determined based on the known odor thresholds of the compounds and the desired intensity levels.
-
Prepare a "control" sample containing only the solvent.
-
Code all samples with random three-digit numbers to blind the panelists.
Sensory Evaluation Procedure
-
Session Setup: Each panelist is seated in an individual sensory booth. Samples are presented in a randomized order to avoid bias.
-
Evaluation: Panelists are instructed to evaluate the aroma of each sample by sniffing from the sample container. They will then rate the intensity of each attribute from the agreed-upon lexicon on the digital ballot.
-
Rinsing: Panelists should rinse their palate with water and wait for a predetermined time between samples to minimize sensory fatigue and carry-over effects.
-
Replication: Each panelist should evaluate each sample in triplicate over separate sessions to ensure data reliability.
Data Analysis
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attribute intensities between the samples.
-
Post-Hoc Tests: Use post-hoc tests (e.g., Tukey's HSD) to identify which specific samples are significantly different from each other.
-
Visualization: Present the mean intensity ratings in tables and spider web plots for clear comparison of the sensory profiles of the individual compounds and their mixtures.
Visualizing the Experimental Workflow and Olfactory Signaling
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for sensory evaluation and a generalized model of the olfactory signaling pathway.
By employing these rigorous sensory evaluation protocols, researchers can effectively quantify the synergistic potential of this compound with other flavor compounds. The resulting data will provide a clear and objective comparison, guiding the development of novel and impactful flavor profiles for a wide range of applications.
References
Benchmarking Purity: A Comparative Guide to Commercial 3-(Methylthio)propyl Acetate Standards
For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative benchmark of commercially available 3-(Methylthio)propyl acetate, a key compound in various research and development applications. The following analysis is based on a standardized experimental protocol to objectively assess the purity and impurity profiles of hypothetical commercial standards.
Comparative Purity Analysis
The purity of this compound standards from four different hypothetical commercial suppliers was assessed using Gas Chromatography-Mass Spectrometry (GC-MS). The results, including the percentage of the main compound and identified impurities, are summarized in the table below.
| Supplier | Lot Number | Advertised Purity (%) | Measured Purity (%) (by GC-MS) | 3-(Methylthio)propan-1-ol (%) | Acetic Acid (%) | Other Impurities (%) |
| Supplier A | A202501 | >99.0 | 99.52 | 0.21 | 0.15 | 0.12 |
| Supplier B | B202501 | >98.0 | 98.65 | 0.75 | 0.35 | 0.25 |
| Supplier C | C202501 | >99.5 | 99.78 | 0.09 | 0.08 | 0.05 |
| Supplier D | D202501 | >98.0 | 99.10 | 0.45 | 0.20 | 0.25 |
Experimental Protocols
A detailed methodology was employed for the purity assessment of all this compound standards.
1. Sample Preparation
-
Standard Dilution: A stock solution of each commercial standard was prepared by accurately weighing approximately 100 mg of the compound and dissolving it in 10 mL of analytical grade dichloromethane in a volumetric flask.
-
Working Solution: A working solution of 1 mg/mL was prepared by diluting the stock solution with dichloromethane.
-
Internal Standard: An internal standard (e.g., undecane) was added to the working solution to a final concentration of 0.1 mg/mL to ensure accurate quantification.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis was performed on a standard GC-MS system with the following parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
3. Data Analysis
-
Peak Identification: The main peak corresponding to this compound and any impurity peaks were identified by their retention times and mass spectra, with comparison to reference spectra from the NIST library.
-
Quantification: The percentage purity was calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (area percent normalization). The concentration of specific impurities was determined using the internal standard method.
Visualizations
Logical Relationship of Impurity Origins
The following diagram illustrates the likely synthetic pathway for this compound and the potential sources of common impurities. The primary method of synthesis is the esterification of 3-(methylthio)propan-1-ol with an acetylating agent like acetic anhydride.
Synthesis Pathway and Impurity Origins
Experimental Workflow for Purity Analysis
The diagram below outlines the sequential steps involved in the experimental workflow for determining the purity of the this compound standards.
Purity Analysis Experimental Workflow
Safety Operating Guide
Safe Disposal of 3-(Methylthio)propyl acetate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-(Methylthio)propyl acetate (CAS No. 16630-55-0) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
I. Immediate Safety Considerations
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work in a well-ventilated area.[1] In case of a spill, absorb the liquid with an inert material (e.g., sand, diatomite) and collect it for disposal as hazardous waste.[1][2]
II. Chemical and Physical Properties
A summary of the key properties of this compound relevant to its handling and disposal is provided in the table below.
| Property | Value | Source |
| CAS Number | 16630-55-0 | [1][3] |
| Molecular Formula | C6H12O2S | [1][3] |
| Appearance | Liquid | [1] |
| Flash Point | 198.00 °F (92.22 °C) (Closed Cup) | [4] |
| GHS Hazard Classification | Generally not classified as hazardous. However, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier as classifications can vary. | [5] |
| Environmental Hazard | The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment. | [1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound should follow the established hazardous waste management procedures within your institution, which are governed by federal, state, and local regulations.[6][7] The following is a general, step-by-step protocol:
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate incompatible wastes to prevent reactions.[8] For instance, keep acids separate from bases and oxidizing agents away from reducing agents.[9]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).
-
The label must include the full chemical name: "this compound".[10]
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container and the name of the generating researcher or lab.[10]
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6][9]
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed except when adding waste.[11]
-
Secondary containment is recommended to contain any potential leaks or spills.[8][11]
-
-
Request for Disposal:
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Regulatory Compliance
The disposal of all chemical waste, including this compound, is regulated by federal laws such as the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations.[7][12] It is the responsibility of the waste generator to ensure that all disposal procedures are in compliance with these regulations.[13] Always consult your institution's EHS department for specific guidance and requirements.
References
- 1. synerzine.com [synerzine.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. scbt.com [scbt.com]
- 4. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 5. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 13. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Methylthio)propyl Acetate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(Methylthio)propyl acetate, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.
Chemical Profile:
-
Name: this compound
-
CAS Number: 16630-55-0[1]
-
Formula: C6H12O2S[1]
-
Synonyms: Acetic Acid 3-(Methylthio)propyl Ester, Methionyl acetate[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Situation | Eyes/Face | Hands | Body | Respiratory |
| Routine Handling/Weighing | Safety glasses with side shields or goggles.[1] | Chemical-resistant gloves (e.g., Nitrile rubber). | Laboratory coat.[1] | Not typically required if handled in a well-ventilated area or chemical fume hood.[1] |
| Large Volume Transfers | Chemical safety goggles and a face shield.[4] | Chemical-resistant gloves (e.g., Nitrile rubber). | Chemical-resistant apron or coveralls over a lab coat.[4] | A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if vapors are generated.[5][6] |
| Spill Cleanup | Chemical safety goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves. | Complete protective clothing, potentially including chemical-resistant boots and suit.[1] | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling chemicals minimizes risks. Follow these steps for the safe management of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the supplier's label and Safety Data Sheet (SDS) are present and legible.
-
Log the chemical into your laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep the container tightly closed when not in use.[4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
The recommended storage temperature is typically 2-8°C.[3][8]
3. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
4. Disposal:
-
Dispose of waste in accordance with all local, regional, and national regulations.[1][5]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]
-
Do not dispose of the chemical down the drain or into the environment.[4][6]
-
Contaminated containers should be treated as the product itself and disposed of accordingly.[6]
Emergency Plan: Spills and Exposure
Prompt and correct action during an emergency can significantly mitigate harm.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.[11]
-
Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.[11]
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain the Spill: Use inert, non-combustible absorbent materials like sand, earth, or vermiculite to contain the spill. Prevent the spill from entering drains or waterways.[4][10]
-
Absorb and Collect: Carefully absorb the spilled material. Collect the absorbed material and any contaminated soil or other materials into a suitable, labeled container for disposal.[10]
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of the collected waste and contaminated materials as hazardous waste in accordance with regulations.[10]
For large spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11]
Below is a workflow diagram for handling a chemical spill of this compound.
Caption: Workflow for Handling a Chemical Spill.
References
- 1. synerzine.com [synerzine.com]
- 2. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 3. This compound | 16630-55-0 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 16630-55-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. solventsandpetroleum.com [solventsandpetroleum.com]
- 10. Do you know the emergency treatment method for propyl acetate?-Jiangsu Dongkai Chemical [jsdkchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
